Product packaging for Cnj-294(Cat. No.:CAS No. 1029713-99-2)

Cnj-294

Cat. No.: B15193805
CAS No.: 1029713-99-2
M. Wt: 398.4 g/mol
InChI Key: ZSOSTTWEQBUFFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cnj-294 is a useful research compound. Its molecular formula is C22H15FN6O and its molecular weight is 398.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H15FN6O B15193805 Cnj-294 CAS No. 1029713-99-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1029713-99-2

Molecular Formula

C22H15FN6O

Molecular Weight

398.4 g/mol

IUPAC Name

2-fluoro-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide

InChI

InChI=1S/C22H15FN6O/c23-18-10-15(4-5-17(18)21(24)30)20-12-27-22-26-11-16(29(22)28-20)9-13-3-6-19-14(8-13)2-1-7-25-19/h1-8,10-12H,9H2,(H2,24,30)

InChI Key

ZSOSTTWEQBUFFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)CC3=CN=C4N3N=C(C=N4)C5=CC(=C(C=C5)C(=O)N)F)N=C1

Origin of Product

United States

Foundational & Exploratory

Capmatinib Metabolite M18: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capmatinib is a potent and selective mesenchymal-epithelial transition (MET) tyrosine kinase inhibitor approved for the treatment of metastatic non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.[1] The biotransformation of Capmatinib is a critical aspect of its pharmacology, influencing its efficacy and safety profile. While the major metabolite of Capmatinib is well-characterized as M16 (CMN288), another potential metabolite, designated as M18, has been noted. This technical guide provides an in-depth overview of the available information on Capmatinib metabolite M18, including its putative identity, likely formation pathway, and the experimental methodologies relevant to its study.

Identity and Structure of Capmatinib Metabolite M18

Publicly available scientific literature on Capmatinib metabolite M18 is limited. However, based on information from chemical suppliers and mentions in metabolism studies, M18 is the N-desmethyl metabolite of Capmatinib. The chemical name for M18 is 2-fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][2][3][4]triazin-2-yl)benzamide. This structure is identical to the parent drug, Capmatinib, with the exception of the removal of the methyl group from the benzamide nitrogen.

Table 1: Structural Comparison of Capmatinib and its Putative Metabolite M18

CompoundChemical NameMolecular Formula
Capmatinib 2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][2][3][4]triazin-2-yl]benzamideC₂₃H₁₇FN₆O
Metabolite M18 2-fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][2][3][4]triazin-2-yl)benzamideC₂₂H₁₅FN₆O

Metabolic Pathways of Capmatinib

Capmatinib undergoes extensive metabolism primarily mediated by cytochrome P450 (CYP) 3A4 and aldehyde oxidase (AO).[3][5] The metabolic reactions include lactam formation, hydroxylation, N-dealkylation, formation of a carboxylic acid, hydrogenation, N-oxygenation, and glucuronidation.[4]

Formation of the Major Metabolite M16

The most abundant metabolite of Capmatinib in plasma, urine, and feces is M16 (CMN288).[4] M16 is formed through lactam formation (imidazo-triazinone formation) and is catalyzed primarily by cytosolic aldehyde oxidase.[2][4] This metabolite is considered pharmacologically inactive.[6]

Putative Formation Pathway of Metabolite M18

Metabolite M18 is hypothesized to be formed via N-dealkylation of the N-methylbenzamide moiety of Capmatinib.[2] This is a common metabolic reaction for many pharmaceuticals and is typically catalyzed by cytochrome P450 enzymes, with CYP3A4 being a major contributor for Capmatinib.[3][5]

G Capmatinib Capmatinib M18 Metabolite M18 (N-desmethyl-capmatinib) Capmatinib->M18 N-dealkylation M16 Metabolite M16 (Lactam Formation) Capmatinib->M16 Lactam Formation CYP3A4 CYP3A4 CYP3A4->M18 AO Aldehyde Oxidase (AO) AO->M16

Capmatinib Metabolic Pathways.

Quantitative Data

Table 2: Pharmacokinetic Parameters of Capmatinib

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) 1-2 hours[3]
Elimination Half-Life (t½) 6.5 hours[3]
Plasma Protein Binding ~96%[3]
Apparent Volume of Distribution (Vd/F) 164 L[7]
Metabolism Primarily via CYP3A4 and Aldehyde Oxidase[3][5]
Excretion ~78% in feces, ~22% in urine[3]

Table 3: Information on the Major Metabolite M16

AttributeDescriptionReference
Identity CMN288
Formation Lactam formation via Aldehyde Oxidase[2]
Abundance Most abundant metabolite in plasma, urine, and feces[4]
Pharmacological Activity Inactive[6]

Experimental Protocols

The identification and quantification of Capmatinib metabolites, including the putative M18, would involve a series of in vivo and in vitro experiments. The following are detailed methodologies adapted from studies on Capmatinib's overall metabolism.

Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study

Objective: To characterize the pharmacokinetic profile, metabolism, and excretion of Capmatinib and its metabolites in humans.

Methodology:

  • Study Population: Healthy male volunteers.[4]

  • Dosing: A single oral dose of radiolabeled [¹⁴C]Capmatinib.[4]

  • Sample Collection: Serial blood, plasma, urine, and feces samples are collected at predetermined time points.[4]

  • Sample Analysis:

    • Total radioactivity is measured by liquid scintillation counting.

    • Plasma concentrations of Capmatinib and its metabolites are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6][8]

    • Metabolite profiling in plasma, urine, and feces is performed using LC-MS/MS to identify and quantify the parent drug and its metabolites.[4]

    • Structural elucidation of metabolites is achieved using high-resolution mass spectrometry and comparison with synthetic reference standards.[4]

G cluster_0 Clinical Phase cluster_1 Analytical Phase Dosing Oral Administration of [¹⁴C]Capmatinib to Healthy Volunteers Sampling Collection of Blood, Plasma, Urine, and Feces Dosing->Sampling Radioactivity Total Radioactivity Measurement Sampling->Radioactivity LCMS LC-MS/MS Analysis for Metabolite Profiling and Quantification Sampling->LCMS Structure Structural Elucidation (HRMS, NMR) LCMS->Structure

Human ADME Study Workflow.
In Vitro Metabolism using Human Liver Microsomes (HLMs)

Objective: To investigate the in vitro metabolic stability of Capmatinib and identify the enzymes responsible for its metabolism, including the formation of M18.

Methodology:

  • Incubation: Capmatinib is incubated with pooled human liver microsomes in the presence of NADPH (for CYP-mediated reactions) at 37°C.[9]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).[9]

  • Reaction Termination: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).[9]

  • Sample Preparation: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Analysis: The disappearance of the parent drug and the formation of metabolites are monitored by LC-MS/MS.[9]

  • Enzyme Phenotyping: To identify the specific CYP enzymes involved, recombinant human CYP enzymes or specific chemical inhibitors can be used in the incubation mixture.

G Start Start Incubate Incubate Capmatinib with Human Liver Microsomes and NADPH at 37°C Start->Incubate Time Collect Aliquots at Different Time Points Incubate->Time Quench Stop Reaction with Cold Acetonitrile Time->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze End End Analyze->End

In Vitro Metabolism Workflow.

Biological Activity of Capmatinib Metabolite M18

There is no publicly available data on the pharmacological activity of Capmatinib metabolite M18. As M18 is a product of N-demethylation, its activity could potentially differ from the parent compound. The N-methyl group on the benzamide moiety of Capmatinib may play a role in its binding to the MET kinase. Therefore, the removal of this group could alter its inhibitory potency. Further investigation is required to determine the in vitro and in vivo activity of M18 against the MET kinase and its downstream signaling pathways.

Conclusion

Capmatinib metabolite M18 is putatively identified as the N-desmethyl metabolite of Capmatinib, likely formed through CYP3A4-mediated N-dealkylation. In contrast to the well-characterized major metabolite M16, detailed information on the quantitative disposition and pharmacological activity of M18 is currently lacking in the scientific literature. The experimental protocols described herein, particularly human ADME studies and in vitro metabolism assays with human liver microsomes, represent the standard methodologies that would be employed to fully characterize this and other metabolites of Capmatinib. Further research is warranted to elucidate the role, if any, of metabolite M18 in the overall pharmacological and toxicological profile of Capmatinib.

References

Unraveling the Chemical Identity of Capmatinib Metabolite M18: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Basel, Switzerland – October 27, 2025 – This technical guide provides an in-depth analysis of the chemical structure and metabolic generation of Capmatinib metabolite M18. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data to offer a comprehensive understanding of this specific metabolic product of the potent MET inhibitor, Capmatinib.

Introduction to Capmatinib Metabolism

Capmatinib, a selective inhibitor of the c-Met receptor tyrosine kinase, undergoes extensive metabolism in the body. The primary routes of biotransformation involve oxidation and other enzymatic modifications, leading to the formation of various metabolites. While the major circulating metabolite has been identified as M16 (a lactam derivative), another notable metabolite, designated as M18, is formed through a distinct metabolic pathway. Understanding the chemical identity of these metabolites is crucial for a complete characterization of the drug's pharmacokinetic and pharmacodynamic profile.

Chemical Structure of Metabolite M18

Metabolite M18 of Capmatinib is chemically identified as 2-fluoro-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1][2][3]triazin-2-yl]benzamide . Its formation from the parent drug, Capmatinib, involves the N-demethylation of the terminal amide group.

Parent Drug: Capmatinib

  • IUPAC Name: 2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1][2][3]triazin-2-yl]benzamide

  • Molecular Formula: C₂₃H₁₇FN₆O

Metabolite: M18

  • Chemical Name: 2-fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1][2][3]triazin-2-yl)benzamide

  • Molecular Formula: C₂₂H₁₅FN₆O

The structural difference between Capmatinib and M18 is the absence of a methyl group on the amide nitrogen.

Metabolic Pathway of M18 Formation

The biotransformation of Capmatinib to M18 is a result of N-dealkylation, a common metabolic reaction for many xenobiotics.[1][4] This process is primarily catalyzed by cytochrome P450 (CYP) enzymes, with CYP3A4 being a major contributor to Capmatinib metabolism.[1][2][3]

G cluster_0 Metabolic Pathway of Capmatinib to M18 Capmatinib Capmatinib (C₂₃H₁₇FN₆O) M18 Metabolite M18 (C₂₂H₁₅FN₆O) Capmatinib->M18 N-demethylation (CYP450 Enzymes, e.g., CYP3A4)

Metabolic conversion of Capmatinib to metabolite M18.

Quantitative Data

Currently, published literature extensively focuses on M16 as the most abundant metabolite of Capmatinib.[1][4] Quantitative data specifically for M18 is not widely available in the public domain, suggesting it is likely a minor metabolite. The parent compound, Capmatinib, accounts for the majority of the circulating radioactivity in plasma (42.9% ± 2.9%).[1][4]

CompoundPercentage of Radioactivity in Plasma (Mean ± SD)
Capmatinib42.9% ± 2.9%
Metabolite M16Most abundant metabolite
Metabolite M18Data not available (presumed minor)
Table 1: Relative abundance of Capmatinib and its major metabolite in plasma.[1][4]

Experimental Protocols

The identification and structural elucidation of Capmatinib metabolites, including the N-dealkylation product M18, are achieved through a combination of in vivo and in vitro studies, followed by advanced analytical techniques.

In Vivo Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study

A human ADME study is the primary method for identifying circulating metabolites.

  • Study Design: A single oral dose of radiolabeled (¹⁴C) Capmatinib is administered to healthy volunteers.[1]

  • Sample Collection: Blood, plasma, urine, and feces are collected at various time points.[1]

  • Metabolite Profiling:

    • Radioactivity in the collected samples is quantified using liquid scintillation counting.

    • Samples are subjected to chromatographic separation using High-Performance Liquid Chromatography (HPLC).

    • Metabolite structures are elucidated using high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

    • Reference standards of potential metabolites are synthesized for comparison of retention times and mass spectra to confirm their identity.[1]

G cluster_1 In Vivo Metabolite Identification Workflow A Administer ¹⁴C-Capmatinib to Healthy Volunteers B Collect Blood, Urine, Feces A->B C Quantify Radioactivity (Liquid Scintillation) B->C D Separate Metabolites (HPLC) B->D E Elucidate Structure (Mass Spectrometry, NMR) D->E F Confirm with Reference Standards E->F

Workflow for in vivo identification of Capmatinib metabolites.
In Vitro Metabolism Studies

In vitro systems help to identify the enzymes responsible for metabolic transformations.

  • Systems Used:

    • Human liver microsomes to investigate CYP-mediated metabolism.

    • Recombinant human CYP enzymes to pinpoint specific enzyme involvement.

    • Human hepatocytes for a more comprehensive view of hepatic metabolism.

  • Methodology:

    • Capmatinib is incubated with the in vitro system (e.g., liver microsomes) in the presence of necessary cofactors (e.g., NADPH for CYP enzymes).

    • The reaction is stopped at various time points.

    • The mixture is analyzed by LC-MS/MS to identify and quantify the metabolites formed.

Conclusion

The chemical structure of Capmatinib metabolite M18 is established as the N-demethylated form of the parent drug. Its formation is a result of CYP-mediated N-dealkylation. While not the most abundant, the characterization of M18 contributes to a more complete understanding of the metabolic fate of Capmatinib. The experimental protocols outlined in this guide provide a robust framework for the identification and characterization of drug metabolites, a critical step in the drug development process.

References

Capmatinib M18: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1029713-99-2

This technical guide provides an in-depth analysis of Capmatinib M18, a metabolite of the targeted anti-cancer agent Capmatinib. Designed for researchers, scientists, and professionals in drug development, this document outlines the available data on Capmatinib M18, including its chemical identity, metabolic formation, and analytical quantification.

Chemical and Physical Properties

Capmatinib M18 is chemically identified as 2-fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1][2][3]triazin-2-yl)benzamide.[1][4] A summary of its key properties is presented in Table 1.

PropertyValueReference
CAS Number 1029713-99-2[1][4][5]
Chemical Name 2-fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1][2][3]triazin-2-yl)benzamide[1][4]
Molecular Formula C22H15FN6O[4][5]
Molecular Weight 398.40 g/mol [4][5]

Metabolic Pathway and Pharmacokinetics

Capmatinib undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 enzyme CYP3A4 and aldehyde oxidase.[3] The biotransformation of Capmatinib involves several key reactions, including lactam formation, hydroxylation, N-dealkylation, formation of a carboxylic acid, hydrogenation, N-oxygenation, and glucuronidation.[2]

The most abundant metabolite of Capmatinib is M16, which is formed through lactam formation.[2] While the specific enzymatic pathway leading to the formation of M18 has not been explicitly detailed in the available literature, its chemical structure suggests it is a product of N-demethylation of the parent compound, Capmatinib.

Limited quantitative data is available specifically for Capmatinib M18. However, a study has reported the inhibitory activity of Capmatinib and its metabolites against MET phosphorylation. The half-maximal inhibitory concentration (IC50) values are presented in Table 2.

CompoundIC50 (nmol/L)
Capmatinib0.6
Metabolite M8Not Reported
Metabolite M16Not Reported
Metabolite M18 Not Reported

Note: While a Japanese regulatory report mentions the determination of IC50 values for Capmatinib and its metabolites M8, M16, and M18, the specific numerical values were not available in the accessed search results.

The parent drug, Capmatinib, has a reported elimination half-life of approximately 6.5 to 7.84 hours.[2][3]

Experimental Protocols

The identification and quantification of Capmatinib and its metabolites in biological matrices are typically performed using advanced analytical techniques. The following section outlines a general experimental protocol based on methods described in the literature.

In Vitro Metabolism Studies

Objective: To investigate the metabolic fate of Capmatinib and the formation of its metabolites, including M18, in a controlled in vitro environment.

Methodology:

  • Incubation: Incubate Capmatinib with human liver microsomes (HLMs) or hepatocytes. HLMs are a source of cytochrome P450 enzymes, while hepatocytes provide a more complete representation of hepatic metabolism.

  • Reaction Conditions: The incubation mixture should contain the enzyme source (HLMs or hepatocytes), a buffered solution (e.g., phosphate buffer, pH 7.4), and necessary cofactors such as NADPH for CYP-mediated reactions.

  • Sample Preparation: Following incubation, terminate the reaction by adding a quenching solvent such as acetonitrile. This also serves to precipitate proteins.

  • Extraction: Centrifuge the samples to pellet the precipitated proteins. The supernatant, containing the parent drug and its metabolites, can then be collected for analysis.

  • Analysis: Analyze the extracted samples using a validated high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.[6][7]

Analytical Method for Quantification

Objective: To develop and validate a sensitive and specific method for the simultaneous determination of Capmatinib and its metabolite M18 in biological samples.

Methodology:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

  • Mass Spectrometric Detection:

    • Ionization: Utilize electrospray ionization (ESI) in the positive ion mode.

    • Detection: Employ multiple reaction monitoring (MRM) for sensitive and selective detection. This involves monitoring specific precursor-to-product ion transitions for both Capmatinib and M18.

      • Hypothetical MRM transitions would need to be determined experimentally based on the fragmentation patterns of the analytes.

  • Method Validation: Validate the analytical method according to regulatory guidelines (e.g., FDA or EMA) for parameters such as linearity, accuracy, precision, selectivity, and stability.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the metabolic pathway of Capmatinib and a typical experimental workflow for its analysis.

G Capmatinib Metabolic Pathway Capmatinib Capmatinib M18 M18 (N-demethylation) Capmatinib->M18 CYP3A4 M16 M16 (Lactam Formation) Capmatinib->M16 Aldehyde Oxidase Other Other Metabolites (Hydroxylation, etc.) Capmatinib->Other CYP3A4

Caption: Proposed metabolic pathway of Capmatinib leading to the formation of metabolites M18 and M16.

G Experimental Workflow for Capmatinib Metabolite Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_processing Data Processing Biological Sample Biological Sample Protein Precipitation Protein Precipitation Biological Sample->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection UPLC Separation UPLC Separation Supernatant Collection->UPLC Separation MS/MS Detection MS/MS Detection UPLC Separation->MS/MS Detection Data Acquisition Data Acquisition MS/MS Detection->Data Acquisition Quantification Quantification Data Acquisition->Quantification Metabolite Identification Metabolite Identification Quantification->Metabolite Identification

Caption: A generalized workflow for the analysis of Capmatinib and its metabolites from biological samples.

References

An In-depth Technical Guide to the Synthesis and Characterization of Capmatinib M18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Capmatinib M18, a primary metabolite of the MET inhibitor Capmatinib. This document details a proposed synthetic route, experimental protocols, and analytical characterization methods. Additionally, it visualizes the synthetic workflow and the relevant biological signaling pathway to provide a thorough understanding of this compound for research and development purposes.

Introduction

Capmatinib is a potent and selective inhibitor of the MET receptor tyrosine kinase, which is a key driver in various cancers. The metabolism of Capmatinib leads to the formation of several metabolites, with the N-demethylated form, designated as M18, being of significant interest for understanding the drug's complete pharmacological profile. The chemical name for Capmatinib M18 is 2-fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1][2][3]triazin-2-yl)benzamide. This guide outlines a feasible synthetic pathway for obtaining Capmatinib M18 and the analytical techniques required for its thorough characterization.

Synthesis of Capmatinib M18

The synthesis of Capmatinib M18 can be achieved through a multi-step process that largely mirrors the synthesis of the parent drug, Capmatinib, with a key modification in the final amidation step. The overall strategy involves the synthesis of a key carboxylic acid intermediate, followed by its conversion to the primary amide.

Synthesis Workflow

The logical flow of the synthesis is depicted in the following diagram:

G cluster_0 Synthesis of Key Intermediate cluster_1 Final Amidation Step A Starting Materials B Multi-step Synthesis A->B Reaction C 2-fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzoic acid B->C Purification E Amidation Reaction C->E Coupling Agent D Ammonia D->E F Capmatinib M18 E->F Purification

Caption: Proposed synthetic workflow for Capmatinib M18.

Experimental Protocols

Step 1: Synthesis of 2-fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1][2][3]triazin-2-yl)benzoic acid (Key Intermediate)

A detailed, step-by-step protocol for the synthesis of this key intermediate is often proprietary and found within patent literature. A generalized approach involves the coupling of a substituted imidazotriazine core with a fluorinated benzoic acid derivative. This typically involves multiple synthetic steps that are not publicly detailed. For research purposes, this intermediate may be commercially available from specialized chemical suppliers.

Step 2: Amidation of the Carboxylic Acid Intermediate to form Capmatinib M18

This step involves the conversion of the carboxylic acid group of the key intermediate into a primary amide using ammonia.

  • Materials:

    • 2-fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1][2][3]triazin-2-yl)benzoic acid

    • Ammonia solution (e.g., 7N in methanol or aqueous ammonium hydroxide)

    • A suitable coupling agent (e.g., HATU, HBTU, or EDC with HOBt)

    • An organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

    • Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Procedure:

    • Dissolve the carboxylic acid intermediate (1 equivalent) in the anhydrous aprotic solvent.

    • Add the organic base (2-3 equivalents) to the solution.

    • Add the coupling agent (1.1-1.5 equivalents) to the reaction mixture and stir for a few minutes to activate the carboxylic acid.

    • Slowly add the ammonia solution (2-5 equivalents) to the reaction mixture.

    • Allow the reaction to stir at room temperature for several hours to overnight, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure Capmatinib M18.

Characterization of Capmatinib M18

A comprehensive characterization of the synthesized Capmatinib M18 is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended:

Data Presentation

The following table summarizes the expected and hypothetical characterization data for Capmatinib M18.

Analytical Technique Parameter Expected/Hypothetical Value
Mass Spectrometry (MS) Molecular Ion [M+H]⁺m/z 400.13
High-Resolution MS (HRMS)Calculated for C₂₂H₁₅FN₆O: 400.1291, Found: [Provide experimental value]
¹H NMR Chemical Shifts (δ)Aromatic and aliphatic protons consistent with the proposed structure.
¹³C NMR Chemical Shifts (δ)Carbon signals corresponding to the quinoline, imidazotriazine, and fluorobenzamide moieties.
HPLC Purity>95%
Retention TimeDependent on the specific HPLC method used.
FT-IR Key Stretching FrequenciesN-H, C=O (amide), C-F, and aromatic C-H stretches.
Detailed Methodologies
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using an electrospray ionization (ESI) source in positive ion mode should be employed to confirm the elemental composition of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The sample should be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum will show characteristic signals for the protons on the quinoline, imidazotriazine, and fluorobenzamide rings, as well as the methylene bridge protons. The amide protons will likely appear as a broad singlet.

    • ¹³C NMR: This will provide information on the carbon skeleton of the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a mobile phase gradient of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) can be used to determine the purity of the synthesized Capmatinib M18.[1][2][3][4][5] Detection can be performed using a UV detector at a suitable wavelength.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule, such as the N-H and C=O stretching vibrations of the amide group and the C-F bond.

Biological Context: MET Signaling Pathway

Capmatinib and its metabolites, including M18, exert their therapeutic effect by inhibiting the MET receptor tyrosine kinase. Understanding this pathway is crucial for researchers in drug development.

MET Signaling Pathway Diagram

The following diagram illustrates the MET signaling pathway and the point of inhibition by Capmatinib.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Response MET MET Receptor PI3K PI3K MET->PI3K RAS RAS MET->RAS STAT3 STAT3 MET->STAT3 HGF HGF (Ligand) HGF->MET Binds AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration STAT3->Migration Capmatinib Capmatinib / M18 Capmatinib->MET Inhibits

Caption: The HGF/MET signaling pathway and its inhibition by Capmatinib.

Activation of the MET receptor by its ligand, Hepatocyte Growth Factor (HGF), triggers a cascade of downstream signaling pathways, including the PI3K/AKT, RAS/MAPK, and STAT3 pathways.[6][7] These pathways are crucial for cell proliferation, survival, and migration.[6][7] In cancer, aberrant activation of the MET pathway can drive tumor growth and metastasis. Capmatinib, and likely its active metabolites such as M18, function by binding to the ATP-binding site of the MET kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream signaling cascades.[6]

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of Capmatinib M18. The proposed synthetic route, leveraging a key carboxylic acid intermediate, offers a viable path for obtaining this important metabolite for further pharmacological and toxicological evaluation. The detailed characterization methodologies are essential for ensuring the quality and identity of the synthesized compound. A thorough understanding of the MET signaling pathway provides the necessary biological context for studying the effects of Capmatinib and its metabolites in cancer research and drug development.

References

In Vitro Metabolism of Capmatinib: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capmatinib (INC280) is a potent and selective inhibitor of the MET receptor tyrosine kinase, approved for the treatment of non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations. A thorough understanding of its metabolic fate is critical for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety. This technical guide provides an in-depth overview of the in vitro metabolism of Capmatinib, with a specific focus on the formation of its metabolites, including the identified metabolite M18. While extensive data is available for the major metabolic pathways, it is important to note that detailed information on the formation of all minor metabolites, including M18, is limited in publicly available literature.

Core Metabolism Pathways

In vitro studies have established that Capmatinib is extensively metabolized, primarily by two key enzyme systems: Cytochrome P450 3A4 (CYP3A4) and aldehyde oxidase (AO).[1][2][3] The metabolic reactions are diverse and include lactam formation, hydroxylation, N-dealkylation, formation of a carboxylic acid, hydrogenation, N-oxygenation, and glucuronidation.[1]

The most abundant metabolite identified in in vitro and in vivo systems is M16, which is formed via lactam formation.[1] This reaction is predominantly catalyzed by cytosolic aldehyde oxidase.[1] CYP3A4 is the major enzyme subfamily responsible for the hepatic microsomal oxidative metabolism of Capmatinib.[1]

The M18 Metabolite

The metabolite designated as M18 has been identified as 2-fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1][2][4]triazin-2-yl)benzamide . While its existence is confirmed, detailed information regarding its specific in vitro formation pathway, the precise enzymes involved, and quantitative formation rates are not extensively detailed in the available scientific literature. It is positioned as one of the metabolites of Capmatinib, and its pharmacological activity has been assessed.

Quantitative Data Summary

The following tables summarize the available quantitative data on the in vitro metabolism of Capmatinib and the activity of its metabolites.

Table 1: In Vitro Metabolic Stability of Capmatinib in Human Liver Microsomes (HLMs)

ParameterValueReference
In Vitro Half-life (t½)13.11 min[5]
Intrinsic Clearance (Clint)61.85 mL/min/kg[5]

Table 2: In Vitro Inhibitory Activity of Capmatinib and its Metabolites against MET Phosphorylation

CompoundIC50 (nmol/L)
Capmatinib0.6
M8>10000
M16210
M181300

Data adapted from publicly available regulatory documents.

Experimental Protocols

The following section details a generalized methodology for assessing the in vitro metabolism of a compound like Capmatinib, based on standard practices in the field.

Objective:

To identify the metabolic pathways and determine the metabolic stability of Capmatinib in vitro.

Materials:
  • Capmatinib

  • Human Liver Microsomes (HLMs)

  • Human Liver Cytosol

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Aldehyde oxidase specific cofactors (if necessary)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • Control compounds (e.g., known substrates for CYP3A4 and aldehyde oxidase)

  • LC-MS/MS system for analysis

Methodology for Microsomal Stability Assay:
  • Incubation Preparation:

    • Prepare a stock solution of Capmatinib in a suitable solvent (e.g., DMSO).

    • In microcentrifuge tubes, prepare incubation mixtures containing phosphate buffer, HLMs (e.g., 0.5 mg/mL protein concentration), and the NADPH regenerating system.

    • Pre-warm the incubation mixtures at 37°C for a few minutes.

  • Initiation of Reaction:

    • Add Capmatinib to the pre-warmed incubation mixtures to initiate the metabolic reaction. The final concentration of the drug should be low enough (typically around 1 µM) to be in the linear range of enzyme kinetics.

    • Incubate the reactions at 37°C in a shaking water bath.

  • Time Point Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture.

    • Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins and stop the enzymatic activity.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to new tubes or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of Capmatinib at each time point.

Methodology for Metabolite Identification:
  • Incubation:

    • Perform larger scale incubations of Capmatinib with HLMs and human liver cytosol separately for a longer duration (e.g., 60-120 minutes) to generate sufficient quantities of metabolites.

    • For cytosolic incubations, ensure the presence of appropriate cofactors for enzymes like aldehyde oxidase.

  • Sample Analysis:

    • Analyze the supernatant from the quenched and centrifuged incubation mixtures by high-resolution LC-MS/MS.

    • Use data-dependent scanning modes (e.g., full scan followed by product ion scans of the most abundant ions) to acquire fragmentation data for potential metabolites.

  • Metabolite Characterization:

    • Identify potential metabolites by searching for expected mass shifts from the parent drug corresponding to common metabolic reactions (e.g., +16 Da for hydroxylation, -14 Da for N-demethylation).

    • Elucidate the structure of the metabolites by interpreting their fragmentation patterns.

Visualizations

Experimental Workflow for In Vitro Metabolism Studies

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results drug_prep Prepare Capmatinib Stock Solution initiate Initiate Reaction (Add Capmatinib) drug_prep->initiate enzyme_prep Prepare Incubation Mix (HLMs/Cytosol, Buffer, Cofactors) pre_warm Pre-warm Incubation Mix (37°C) enzyme_prep->pre_warm pre_warm->initiate incubate Incubate at 37°C initiate->incubate sampling Sample at Time Points incubate->sampling quench Quench Reaction (Cold Acetonitrile) sampling->quench centrifuge Centrifuge quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms stability Metabolic Stability (t½, Clint) lcms->stability met_id Metabolite Identification (M16, M18, etc.) lcms->met_id

Caption: Experimental workflow for in vitro metabolism studies of Capmatinib.

Known Metabolic Pathways of Capmatinib

G cluster_pathways Metabolic Pathways Capmatinib Capmatinib M16 M16 (Lactam Formation) Major Metabolite Capmatinib->M16 Aldehyde Oxidase M18 M18 (N-dealkylation Product) Capmatinib->M18 CYP3A4 (presumed) Other Other Minor Metabolites (Hydroxylation, Glucuronidation, etc.) Capmatinib->Other CYP3A4 & Other Enzymes

Caption: Known metabolic pathways of Capmatinib.

Conclusion

The in vitro metabolism of Capmatinib is a complex process involving multiple enzymes and resulting in a variety of metabolites. The primary pathways are well-characterized, with aldehyde oxidase-mediated formation of the major metabolite M16 and CYP3A4-driven oxidative metabolism. The metabolite M18 is a known entity, though the specifics of its in vitro formation are less well-documented in publicly accessible sources. The provided experimental framework offers a robust starting point for further investigation into the biotransformation of Capmatinib and other xenobiotics. A comprehensive understanding of these metabolic pathways is essential for the continued safe and effective clinical use of this targeted therapy.

References

The Role of CYP3A4 in Capmatinib Metabolism: A Focus on M18 Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capmatinib, a potent and selective mesenchymal-epithelial transition (MET) tyrosine kinase inhibitor, has emerged as a targeted therapy for non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations. Understanding the metabolic fate of Capmatinib is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall clinical efficacy. The primary routes of Capmatinib metabolism involve oxidation and other phase I reactions, with cytochrome P450 3A4 (CYP3A4) and aldehyde oxidase (AO) playing pivotal roles. While the formation of the major metabolite, M16, by AO is well-documented, this guide delves into the available information regarding the formation of the M18 metabolite and the specific contribution of CYP3A4 to this process.

Key Metabolic Pathways of Capmatinib

Capmatinib undergoes extensive metabolism primarily through two key enzymatic pathways:

  • CYP3A4-mediated oxidation: This pathway is responsible for a significant portion of Capmatinib's clearance.

  • Aldehyde oxidase (AO)-mediated metabolism: This enzyme is primarily responsible for the formation of the major circulating metabolite, M16.

The Role of CYP3A4 in M18 Formation: Current Understanding

Detailed public information specifically characterizing the M18 metabolite of Capmatinib and the quantitative contribution of CYP3A4 to its formation is limited. Regulatory documents and publications consistently emphasize the roles of CYP3A4 and AO in the overall metabolism of Capmatinib, with a primary focus on the major metabolite M16.

General Metabolism of Capmatinib

In vivo studies in humans have shown that after a single oral dose of radiolabeled Capmatinib, the drug is extensively metabolized. The biotransformation of Capmatinib involves several phase I metabolic reactions, including:

  • C-hydroxylation

  • Lactam formation (leading to M16)

  • Hydrogenation

  • N-oxidation

  • N-dealkylation

  • Carboxylic acid formation

Phase II reactions, such as glucuronidation of the oxidized metabolites, also occur. The parent drug, Capmatinib, and its major metabolite, M16, are the most abundant radioactive components in plasma.

Experimental Protocols for Studying Capmatinib Metabolism

Standard in vitro methods are employed to investigate the metabolic pathways of drugs like Capmatinib. These protocols are essential for identifying the enzymes responsible for metabolite formation and for quantifying their relative contributions.

Reaction Phenotyping Using Human Liver Microsomes (HLMs)

This is a common approach to determine which CYP enzymes are involved in the metabolism of a drug candidate.

Objective: To identify the specific CYP isoforms responsible for the metabolism of Capmatinib.

Methodology:

  • Incubation: Capmatinib is incubated with pooled human liver microsomes in the presence of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.

  • Inhibition: Specific chemical inhibitors for major CYP enzymes (e.g., ketoconazole for CYP3A4, furafylline for CYP1A2, etc.) are co-incubated with Capmatinib and HLMs.

  • Analysis: The formation of metabolites is monitored using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A significant reduction in the formation of a specific metabolite in the presence of a CYP-specific inhibitor indicates the involvement of that enzyme.

Metabolism Studies with Recombinant Human CYP Enzymes

This method provides a more direct assessment of the role of individual CYP enzymes.

Objective: To confirm the specific CYP isoforms involved in Capmatinib metabolism and to determine their kinetic parameters.

Methodology:

  • Incubation: Capmatinib is incubated individually with a panel of recombinant human CYP enzymes (e.g., rCYP3A4, rCYP2C9, rCYP2D6, etc.) expressed in a suitable system (e.g., insect cells).

  • Kinetic Analysis: By varying the concentration of Capmatinib, kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined for each enzyme that shows metabolic activity.

  • Analysis: Metabolite formation is quantified using LC-MS/MS.

Visualizing Metabolic Pathways and Experimental Workflows

Capmatinib General Metabolic Pathways

Capmatinib_Metabolism cluster_cyp3a4 CYP3A4-mediated Oxidation cluster_ao Aldehyde Oxidase Capmatinib Capmatinib Hydroxylation Hydroxylation Capmatinib->Hydroxylation N_dealkylation N-dealkylation Capmatinib->N_dealkylation Other_Oxidations Other Oxidations Capmatinib->Other_Oxidations M16 M16 (Lactam Formation) Capmatinib->M16 Metabolites Multiple Metabolites Hydroxylation->Metabolites N_dealkylation->Metabolites Other_Oxidations->Metabolites

Caption: General metabolic pathways of Capmatinib.

Experimental Workflow for CYP Reaction Phenotyping

CYP_Phenotyping_Workflow cluster_conditions Experimental Conditions start Start: Capmatinib Metabolism Study incubation Incubation with Human Liver Microsomes (HLMs) + NADPH start->incubation control Control (No Inhibitor) incubation->control cyp3a4_inhibitor With CYP3A4 Inhibitor (e.g., Ketoconazole) incubation->cyp3a4_inhibitor other_cyp_inhibitors With Other CYP Inhibitors incubation->other_cyp_inhibitors analysis LC-MS/MS Analysis of Metabolite Formation control->analysis cyp3a4_inhibitor->analysis other_cyp_inhibitors->analysis interpretation Data Interpretation: Compare metabolite levels across conditions analysis->interpretation conclusion Conclusion: Identify contributing CYP enzymes interpretation->conclusion

Caption: Workflow for CYP reaction phenotyping.

Conclusion

Capmatinib is primarily metabolized by CYP3A4 and aldehyde oxidase. While the role of CYP3A4 in the overall clearance of Capmatinib is established, specific details regarding its contribution to the formation of the M18 metabolite are not extensively reported in publicly available literature. The general metabolic profile of Capmatinib involves a variety of phase I and phase II reactions, leading to the formation of multiple metabolites. Further research and publication of detailed metabolic studies are needed to fully characterize the formation pathways of minor metabolites like M18 and to precisely quantify the role of CYP3A4 in these specific biotransformations. For drug development professionals, a thorough understanding of the complete metabolic profile of Capmatinib, including both major and minor pathways, is essential for a comprehensive assessment of its drug-drug interaction potential and for optimizing its clinical use.

The Role of Alde-hyde Oxidase in the Metabolism of Capmatinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capmatinib, a potent and selective mesenchymal-epithelial transition (MET) tyrosine kinase inhibitor, has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.[1][2][3] Understanding the metabolic fate of Capmatinib is crucial for optimizing its therapeutic use and mitigating potential drug-drug interactions. This technical guide provides an in-depth exploration of the role of aldehyde oxidase (AO) in the metabolism of Capmatinib, offering quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.

Overview of Capmatinib Metabolism

Capmatinib is primarily metabolized by two key enzymes: Cytochrome P450 3A4 (CYP3A4) and Aldehyde Oxidase (AO).[1][2][4][5][6] While CYP3A4 contributes to the oxidative metabolism of the drug, AO is responsible for the formation of its major metabolite, M16.[5] This metabolic pathway is significant as it accounts for a substantial portion of Capmatinib's clearance.

Quantitative Data on Capmatinib Metabolism

The following tables summarize the key pharmacokinetic and metabolic parameters of Capmatinib, with a focus on the contribution of Aldehyde Oxidase.

Table 1: Pharmacokinetic Properties of Capmatinib

ParameterValueReference
Oral Bioavailability>70%[1]
Time to Maximum Plasma Concentration (Tmax)1 - 2 hours[1][3]
Elimination Half-Life6.5 - 7.84 hours[1][3][5]
Apparent Clearance (CL/F)24 L/h[1]
Plasma Protein Binding~96%[1][3]
Apparent Volume of Distribution (Vz/F)473 L[5]

Table 2: Contribution of Metabolic Pathways to Capmatinib Clearance

Metabolic PathwayEnzymeContribution (fm)Reference
Aldehyde Oxidase MetabolismAldehyde Oxidase (AO)~40%[7][8]
Oxidative MetabolismCytochrome P450 3A4 (CYP3A4)Major contributor alongside AO[2][4][5][6]

Table 3: Excretion of Capmatinib and its Metabolites

Route of ExcretionTotal Radioactivity RecoveredUnchanged CapmatinibReference
Feces~78%~42% of administered dose[1]
Urine~22%Negligible[1]

Aldehyde Oxidase and the Formation of the Major Metabolite M16

Aldehyde oxidase is a cytosolic enzyme belonging to the family of molybdo-flavoenzymes.[9] It plays a significant role in the metabolism of a variety of xenobiotics, particularly those containing aldehyde groups and N-heterocyclic rings.[9][10][11] In the case of Capmatinib, AO catalyzes the oxidation of the quinoline ring system, leading to the formation of a lactam metabolite designated as M16.[5] This reaction involves a nucleophilic attack on an electron-deficient carbon atom adjacent to a nitrogen atom in the heterocyclic ring.[12]

Signaling Pathway of Capmatinib Action

While not directly related to its metabolism, understanding the mechanism of action of Capmatinib provides context for its therapeutic importance. Capmatinib inhibits the MET receptor tyrosine kinase, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and migration.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling HGF HGF MET_Receptor MET Receptor HGF->MET_Receptor binds PI3K_AKT PI3K/AKT Pathway MET_Receptor->PI3K_AKT activates RAS_MAPK RAS/MAPK Pathway MET_Receptor->RAS_MAPK activates STAT STAT Pathway MET_Receptor->STAT activates Capmatinib Capmatinib Capmatinib->MET_Receptor inhibits Cell_Proliferation Cell Proliferation, Survival, Migration PI3K_AKT->Cell_Proliferation RAS_MAPK->Cell_Proliferation STAT->Cell_Proliferation

Caption: Capmatinib inhibits the HGF-activated MET receptor, blocking downstream signaling.

Experimental Protocols for Investigating Aldehyde Oxidase-Mediated Metabolism

The following sections describe generalized experimental protocols for identifying and characterizing the role of AO in the metabolism of a drug candidate like Capmatinib. These are based on standard industry practices and the methodologies alluded to in the cited literature for Capmatinib.

In Vitro Incubation with Human Liver Fractions

Objective: To determine the involvement of cytosolic enzymes, primarily AO, in the metabolism of the test compound.

Methodology:

  • Preparation of Liver Fractions: Obtain pooled human liver S9 fraction and cytosol. The S9 fraction contains both microsomal and cytosolic enzymes, while the cytosol fraction is enriched with soluble enzymes like AO.

  • Incubation Mixture: Prepare an incubation mixture containing:

    • Test compound (e.g., Capmatinib) at a specified concentration (e.g., 1 µM).

    • Human liver cytosol or S9 fraction (e.g., 1 mg/mL protein).

    • Potassium phosphate buffer (pH 7.4).

  • Control Incubations:

    • No Enzyme Control: To assess non-enzymatic degradation.

    • Inhibitor Control: Include a specific AO inhibitor, such as menadione (e.g., 100 µM), to confirm the involvement of AO.[13]

  • Reaction Initiation and Termination: Pre-incubate the mixture at 37°C. Initiate the reaction by adding the test compound. At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound and the formation of metabolites.

Recombinant Enzyme Phenotyping

Objective: To definitively identify the specific enzyme responsible for a particular metabolic reaction.

Methodology:

  • Enzyme Source: Use recombinant human aldehyde oxidase (rhAOX1) expressed in a suitable system (e.g., E. coli).

  • Incubation: Incubate the test compound with the recombinant enzyme under conditions similar to the liver fraction experiments.

  • Analysis: Monitor the formation of the metabolite of interest (e.g., M16) over time using LC-MS/MS. The formation of the metabolite in the presence of the recombinant enzyme confirms its role in the biotransformation.

Experimental Workflow for AO Phenotyping

The logical flow of experiments to determine the role of AO in drug metabolism is depicted below.

Start Investigate Metabolism of Drug Candidate Incubate_HLM Incubate with Human Liver Microsomes (+/- NADPH) Start->Incubate_HLM Incubate_HLC Incubate with Human Liver Cytosol Start->Incubate_HLC Metabolism_HLM Metabolism in Microsomes? Incubate_HLM->Metabolism_HLM Metabolism_HLC Metabolism in Cytosol? Incubate_HLC->Metabolism_HLC Metabolism_HLM->Metabolism_HLC No CYP_Metabolism Likely CYP-mediated Metabolism Metabolism_HLM->CYP_Metabolism Yes AO_Inhibitor Incubate with Cytosol + AO Inhibitor (e.g., Menadione) Metabolism_HLC->AO_Inhibitor Yes No_Metabolism No Significant Metabolism Observed Metabolism_HLC->No_Metabolism No Inhibition Metabolism Inhibited? AO_Inhibitor->Inhibition Recombinant_AO Incubate with Recombinant Human AO Inhibition->Recombinant_AO Yes Non_AO_Cytosolic Other Cytosolic Enzyme Involved Inhibition->Non_AO_Cytosolic No Metabolite_Formation Metabolite Formed? Recombinant_AO->Metabolite_Formation AO_Confirmed Aldehyde Oxidase Metabolism Confirmed Metabolite_Formation->AO_Confirmed Yes Metabolite_Formation->Non_AO_Cytosolic No

Caption: Workflow for identifying the role of Aldehyde Oxidase in drug metabolism.

Analytical Methods for Metabolite Identification

The identification and quantification of Capmatinib and its metabolites are typically performed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[14][15][16] This technique offers high sensitivity and selectivity, allowing for the accurate measurement of drug and metabolite concentrations in complex biological matrices.

Conclusion

Aldehyde oxidase plays a critical role in the metabolism of Capmatinib, accounting for approximately 40% of its clearance through the formation of the major metabolite, M16.[7][8] A thorough understanding of this metabolic pathway is essential for drug development professionals to anticipate potential drug-drug interactions, particularly with AO inhibitors, and to accurately predict the pharmacokinetic behavior of Capmatinib in diverse patient populations. The experimental workflows and methodologies outlined in this guide provide a framework for the comprehensive evaluation of AO-mediated metabolism for new chemical entities.

References

The Metabolic Fate of Capmatinib: A Focus on the Biological Activity of its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Basel, Switzerland – October 27, 2025 – This technical guide provides an in-depth analysis of the metabolic profile of Capmatinib (Tabrecta®), a potent and selective MET inhibitor. The focus is on the biological activity of its metabolites, with a particular emphasis on the major circulating metabolite, M16 (CMN288), and a note on the current lack of publicly available data for other metabolites such as M18. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology and pharmacology.

Capmatinib is a critical therapeutic agent for non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.[1][2] Understanding its metabolism is crucial for optimizing its clinical use and predicting potential drug-drug interactions. Capmatinib is primarily metabolized by cytochrome P450 3A4 (CYP3A4) and aldehyde oxidase.[3][4]

Executive Summary

This guide outlines the known metabolic pathways of Capmatinib, presents quantitative data on its major metabolite, and details the experimental protocols used to assess the biological activity of such compounds. While this document aims to be comprehensive, it is important to note that there is no publicly available information regarding the specific biological activity of the Capmatinib metabolite M18. The focus will therefore be on the well-characterized major metabolite, M16.

Capmatinib Metabolism and the Profile of its Major Metabolite

Capmatinib undergoes extensive metabolism, with the parent compound accounting for a significant portion of the radioactivity in plasma.[5] The primary metabolic reactions include lactam formation, hydroxylation, and N-dealkylation.[5] The most abundant metabolite identified in plasma, urine, and feces is M16 (CMN288), which is formed via lactam formation catalyzed by aldehyde oxidase.[3][5]

Crucially, in vitro and in vivo studies have demonstrated that M16 is pharmacologically inactive.[3][5] This lack of biological activity is a key feature of Capmatinib's metabolic profile.

Quantitative Data on Capmatinib and its Major Metabolite

The following table summarizes the key pharmacokinetic and metabolic parameters of Capmatinib and its major metabolite M16.

ParameterCapmatinib (Parent Drug)Metabolite M16 (CMN288)Reference
Enzymatic Potency (IC50) 0.13 nM (cell-free assay)Pharmacologically inactive[3][6]
Primary Metabolizing Enzymes CYP3A4, Aldehyde Oxidase(Product of Aldehyde Oxidase)[3][4]
Formation Pathway -Lactam formation[5]
Accumulation Low (steady state geometric mean accumulation ratio of 1.4)Does not accumulate after multiple dosing[3]

Experimental Protocols

To determine the biological activity of a drug metabolite like those of Capmatinib, a series of in vitro and in vivo experiments are typically conducted. Below are detailed methodologies for key assays.

MET Kinase Inhibition Assay

This assay is fundamental to assessing the direct inhibitory effect of a compound on the MET receptor tyrosine kinase.

Objective: To quantify the 50% inhibitory concentration (IC50) of a test compound against MET kinase activity.

Methodology:

  • Reagents and Materials: Recombinant human c-MET kinase, ATP, a suitable substrate (e.g., Poly(Glu, Tyr) 4:1), and a test compound (e.g., a Capmatinib metabolite). A kinase assay kit, such as ADP-Glo™, can be used to measure kinase activity by quantifying ADP production.[7]

  • Procedure:

    • A master mix containing the kinase assay buffer, ATP, and the substrate is prepared.[7]

    • The test compound is serially diluted to the desired concentrations.

    • The recombinant c-MET kinase is added to the wells of a microplate.

    • The test compound dilutions are then added to the respective wells.

    • The kinase reaction is initiated by adding the master mix.

    • The plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 45 minutes).[7]

    • The reaction is terminated, and the amount of ADP produced is quantified using a detection reagent and a luminometer.[7]

  • Data Analysis: The luminescent signal, which is proportional to the amount of ADP produced, is plotted against the logarithm of the test compound concentration. The IC50 value is then calculated using a non-linear regression model.

Cell Viability Assay

This assay evaluates the effect of a compound on the proliferation and survival of cancer cells that are dependent on MET signaling.

Objective: To determine the effect of a test compound on the viability of MET-driven cancer cell lines.

Methodology:

  • Cell Lines: MET-dependent cancer cell lines (e.g., those with MET amplification or MET exon 14 skipping mutations) are used.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The test compound is added at various concentrations.

    • The cells are incubated for a period of 72 hours.

    • Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The results are expressed as a percentage of the viability of untreated control cells. The IC50 value, the concentration at which a 50% reduction in cell viability is observed, is calculated.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the MET signaling pathway and a typical experimental workflow for evaluating a MET inhibitor.

MET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF MET MET Receptor HGF->MET Binds PI3K PI3K MET->PI3K RAS RAS MET->RAS STAT3 STAT3 MET->STAT3 Capmatinib Capmatinib Capmatinib->MET Inhibits Phosphorylation AKT AKT PI3K->AKT Gene_Expression Gene Expression (Proliferation, Survival) AKT->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression STAT3->Gene_Expression

Caption: MET Signaling Pathway and the inhibitory action of Capmatinib.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_clinical Clinical Evaluation Kinase_Assay MET Kinase Assay (Biochemical) Cell_Viability Cell Viability Assay (MET-dependent cells) Kinase_Assay->Cell_Viability Signaling_Analysis Downstream Signaling Analysis (Western Blot) Cell_Viability->Signaling_Analysis Xenograft Tumor Xenograft Models Signaling_Analysis->Xenograft PDX Patient-Derived Xenograft (PDX) Models Xenograft->PDX Phase_I Phase I Trials (Safety & PK) PDX->Phase_I Phase_II Phase II Trials (Efficacy) Phase_I->Phase_II Start Compound Synthesis (e.g., Metabolite) Start->Kinase_Assay

Caption: Workflow for evaluating a novel MET inhibitor.

Conclusion

The metabolic profile of Capmatinib is well-characterized, with the major metabolite, M16, being pharmacologically inactive. This is a favorable characteristic, as it simplifies the pharmacokinetic and pharmacodynamic relationship of the parent drug. While the biological activity of other minor metabolites such as M18 remains to be publicly detailed, the established protocols for kinase and cell-based assays provide a clear framework for any future investigations. A thorough understanding of a drug's metabolic fate is paramount for the development of safe and effective targeted therapies in oncology.

References

The Pharmacokinetics of Capmatinib's Major Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capmatinib, a potent and selective mesenchymal-epithelial transition (MET) inhibitor, has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.[1][2] Understanding the pharmacokinetic profile of its metabolites is crucial for a comprehensive assessment of the drug's safety and efficacy. This technical guide provides an in-depth analysis of the pharmacokinetics of the major metabolite of capmatinib, M16 (also known as CMN288), summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological and experimental pathways. Contrary to some initial assumptions, the primary circulating metabolite is M16, not M18.

Quantitative Pharmacokinetic Data for Metabolite M16

The pharmacokinetic parameters of the major and pharmacologically inactive metabolite of capmatinib, M16 (CMN288), have been characterized in human studies. The following tables summarize the key quantitative data from a phase 1, open-label, single-dose study in participants with normal and impaired hepatic function. In this study, participants received a single oral dose of 200 mg capmatinib.[3]

Table 1: Summary of Pharmacokinetic Parameters for M16 (CMN288) by Hepatic Function [3]

ParameterNormal (n=9)Mild Impairment (n=6)Moderate Impairment (n=8)Severe Impairment (n=6)
AUCinf (ng·h/mL)
Mean (SD)4820 (1880)2300 (691)3850 (2490)2350 (1200)
GM (CV%)4560 (35.2)2190 (37.4)3400 (52.0)2130 (49.5)
AUClast (ng·h/mL)
Mean (SD)4780 (1880)2250 (677)3830 (2490)2330 (1210)
GM (CV%)452021503370
Cmax (ng/mL)
GM (CV%)
t½ (h)
GM (CV%)
Tmax (h)
Median (Range)1.5 (1.0–2.0)1.0 (1.0–2.0)1.0 (1.0–3.0)3.0 (1.5–6.0)

AUCinf: Area under the plasma concentration-time curve from time zero to infinity; AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration; Cmax: Maximum observed plasma concentration; t½: Elimination half-life; Tmax: Time to reach Cmax; GM: Geometric Mean; CV%: Geometric Coefficient of Variation; SD: Standard Deviation.

A notable observation is that the geometric mean values for AUCinf, AUClast, Cmax, and t½ of M16 were numerically lower in all hepatic impairment groups compared to the group with normal hepatic function.[3] Furthermore, M16 does not accumulate after multiple dosing of capmatinib.[3]

Experimental Protocols

Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study

The fundamental understanding of capmatinib's metabolism and the identification of M16 as the major metabolite stem from a human ADME study.[4][5]

  • Study Design: A single-center, open-label, single-dose study.

  • Participants: Six healthy male volunteers.

  • Dosing: A single oral dose of 600 mg of 14C-labeled capmatinib was administered.[4]

  • Sample Collection: Blood, plasma, urine, and feces were collected at various time points to determine mass balance, metabolite profiles, and concentrations of total radioactivity, capmatinib, and its metabolites.[4]

  • Analytical Methods: Metabolite structures were elucidated using mass spectrometry and by comparison with reference compounds.[4] Plasma concentrations of capmatinib and its metabolites were determined to profile the metabolic pathways.

Pharmacokinetic Study in Hepatically Impaired Patients

A dedicated clinical study was conducted to assess the pharmacokinetics of capmatinib and its metabolite M16 in individuals with varying degrees of hepatic impairment.[3]

  • Study Design: A phase 1, multicenter, open-label, parallel-group study.[3]

  • Participants: Adult participants with normal hepatic function and those with mild, moderate, and severe hepatic impairment.[3]

  • Dosing: A single oral dose of 200 mg capmatinib was administered.[3]

  • Blood Sampling: Serial blood samples were collected from a forearm vein at the following time points: predose and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose.[3]

  • Analytical Method: Plasma concentrations of capmatinib and M16 were measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay with a lower limit of quantification (LLOQ) of approximately 1.00 ng/mL.[3][6]

Visualizations

Capmatinib Metabolism and M16 Formation

Capmatinib is primarily metabolized by cytochrome P450 3A4 (CYP3A4) and aldehyde oxidase (AO).[1][4] The major circulating metabolite, M16, is formed through lactam formation, a reaction catalyzed mainly by aldehyde oxidase in the hepatic cytosol.[4]

G Capmatinib Capmatinib Metabolism Metabolism Capmatinib->Metabolism M16 M16 (CMN288) (Major Metabolite) Metabolism->M16 Lactam Formation Other_Metabolites Other Minor Metabolites Metabolism->Other_Metabolites CYP3A4 CYP3A4 CYP3A4->Metabolism AO Aldehyde Oxidase AO->Metabolism

Figure 1. Capmatinib Metabolism to M16.

MET Signaling Pathway and Capmatinib's Mechanism of Action

Capmatinib exerts its therapeutic effect by inhibiting the MET receptor tyrosine kinase.[7][8] The MET signaling pathway, when aberrantly activated in cancer, drives tumor growth, proliferation, and metastasis.[8][9]

MET_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF (Ligand) MET MET Receptor Tyrosine Kinase HGF->MET Binds and Activates PI3K_AKT PI3K/AKT Pathway MET->PI3K_AKT RAS_MAPK RAS/MAPK Pathway MET->RAS_MAPK STAT3 STAT3 Pathway MET->STAT3 Proliferation Cell Proliferation, Survival, Metastasis PI3K_AKT->Proliferation RAS_MAPK->Proliferation STAT3->Proliferation Capmatinib Capmatinib Capmatinib->MET Inhibits

Figure 2. MET Signaling Pathway Inhibition by Capmatinib.

Experimental Workflow for Pharmacokinetic Analysis

The determination of pharmacokinetic parameters for capmatinib and its metabolites follows a structured experimental workflow.

PK_Workflow Dosing Drug Administration (e.g., Single Oral Dose) Sampling Serial Blood Sampling (Predetermined Timepoints) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Analysis LC-MS/MS Analysis (Quantification of Drug and Metabolite) Processing->Analysis PK_Analysis Pharmacokinetic Modeling (e.g., Non-compartmental analysis) Analysis->PK_Analysis

Figure 3. Experimental Workflow for PK Analysis.

Conclusion

The major metabolite of capmatinib is M16 (CMN288), a pharmacologically inactive compound. Its pharmacokinetic profile has been well-characterized, demonstrating no accumulation with multiple dosing and altered exposure in patients with hepatic impairment. The formation of M16 is primarily mediated by aldehyde oxidase. A thorough understanding of the pharmacokinetics of both the parent drug and its major metabolites is essential for the continued safe and effective use of capmatinib in the treatment of MET-driven cancers.

References

Capmatinib and its Metabolite M18: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Capmatinib

Capmatinib, marketed under the brand name Tabrecta®, is a potent and selective ATP-competitive inhibitor of the MET receptor tyrosine kinase.[1][2] It is approved for the treatment of adult patients with metastatic non-small cell lung cancer (NSCLC) whose tumors have a mutation that leads to mesenchymal-epithelial transition (MET) exon 14 skipping.[2][3] Dysregulation of the MET signaling pathway is a known oncogenic driver in various cancers, making it a critical target for therapeutic intervention.[4]

Metabolism and Pharmacokinetics of Capmatinib

The metabolism of Capmatinib is primarily mediated by CYP3A4 and aldehyde oxidase.[1][5] Following oral administration, Capmatinib is well-absorbed, with peak plasma concentrations reached within 1-2 hours.[5] The parent compound accounts for a significant portion of the radioactivity in plasma.[6]

A study in healthy male volunteers who received a single oral dose of 14C-labeled Capmatinib revealed that the absorbed drug is extensively metabolized.[6] The primary metabolic reactions include:

  • Lactam formation

  • Hydroxylation

  • N-dealkylation

  • Formation of a carboxylic acid

  • Hydrogenation

  • N-oxygenation

  • Glucuronidation

The most abundant metabolite identified in plasma, urine, and feces is M16 , which is formed through lactam formation.[6] This process is primarily catalyzed by aldehyde oxidase.[6] While the specific metabolite M18 is not explicitly detailed in the provided search results, the metabolic pathways suggest the formation of various hydroxylated and N-dealkylated species. The lack of a commercially available reference standard for M18 necessitates custom synthesis or isolation and characterization for quantitative studies.

Quantitative Pharmacokinetic Data
ParameterValueReference
IC50 (MET) 0.13 nM[1]
Cell-based IC50 (Lung Cancer Cell Lines) 0.3–0.7 nM[1]
Time to Peak Plasma Concentration (Tmax) 1–2 hours[5]
Effective Elimination Half-life 6.5 hours[1]
Protein Binding 96%[5]

MET Signaling Pathway and Mechanism of Action of Capmatinib

The MET receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), undergoes dimerization and autophosphorylation. This activation triggers downstream signaling cascades that are crucial for cell proliferation, survival, and migration.[2] Key pathways activated by MET include:

  • RAS/MAPK Pathway: Regulates cell proliferation and differentiation.

  • PI3K/AKT Pathway: Promotes cell survival and growth.

  • JAK/STAT Pathway: Involved in cell growth and immune response.

  • SRC Pathway: Plays a role in cell adhesion and migration.

  • Wnt/β-catenin Pathway: Regulates cell fate and proliferation.

Capmatinib exerts its therapeutic effect by binding to the ATP-binding site of the MET kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream pathways.[7] This blockade of MET signaling leads to the inhibition of tumor growth and progression in MET-dependent cancers.[8]

Capmatinib's inhibition of the MET signaling pathway.

Experimental Protocols for Capmatinib Analysis

Accurate quantification of Capmatinib in biological matrices is essential for pharmacokinetic and metabolism studies. Below are detailed methodologies for its analysis using RP-HPLC and LC-MS/MS.

RP-HPLC Method for Capmatinib in Bulk and Pharmaceutical Dosage Forms

This method is suitable for the quantification of Capmatinib in bulk drug and tablet formulations.[9]

Chromatographic Conditions:

  • Column: Agilent C18 (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol and Phosphate Buffer (pH 5.0) in a 65:35 v/v ratio

  • Flow Rate: 0.5 mL/min

  • Detection Wavelength: 218 nm

  • Injection Volume: 10 µL

  • Retention Time: Approximately 4.3 minutes

Standard Solution Preparation:

  • Accurately weigh 10 mg of Capmatinib reference standard and transfer to a 10 mL volumetric flask.

  • Add approximately 7 mL of the mobile phase and sonicate to dissolve.

  • Make up the volume to 10 mL with the mobile phase to obtain a stock solution of 1000 µg/mL.

  • Prepare working standard solutions by further diluting the stock solution with the mobile phase to achieve concentrations in the range of 10-50 µg/mL.

Sample Preparation (Tablets):

  • Weigh and powder 10 tablets to determine the average weight.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of Capmatinib and transfer to a 10 mL volumetric flask.

  • Add approximately 7 mL of the mobile phase and sonicate to dissolve.

  • Make up the volume to 10 mL with the mobile phase.

  • Filter the solution through a 0.45 µm filter before injection.

LC-MS/MS Method for Capmatinib in Human Plasma

This highly sensitive and selective method is suitable for pharmacokinetic studies in biological matrices.[10]

Chromatographic and Mass Spectrometric Conditions:

  • Column: Phenomenex Luna C18 (50 mm x 2 mm, 5 µm)

  • Mobile Phase: 2 mM Ammonium Formate and Methanol (80:20 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 2 µL

  • Mass Spectrometer: Triple Quadrupole

  • Ionization Mode: Positive Ion Mode

  • MRM Transitions:

    • Capmatinib: m/z 413.15 → 128.05

    • Internal Standard ([13CD3]Capmatinib): m/z 416.20 → 131.01

Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of K2EDTA plasma in a polypropylene vial, add 50 µL of the internal standard solution.

  • Add 100 µL of 2 mM ammonium formate and vortex.

  • Add 1 mL of methyl tertiary butyl ether and vortex for 10 minutes at 2500 rpm.

  • Centrifuge the samples.

  • Transfer the supernatant to a new vial for analysis.

Quantitative Performance of Analytical Methods
MethodMatrixLinearity RangeLLOQRecoveryReference
RP-HPLC Bulk/Tablets10–50 µg/mL-101.4–101.8%[9]
LC-MS/MS Human Plasma1.0–28,000.0 ng/mL1.0 ng/mL-[10]
LC-MS/MS Human Plasma5–4000 ng/mL--[11]

Experimental Workflow for Bioanalytical Method

The following diagram illustrates a typical workflow for the quantification of Capmatinib in a biological matrix using LC-MS/MS.

Bioanalytical_Workflow SampleCollection Sample Collection (e.g., Plasma) Spiking Spiking with Internal Standard SampleCollection->Spiking Extraction Liquid-Liquid or Solid-Phase Extraction Spiking->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS DataProcessing Data Processing and Quantification LCMS->DataProcessing

References

The Discovery and Characterization of Capmatinib Metabolites in Human Plasma: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capmatinib is a potent and selective inhibitor of the MET receptor tyrosine kinase, which has shown significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations. A thorough understanding of its metabolic fate in humans is crucial for optimizing its therapeutic use and managing potential drug-drug interactions. This technical guide provides a comprehensive overview of the discovery, identification, and quantification of Capmatinib metabolites in human plasma, based on publicly available scientific literature.

Metabolic Pathways of Capmatinib

Capmatinib undergoes extensive metabolism in humans, primarily mediated by cytochrome P450 3A4 (CYP3A4) and aldehyde oxidase (AO).[1][2][3] The metabolic transformations observed in human plasma involve a variety of reactions, leading to the formation of several metabolites.

The principal metabolic reactions include:

  • Lactam formation: This is a major metabolic pathway, catalyzed by aldehyde oxidase, resulting in the formation of the most abundant metabolite, M16.[1]

  • Hydroxylation: The addition of hydroxyl groups to the Capmatinib molecule.

  • N-dealkylation: The removal of an alkyl group from a nitrogen atom.

  • Carboxylic acid formation: The oxidation of an alkyl group to a carboxylic acid.

  • Hydrogenation: The addition of hydrogen atoms.

  • N-oxygenation: The addition of an oxygen atom to a nitrogen atom.

  • Glucuronidation: The conjugation with glucuronic acid to increase water solubility and facilitate excretion.[1]

These reactions can also occur in combination, leading to a diverse range of metabolites.

Capmatinib Metabolism and Excretion Workflow

The following diagram illustrates the general workflow for studying the absorption, distribution, metabolism, and excretion (ADME) of Capmatinib.

cluster_0 In Vivo Study cluster_1 Sample Analysis cluster_2 Data Interpretation Dosing Oral Administration of ¹⁴C-labeled Capmatinib to Healthy Volunteers SampleCollection Collection of Blood, Urine, and Feces Samples over Time Dosing->SampleCollection RadioactivityMeasurement Quantification of Total Radioactivity (LSC) SampleCollection->RadioactivityMeasurement MetaboliteProfiling Metabolite Profiling (LC-MS/MS) RadioactivityMeasurement->MetaboliteProfiling MetaboliteIdentification Metabolite Structure Elucidation (MS, NMR) MetaboliteProfiling->MetaboliteIdentification MassBalance Mass Balance Calculation MetaboliteProfiling->MassBalance Quantification Quantification of Capmatinib and Metabolites MetaboliteIdentification->Quantification PK_Analysis Pharmacokinetic Analysis (Parent and Metabolites) MassBalance->PK_Analysis MetabolicPathways Elucidation of Metabolic Pathways PK_Analysis->MetabolicPathways

Capmatinib ADME Study Workflow

Quantitative Analysis of Capmatinib and its Metabolites in Human Plasma

A pivotal human absorption, distribution, metabolism, and excretion (ADME) study involving the oral administration of a single 600 mg dose of ¹⁴C-labeled Capmatinib to six healthy male volunteers provided key insights into its metabolic profile.[1]

Plasma Pharmacokinetics of Capmatinib and Metabolite M16

The parent drug, Capmatinib, was the most abundant circulating component, accounting for 42.9% ± 2.9% of the total radioactivity in plasma.[1] The major metabolite, M16 (CMN288) , is formed via lactam formation catalyzed by aldehyde oxidase.[1][2]

The table below summarizes the key pharmacokinetic parameters for Capmatinib and its major metabolite M16 in human plasma.

ParameterCapmatinibMetabolite M16 (CMN288)
Tmax (h) 1.0 - 2.0~4.0
Apparent Elimination Half-life (t½) (h) 6.54Not specified
Mean AUCinf (ng·h/mL) Not specified4820 (in healthy subjects)
Mean Cmax (ng/mL) Not specifiedNot specified

Data for M16 is from a study in healthy individuals with normal hepatic function who received a single 200 mg oral dose of Capmatinib.[4]

Validated Analytical Methods for Quantification

The quantification of Capmatinib and its metabolites in human plasma is predominantly performed using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][2][4][5]

  • Sample Preparation: Solid phase extraction.[5]

  • Chromatographic Separation:

    • Column: Phenomenex Luna C18 (50 mm × 2 mm, 5 µm).[5]

    • Mobile Phase: 0.1% Formic acid in water, methanol, and acetonitrile (10:20:70 v/v/v).[6]

    • Flow Rate: 0.5 mL/min.[5]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • Mass Transitions:

      • Capmatinib: m/z 413.15 → 128.05.[5]

      • Internal Standard ([¹³CD₃]Capmatinib): m/z 416.20 → 131.01.[5]

  • Linearity: 1.0–28,000.0 ng/mL.[5]

  • Lower Limit of Quantification (LLOQ): 1.0 ng/mL.[5]

Experimental Protocols

Human ADME Study Protocol

The following provides a general outline of the protocol used in the human ADME study of Capmatinib.[1]

  • Subject Enrollment: Six healthy male volunteers were enrolled in the study.

  • Dosing: A single oral dose of 600 mg of ¹⁴C-labeled Capmatinib was administered.

  • Sample Collection: Blood, urine, and feces samples were collected at various time points post-dose to determine mass balance and metabolite profiles.

  • Radioactivity Measurement: Total radioactivity in all biological samples was measured using liquid scintillation counting.

  • Metabolite Profiling and Identification: Plasma, urine, and feces samples were analyzed by LC-MS/MS to separate and identify the metabolites. The structures of the metabolites were elucidated using mass spectrometry and by comparison with reference compounds.

  • Pharmacokinetic Analysis: Plasma concentration-time data for Capmatinib and its metabolites were used to determine key pharmacokinetic parameters.

Sample Preparation for LC-MS/MS Analysis

A common procedure for extracting Capmatinib and its metabolites from plasma for LC-MS/MS analysis is solid-phase extraction (SPE).

  • Plasma Sample Pre-treatment: An aliquot of human plasma is mixed with an internal standard solution.

  • Solid-Phase Extraction:

    • The plasma mixture is loaded onto an SPE cartridge.

    • The cartridge is washed to remove interfering substances.

    • The analytes (Capmatinib and its metabolites) are eluted with an appropriate organic solvent.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

Capmatinib's Mechanism of Action: Inhibition of the c-Met Signaling Pathway

Capmatinib exerts its therapeutic effect by selectively inhibiting the c-Met receptor tyrosine kinase. Aberrant activation of the c-Met pathway, often due to mutations like MET exon 14 skipping, drives tumor cell proliferation, survival, migration, and invasion.[7][8][9]

The c-Met Signaling Cascade

The binding of hepatocyte growth factor (HGF) to the c-Met receptor triggers its dimerization and autophosphorylation, creating docking sites for various downstream signaling proteins. This leads to the activation of several key signaling cascades.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS JAK JAK cMet->JAK Capmatinib Capmatinib Capmatinib->cMet Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Invasion Invasion/Metastasis ERK->Invasion STAT3 STAT3 Survival Cell Survival STAT3->Survival JAK->STAT3

Capmatinib Inhibition of the c-Met Signaling Pathway

The primary downstream signaling pathways activated by c-Met include:

  • PI3K/AKT/mTOR Pathway: Promotes cell growth, proliferation, and survival.[4][10]

  • RAS/RAF/MEK/ERK (MAPK) Pathway: Regulates cell proliferation, differentiation, and survival.[4][10]

  • JAK/STAT Pathway: Involved in cell survival, proliferation, and differentiation.[4][10]

By inhibiting the phosphorylation of c-Met, Capmatinib effectively blocks the activation of these downstream pathways, thereby suppressing tumor growth and progression.[7]

Conclusion

This technical guide has summarized the key findings on the metabolism of Capmatinib in human plasma. The primary routes of metabolism involve CYP3A4 and aldehyde oxidase, with the lactam metabolite M16 being the most abundant in circulation. Validated LC-MS/MS methods are essential for the accurate quantification of Capmatinib and its metabolites in clinical and research settings. A comprehensive understanding of the metabolic profile and the mechanism of action of Capmatinib is vital for its continued development and effective use in the treatment of MET-driven cancers. Further research to fully characterize all circulating metabolites and their potential pharmacological activity will continue to refine our understanding of this important therapeutic agent.

References

The Metabolic Journey of Capmatinib: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capmatinib, a potent and selective mesenchymal-epithelial transition (MET) tyrosine kinase inhibitor, has emerged as a crucial therapeutic agent in the treatment of non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations. A thorough understanding of its metabolic fate is paramount for optimizing its clinical application and anticipating potential drug-drug interactions. This technical guide provides a comprehensive elucidation of the metabolic pathways of capmatinib, detailing its absorption, distribution, metabolism, and excretion (ADME) profile. It includes quantitative data on its pharmacokinetic parameters and metabolites, detailed experimental protocols for key elucidation studies, and visualizations of its metabolic pathways and mechanism of action.

Introduction

Capmatinib is an orally bioavailable small molecule that targets the MET receptor, a key driver of cell proliferation, migration, and invasion in various cancers.[1] The elucidation of its metabolic pathway is critical for defining its pharmacokinetic profile, understanding its potential for drug-drug interactions, and ensuring its safe and effective use in the target patient population. This guide synthesizes the available data to present a detailed overview of capmatinib's biotransformation.

Pharmacokinetic Profile

The pharmacokinetic properties of capmatinib have been characterized in healthy volunteers and cancer patients. Following oral administration, capmatinib is rapidly absorbed, reaching peak plasma concentrations (Tmax) within 1 to 2 hours.[1] The oral bioavailability is estimated to be greater than 70%.[2]

Table 1: Summary of Capmatinib Pharmacokinetic Parameters

ParameterValueReference
Tmax (median) 1.09 - 2.0 hours[1][3]
Oral Bioavailability >70%[2]
Plasma Protein Binding ~96%[1]
Apparent Volume of Distribution (Vz/F) 164 L[1]
Elimination Half-life (t1/2) ~6.5 - 7.84 hours[1][4]
Clearance (CL/F) 30.0 - 121 L/h[3]

Absorption and Distribution

Capmatinib is well-absorbed after oral administration. Its distribution is characterized by high plasma protein binding of approximately 96%, which is independent of the drug concentration.[1] The apparent volume of distribution is 164 L, indicating extensive tissue distribution.[1]

Metabolism

The metabolism of capmatinib is a critical determinant of its clearance and is primarily mediated by two key enzyme systems: cytochrome P450 3A4 (CYP3A4) and aldehyde oxidase (AO).[4][5]

Primary Metabolizing Enzymes
  • CYP3A4: This enzyme is a major contributor to the hepatic metabolism of capmatinib.

  • Aldehyde Oxidase (AO): This cytosolic enzyme plays a significant role in the formation of the major metabolite, M16.[4]

Metabolic Pathways

Capmatinib undergoes extensive metabolism through a variety of reactions, including:[4]

  • Lactam formation: This is the primary pathway leading to the formation of the most abundant metabolite, M16 (CMN288).[4]

  • Hydroxylation

  • N-dealkylation

  • Formation of a carboxylic acid

  • Hydrogenation

  • N-oxygenation

  • Glucuronidation

The following diagram illustrates the primary metabolic pathways of capmatinib.

G cluster_enzymes Metabolizing Enzymes cluster_reactions Metabolic Reactions Capmatinib Capmatinib M16 M16 (CMN288) (Lactam formation) Capmatinib->M16 Aldehyde Oxidase Other_Metabolites Other Metabolites Capmatinib->Other_Metabolites CYP3A4 & Other Enzymes Hydroxylation Hydroxylation N_dealkylation N-dealkylation Carboxylic_acid Carboxylic acid formation Hydrogenation Hydrogenation N_oxygenation N-oxygenation Glucuronidation Glucuronidation CYP3A4 CYP3A4 AO Aldehyde Oxidase

Caption: Primary metabolic pathways of capmatinib.

Major Metabolites

The principal metabolite of capmatinib in circulation is M16 (also known as CMN288), which is pharmacologically inactive and does not accumulate upon multiple dosing.[1] M16 is formed through imidazo-triazinone formation (lactam formation) catalyzed by aldehyde oxidase.[4]

Table 2: Relative Abundance of Capmatinib and its Major Metabolite M16

AnalyteMatrixRelative Abundance (% of total radioactivity)Reference
Capmatinib (Parent) Plasma42.9%[4]
M16 (CMN288) PlasmaMost abundant metabolite[4]
M16 (CMN288) UrineMost abundant metabolite[4]
M16 (CMN288) FecesMost abundant metabolite[4]

Excretion

Capmatinib and its metabolites are eliminated from the body primarily through the feces. Following a single oral dose of radiolabeled capmatinib, approximately 78% of the radioactivity is recovered in the feces and 22% in the urine.[5] A significant portion of the dose excreted in the feces is unchanged parent drug (approximately 42% of the administered dose).[5]

Table 3: Excretion of Capmatinib and its Metabolites

Route of ExcretionPercentage of Administered DoseFormReference
Feces ~78%Unchanged drug and metabolites[5]
Urine ~22%Primarily metabolites[5]

Experimental Protocols

The elucidation of capmatinib's metabolic pathway involved both in vivo studies in healthy human subjects and in vitro experiments using human liver preparations.

Human ADME Study (Based on Glaenzel et al., 2020)

Objective: To investigate the absorption, distribution, metabolism, and excretion of capmatinib in healthy male volunteers.

Methodology:

  • Study Population: Healthy male volunteers were enrolled.

  • Dosing: A single oral dose of 600 mg of 14C-labeled capmatinib was administered.

  • Sample Collection: Blood, plasma, urine, and feces were collected at various time points.

  • Analysis:

    • Total radioactivity in blood, plasma, urine, and feces was measured by liquid scintillation counting.

    • Plasma concentrations of capmatinib were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

    • Metabolite profiling in plasma, urine, and feces was performed using LC-MS/MS.

    • Metabolite structures were elucidated using mass spectrometry and by comparison with reference compounds.

In Vitro Enzyme Phenotyping (Representative Protocol)

Objective: To identify the primary enzymes responsible for the metabolism of capmatinib.

Methodology:

  • Test System: Human liver microsomes (for CYP-mediated metabolism) and human liver cytosol (for aldehyde oxidase-mediated metabolism).

  • Incubation:

    • Capmatinib was incubated with human liver microsomes in the presence of NADPH (a cofactor for CYP enzymes).

    • Capmatinib was incubated with human liver cytosol.

  • Inhibition Studies:

    • To confirm the role of specific CYP isozymes, incubations were performed in the presence of selective chemical inhibitors of different CYP enzymes (e.g., ketoconazole for CYP3A4).

    • To confirm the role of aldehyde oxidase, incubations were performed in the presence of a selective aldehyde oxidase inhibitor.

  • Recombinant Enzyme Studies: Capmatinib was incubated with recombinant human CYP enzymes and aldehyde oxidase to confirm their catalytic activity.

  • Analysis: The formation of metabolites was monitored over time using LC-MS/MS.

The following diagram illustrates a general workflow for such metabolic studies.

G cluster_invivo In Vivo Human ADME Study cluster_invitro In Vitro Metabolism Studies Dosing Oral Administration of 14C-Capmatinib Sample_Collection Blood, Urine, Feces Collection Dosing->Sample_Collection Quantification Radioactivity & LC-MS/MS Quantification Sample_Collection->Quantification Profile_Vivo Metabolite Profiling Quantification->Profile_Vivo Elucidation Metabolic Pathway Elucidation Profile_Vivo->Elucidation Incubation Incubation with Human Liver Microsomes/Cytosol Profile_Vitro Metabolite Profiling Incubation->Profile_Vitro Inhibition Incubation with Selective Enzyme Inhibitors Inhibition->Profile_Vitro Recombinant Incubation with Recombinant Enzymes Recombinant->Profile_Vitro Profile_Vitro->Elucidation

Caption: Experimental workflow for capmatinib metabolism studies.

Mechanism of Action: MET Signaling Pathway Inhibition

Capmatinib exerts its therapeutic effect by inhibiting the MET receptor tyrosine kinase. Aberrant activation of the MET pathway, through mechanisms such as MET exon 14 skipping, leads to uncontrolled downstream signaling that promotes tumor growth and survival. Capmatinib blocks the phosphorylation of MET, thereby inhibiting these downstream signaling cascades.

The key downstream signaling pathways inhibited by capmatinib include:

  • RAS/MAPK Pathway: Involved in cell proliferation.

  • PI3K/AKT Pathway: Promotes cell survival and growth.

  • JAK/STAT Pathway: Involved in cell proliferation and survival.

The following diagram illustrates the inhibition of the MET signaling pathway by capmatinib.

G cluster_downstream Downstream Signaling cluster_effects Cellular Effects HGF HGF MET MET Receptor HGF->MET Binds Phosphorylation MET Phosphorylation MET->Phosphorylation Activates Capmatinib Capmatinib Capmatinib->MET Inhibits RAS_MAPK RAS/MAPK Pathway Phosphorylation->RAS_MAPK PI3K_AKT PI3K/AKT Pathway Phosphorylation->PI3K_AKT JAK_STAT JAK/STAT Pathway Phosphorylation->JAK_STAT Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival JAK_STAT->Proliferation JAK_STAT->Survival Invasion Invasion JAK_STAT->Invasion

Caption: Capmatinib's inhibition of the MET signaling pathway.

Conclusion

The metabolic pathway of capmatinib is well-characterized, with CYP3A4 and aldehyde oxidase playing pivotal roles in its biotransformation. The drug is extensively metabolized, with the inactive metabolite M16 being the most abundant circulating species. Excretion occurs predominantly through the feces. A thorough understanding of this metabolic profile is essential for the safe and effective clinical use of capmatinib, particularly when co-administered with inhibitors or inducers of its primary metabolizing enzymes. This guide provides a foundational resource for researchers and clinicians involved in the development and application of this important targeted therapy.

References

In Vivo Metabolism of Capmatinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capmatinib (brand name Tabrecta) is a potent and selective inhibitor of the MET receptor tyrosine kinase.[1][2] It is approved for the treatment of adult patients with metastatic non-small cell lung cancer (NSCLC) whose tumors have a mutation that leads to mesenchymal-epithelial transition (MET) exon 14 skipping.[3] Understanding the in vivo metabolism of Capmatinib is crucial for optimizing its therapeutic use, managing drug-drug interactions, and ensuring patient safety. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of Capmatinib, based on in vivo studies.

Core Data Summary

Pharmacokinetic Parameters of Capmatinib

The pharmacokinetic profile of Capmatinib has been characterized in healthy volunteers and patients with cancer. Following oral administration, Capmatinib is rapidly absorbed, with linear pharmacokinetics observed over a dose range of 200–400 mg.[4]

ParameterValueConditionsReference
Time to Maximum Plasma Concentration (Tmax) 1 - 2 hoursSingle oral dose[4][2][3]
Elimination Half-Life (t½) 6.5 - 7.84 hoursSingle oral dose[1][4][3]
Apparent Volume of Distribution (Vz/F) 164 - 473 LSingle oral dose[1][3]
Mean Apparent Clearance (CL/F) 24 L/hSteady-state[3]
Plasma Protein Binding ~96%-[3]
Oral Bioavailability >70%-[3]
Excretion and Mass Balance of Capmatinib

A human ADME study using a single 600 mg oral dose of 14C-labeled Capmatinib in healthy male volunteers revealed that the drug is primarily eliminated through metabolism and subsequent excretion in feces and urine.[1]

Excretion RouteTotal Radioactivity Recovered (%)Unchanged Capmatinib (%)
Feces 78%42%
Urine 22%Negligible

Data from a study in six healthy male volunteers after a single 600 mg oral dose of 14C-labeled Capmatinib.[1][3]

Major Metabolites of Capmatinib

Capmatinib is extensively metabolized in vivo. The parent compound accounts for a significant portion of the radioactivity in plasma, but numerous metabolites have been identified.[1]

CompoundPercentage of Total Radioactivity in Plasma
Capmatinib (Parent) 42.9% (± 2.9%)
M16 (Major Metabolite) Most abundant metabolite in plasma, urine, and feces

The major metabolic reaction is the formation of the M16 metabolite via lactam formation, a process primarily catalyzed by aldehyde oxidase.[1][5]

Experimental Protocols

Human ADME Study

A pivotal in vivo study investigated the absorption, distribution, metabolism, and excretion of Capmatinib in humans.

  • Study Population: Six healthy male volunteers.[1]

  • Dosing: A single oral dose of 600 mg of 14C-labeled Capmatinib.[1]

  • Sample Collection: Blood, plasma, urine, and feces were collected to determine mass balance, radioactivity levels, and metabolite profiles.[1]

  • Analytical Methods: Metabolite structures were elucidated using mass spectrometry and by comparison with reference compounds.[5]

Pharmacokinetic Studies in Rats

Preclinical pharmacokinetic studies in animal models, such as rats, have also been conducted to characterize the behavior of Capmatinib.

  • Dosing: Oral administration of Capmatinib at doses such as 10 mg/kg.[6]

  • Sample Collection: Plasma samples were collected at various time points.[6]

  • Analytical Methods: High-performance liquid chromatography (HPLC) with fluorescence detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been used to quantify Capmatinib concentrations in plasma.[6][7]

Visualizations

Capmatinib Metabolism and Elimination Workflow

The following diagram illustrates the key steps in the in vivo processing of Capmatinib, from oral administration to excretion.

cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism (Liver) cluster_excretion Excretion Oral Administration Oral Administration GI Tract GI Tract Oral Administration->GI Tract Systemic Circulation Systemic Circulation GI Tract->Systemic Circulation >70% Bioavailability Peripheral Tissues Peripheral Tissues Systemic Circulation->Peripheral Tissues Capmatinib Capmatinib Systemic Circulation->Capmatinib Metabolites (e.g., M16) Metabolites (e.g., M16) Capmatinib->Metabolites (e.g., M16) Biliary/Fecal Excretion Biliary/Fecal Excretion Capmatinib->Biliary/Fecal Excretion Metabolites (e.g., M16)->Biliary/Fecal Excretion Renal Excretion Renal Excretion Metabolites (e.g., M16)->Renal Excretion CYP3A4 CYP3A4 CYP3A4->Capmatinib Aldehyde Oxidase Aldehyde Oxidase Aldehyde Oxidase->Capmatinib

Caption: Overview of Capmatinib's journey through the body.

MET Signaling Pathway Inhibition by Capmatinib

Capmatinib exerts its therapeutic effect by inhibiting the MET receptor tyrosine kinase, which, when aberrantly activated, drives tumor cell proliferation and survival through various downstream signaling pathways.

cluster_downstream Downstream Signaling HGF HGF MET Receptor MET Receptor HGF->MET Receptor activates PI3K/AKT PI3K/AKT MET Receptor->PI3K/AKT RAS/MAPK RAS/MAPK MET Receptor->RAS/MAPK JAK/STAT JAK/STAT MET Receptor->JAK/STAT SRC SRC MET Receptor->SRC Wnt/beta-catenin Wnt/beta-catenin MET Receptor->Wnt/beta-catenin Capmatinib Capmatinib Capmatinib->MET Receptor inhibits Proliferation & Survival Proliferation & Survival PI3K/AKT->Proliferation & Survival RAS/MAPK->Proliferation & Survival JAK/STAT->Proliferation & Survival SRC->Proliferation & Survival Wnt/beta-catenin->Proliferation & Survival

Caption: Capmatinib inhibits MET and downstream signaling.

Conclusion

In vivo studies demonstrate that Capmatinib is an orally bioavailable drug that is rapidly absorbed and extensively metabolized.[1][3] The primary routes of elimination are metabolic clearance followed by excretion in the feces and urine.[1] The major metabolic pathways involve oxidation by CYP3A4 and aldehyde oxidase, with the latter being chiefly responsible for the formation of the most abundant metabolite, M16.[1][3][5] A thorough understanding of these metabolic pathways is essential for predicting and managing potential drug-drug interactions and for optimizing the clinical use of Capmatinib in the treatment of NSCLC.

References

Unraveling the Metabolism of Capmatinib: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

While the specific metabolite "Capmatinib M18" is not documented in the available scientific literature, this guide provides a comprehensive analysis of the known metabolic pathways of Capmatinib, with a focus on its primary metabolites. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the drug's biotransformation.

Capmatinib, a potent and selective mesenchymal-epithelial transition (MET) inhibitor, has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.[1][2] Understanding its metabolic fate is crucial for optimizing its therapeutic use and managing potential drug-drug interactions.

Physicochemical Properties of Capmatinib

PropertyValue
Molecular FormulaC23H17FN6O
Molecular Weight412.42 g/mol [3]
StereochemistryAchiral[3]

Metabolic Pathways and Key Enzymes

Capmatinib is predominantly cleared through hepatic metabolism.[4][5] The primary enzymes responsible for its biotransformation are Cytochrome P450 3A4 (CYP3A4) and aldehyde oxidase (AOX1).[4][6][7][8] Metabolic reactions include:[7][9]

  • Lactam formation

  • Hydroxylation

  • N-dealkylation

  • Formation of a carboxylic acid

  • Hydrogenation

  • N-oxygenation

  • Glucuronidation

The diagram below illustrates the main metabolic pathways of Capmatinib.

Capmatinib_Metabolism cluster_CYP3A4 CYP3A4 Mediated cluster_AOX1 Aldehyde Oxidase (AOX1) Mediated Capmatinib Capmatinib M8 Metabolite M8 Capmatinib->M8 CYP3A4 M16 Metabolite M16 (Major Metabolite) Capmatinib->M16 AOX1 M21 Metabolite M21 Capmatinib->M21 AOX1

Capmatinib Metabolic Pathways

Major Metabolites of Capmatinib

The most abundant metabolite of Capmatinib identified in plasma, urine, and feces is M16 , also known as CMN288.[4][7] This major metabolite is formed through imidazo-triazinone formation (lactam formation) and is catalyzed by cytosolic aldehyde oxidase.[7][9] M16 is considered pharmacologically inactive and does not accumulate after multiple doses.[4] Other identified metabolites include M8 and M21.[10]

Pharmacokinetics and Excretion

Following oral administration, Capmatinib is rapidly absorbed, reaching maximum plasma concentrations within 1 to 2 hours.[4][6] The parent compound accounts for the majority of the radioactivity in plasma (approximately 42.9%).[7][9] The elimination half-life of Capmatinib is approximately 6.5 to 7.84 hours.[6][7][9]

The primary route of elimination for absorbed Capmatinib is metabolism, followed by biliary/fecal and renal excretion.[1][7] Approximately 78% of an administered dose is recovered in the feces, with 42% as the unchanged parent drug.[6][8] Around 22% of the dose is excreted in the urine, with a negligible amount being the unchanged drug.[6][8]

Experimental Protocols

Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study: A study involving six healthy male volunteers was conducted to investigate the ADME of Capmatinib.[7] A single oral dose of 600 mg of 14C-labeled Capmatinib was administered.[7] Blood, urine, and fecal samples were collected over a specified period to analyze the concentrations of the parent drug and its metabolites.[7]

In Vitro Aldehyde Oxidase Phenotyping: To identify the enzymes responsible for the formation of the major metabolite M16, in vitro studies were performed.[7][9] These experiments likely involved incubating Capmatinib with human liver cytosol, specific chemical inhibitors, and recombinant enzymes to pinpoint the catalytic activity of aldehyde oxidase.[7][9]

The workflow for identifying the metabolic pathways is outlined below.

Experimental_Workflow cluster_in_vivo In Vivo Study cluster_in_vitro In Vitro Study Dosing Oral Administration of 14C-labeled Capmatinib to Healthy Volunteers Sample_Collection Collection of Plasma, Urine, and Feces Dosing->Sample_Collection Analysis_in_vivo Quantification of Parent Drug and Metabolites Sample_Collection->Analysis_in_vivo Pathway_Elucidation Elucidation of Metabolic Pathways Analysis_in_vivo->Pathway_Elucidation Incubation Incubation of Capmatinib with Liver Microsomes/Cytosol Inhibition_Assay Use of Specific Enzyme Inhibitors and Recombinant Enzymes Incubation->Inhibition_Assay Analysis_in_vitro Identification of Metabolites and Metabolizing Enzymes Inhibition_Assay->Analysis_in_vitro Analysis_in_vitro->Pathway_Elucidation

Metabolic Pathway Identification Workflow

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Capmatinib Metabolite M18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capmatinib is a potent and selective inhibitor of the MET receptor tyrosine kinase, approved for the treatment of non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations. The metabolism of Capmatinib is a critical aspect of its pharmacology, primarily occurring via CYP3A4 and aldehyde oxidase. One of its identified metabolites is M18, formed through N-dealkylation of the parent compound. Accurate and sensitive detection of M18 is essential for comprehensive pharmacokinetic and drug metabolism studies.

This document provides detailed application notes and proposed protocols for the analytical detection of Capmatinib metabolite M18 in biological matrices, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Chemical Information for Capmatinib Metabolite M18:

  • Systematic Name: 2-fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1][2][3]triazin-2-yl)benzamide

  • Molecular Formula: C₂₂H₁₅FN₆O

  • Molecular Weight: 398.39 g/mol

Signaling Pathway of Capmatinib Action

Capmatinib targets the MET receptor tyrosine kinase, a key driver in cell proliferation, survival, and migration.[4] Aberrant activation of the MET pathway is implicated in various cancers.[4] Capmatinib inhibits MET phosphorylation, thereby blocking downstream signaling cascades.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) MET MET Receptor Tyrosine Kinase HGF->MET Binds P1 P MET->P1 Autophosphorylation P2 P MET->P2 Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P1->Downstream Activates P2->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Promotes Capmatinib Capmatinib Capmatinib->MET Inhibits

Caption: MET signaling pathway and the inhibitory action of Capmatinib.

Proposed Analytical Method for M18 Detection by LC-MS/MS

As a specific validated method for M18 is not publicly available, the following protocol is a proposed starting point for method development, based on established methods for Capmatinib. This method will require full validation according to regulatory guidelines (e.g., FDA, EMA).

Materials and Reagents
  • Capmatinib Metabolite M18 reference standard

  • Stable isotope-labeled internal standard (IS) for M18 (if available) or a suitable analog

  • Human plasma (or other relevant biological matrix)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents

Instrumentation
  • A sensitive triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Experimental Workflow

Experimental_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with M18 Standard and Internal Standard Sample->Spike Extraction Sample Preparation (Protein Precipitation or SPE) Spike->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation Injection LC-MS/MS Analysis Evaporation->Injection Data Data Acquisition and Quantification Injection->Data

References

Application Notes and Protocols for the HPLC Analysis of Capmatinib and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative analysis of Capmatinib and its metabolites in biological matrices using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.

Introduction

Capmatinib (brand name Tabrecta) is a potent and selective inhibitor of the MET receptor tyrosine kinase, approved for the treatment of metastatic non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.[1][2][3] Accurate and reliable analytical methods are crucial for determining the concentration of Capmatinib and its metabolites in biological samples to understand its pharmacokinetics, metabolism, and potential drug-drug interactions.[4][5] This document outlines established HPLC and LC-MS/MS methods for this purpose.

Metabolic Pathway of Capmatinib

Capmatinib is primarily metabolized in the liver by cytochrome P450 (CYP) 3A4 and aldehyde oxidase.[1][2][3][6][7] The metabolic reactions include lactam formation, hydroxylation, N-dealkylation, and the formation of a carboxylic acid, among others.[8] The most abundant metabolite identified in plasma, urine, and feces is M16, which is formed through lactam formation catalyzed by aldehyde oxidase.[8]

G cluster_0 Capmatinib Metabolism Capmatinib Capmatinib Metabolites Various Metabolites Capmatinib->Metabolites CYP3A4 M16 M16 (Lactam Formation) Capmatinib->M16 Aldehyde Oxidase Excretion Biliary/Fecal and Renal Excretion Metabolites->Excretion M16->Excretion

Caption: Metabolic Pathway of Capmatinib.

Experimental Protocols

HPLC-UV Method for Capmatinib in Human Plasma

This protocol describes a reversed-phase HPLC method with UV detection for the quantification of Capmatinib in human plasma.[9][10]

3.1.1. Chromatographic Conditions

ParameterCondition
Column Hypersil C18 (250mm x 4.6mm, 5 µm)[9][10]
Mobile Phase Methanol:Acetonitrile:0.5% Orthophosphoric Acid (35:40:25, v/v/v)[9]
Flow Rate 1.0 mL/min[9][10]
Injection Volume 20 µL
Column Temperature Ambient[9]
Detection Wavelength 252 nm[9][10]
Internal Standard (IS) Erlotinib[9][10]

3.1.2. Sample Preparation (Liquid-Liquid Extraction)

  • To 0.5 mL of human plasma in a centrifuge tube, add 50 µL of the internal standard working solution (Erlotinib).

  • Add 2.5 mL of methanol as the extraction solvent.[9][10]

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

LC-MS/MS Method for Capmatinib in Human Plasma

This protocol outlines a sensitive and selective LC-MS/MS method for the determination of Capmatinib in human plasma.[5][11][12]

3.2.1. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
Column ACE-C18 (4.6 x 100 mm, 5 µm)[5] or Phenomenex Luna C18 (50 mm x 2 mm, 5 µm)[11][12]
Mobile Phase Methanol and 2 mM Ammonium Formate (80:20, v/v)[5]
Flow Rate 1.0 mL/min[5] or 0.5 mL/min[11][12]
Injection Volume 2 µL[5]
Ionization Mode Electrospray Ionization (ESI), Positive[5]
Detection Mode Multiple Reaction Monitoring (MRM)[5]
MRM Transitions Capmatinib: 413.10 → 382.10[5]; [13CD3]Capmatinib (IS): 416.20 → 131.01[11]
Internal Standard (IS) Deucravacitinib[5] or [13CD3]Capmatinib[11]

3.2.2. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 50 µL of the internal standard solution.

  • Add 1 mL of ethyl acetate as the extraction solvent.

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue with 200 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize the quantitative performance of the described analytical methods.

Table 1: HPLC-UV Method Performance [9][10]

ParameterValue
Linearity Range 5 - 30 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Quantification (LOQ) 5.0 µg/mL
Mean Recovery 98.95% – 100.12%
Intra-day Precision (%RSD) 0.41% - 0.86%
Inter-day Precision (%RSD) 0.44% - 0.94%
Retention Time (Capmatinib) 3.1 min
Retention Time (Erlotinib - IS) 5.9 min

Table 2: LC-MS/MS Method Performance [5][11][12]

ParameterValue
Linearity Range 1.0 – 28,000 ng/mL[11][12] or 5.00 - 4000 ng/mL[5]
Correlation Coefficient (r²) 0.9992[11]
Lower Limit of Quantification (LLOQ) 1.0 ng/mL[11][12]
Intra-batch Precision (%CV) 1.28% - 4.03%[11]
Inter-batch Precision (%CV) 1.86% - 4.72%[11]
Intra-batch Accuracy 97.61% - 101.56%[11]
Inter-batch Accuracy 94.59% - 106.00%[11]

Experimental Workflow

The general workflow for the HPLC analysis of Capmatinib from biological samples is depicted below.

G cluster_1 Experimental Workflow Sample Biological Sample (Plasma) Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Liquid-Liquid or Solid-Phase Extraction Spike_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_Analysis HPLC/LC-MS/MS Analysis Reconstitution->HPLC_Analysis Data_Processing Data Acquisition and Processing HPLC_Analysis->Data_Processing Quantification Quantification of Capmatinib Data_Processing->Quantification

Caption: General workflow for sample preparation and analysis.

References

Application Note: Development of a Bioanalytical Method for the Quantification of Capmatinib M18 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Capmatinib M18, a metabolite of the c-Met inhibitor Capmatinib, in human plasma. The method utilizes a simple protein precipitation for sample preparation and offers a rapid and robust analytical approach suitable for pharmacokinetic studies. The protocol outlined below provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in the bioanalysis of Capmatinib and its metabolites.

Introduction

Capmatinib is a potent and selective inhibitor of the c-Met receptor tyrosine kinase, which is a key driver in various cancers, including non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.[1][2] Understanding the pharmacokinetics of Capmatinib and its metabolites is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. Capmatinib is metabolized in the liver primarily by CYP3A4 and aldehyde oxidase.[3] One of its metabolites is M18, which is formed through N-demethylation of the parent compound. The development of a reliable bioanalytical method for the quantification of Capmatinib M18 is essential for a comprehensive understanding of the drug's disposition in the body. This application note presents a detailed protocol for a validated LC-MS/MS method for the determination of Capmatinib M18 in human plasma.

c-Met Signaling Pathway

Capmatinib targets the c-Met (hepatocyte growth factor receptor) signaling pathway, which, when aberrantly activated, can lead to tumor growth, proliferation, and metastasis. The diagram below illustrates the simplified c-Met signaling cascade and the point of inhibition by Capmatinib.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binding & Dimerization P Phosphorylation cMet->P Autophosphorylation PI3K PI3K P->PI3K RAS RAS P->RAS STAT3 STAT3 P->STAT3 AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Capmatinib Capmatinib Capmatinib->P Inhibition

Simplified c-Met signaling pathway and Capmatinib's mechanism of action.

Experimental Workflow

The following diagram outlines the major steps in the bioanalytical workflow for the quantification of Capmatinib M18 in human plasma.

Bioanalytical_Workflow Sample Human Plasma Sample IS Add Internal Standard (e.g., [13C, D3]Capmatinib M18) Sample->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS System Supernatant->Injection LC Chromatographic Separation (C18 Column) Injection->LC MS Mass Spectrometric Detection (MRM Mode) LC->MS Quantification Data Acquisition and Quantification MS->Quantification

Experimental workflow for the bioanalysis of Capmatinib M18.

Materials and Reagents

Material/ReagentSupplierGrade
Capmatinib M18 Reference StandardCommercially Available>98% Purity
[¹³C, D₃]Capmatinib M18 (Internal Standard)Custom Synthesis>98% Purity
AcetonitrileFisher ScientificHPLC Grade
MethanolFisher ScientificHPLC Grade
Formic AcidSigma-AldrichLC-MS Grade
WaterMilli-Q SystemType 1
Human Plasma (K₂EDTA)BioIVT---

Protocol

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of Capmatinib M18 and the internal standard (IS), [¹³C, D₃]Capmatinib M18.

    • Dissolve each in 1 mL of methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions:

    • Prepare serial dilutions of the Capmatinib M18 stock solution with 50:50 (v/v) acetonitrile:water to create working standard solutions at various concentrations.

  • Spiking Solutions:

    • Prepare spiking solutions for calibration curve (CC) standards and quality control (QC) samples from the working standard solutions.

  • Calibration Curve and QC Samples:

    • Spike blank human plasma with the appropriate spiking solutions to achieve the desired concentrations for the CC and QC samples.

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample (blank, CC, QC, or unknown), add 10 µL of the IS working solution (e.g., 100 ng/mL of [¹³C, D₃]Capmatinib M18).

  • Add 200 µL of acetonitrile.

  • Vortex for 1 minute to precipitate the plasma proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography (LC)
ParameterCondition
LC System Shimadzu Nexera X2 or equivalent
Column Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program See Table 1

Table 1: LC Gradient Program

Time (min)% Mobile Phase B
0.0010
0.5010
2.5090
3.5090
3.5110
5.0010
Mass Spectrometry (MS)
ParameterCondition
MS System SCIEX Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 550°C
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Collision Gas 9 psi
MRM Transitions See Table 2

Table 2: MRM Transitions and MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
Capmatinib M18399.1128.18035
[¹³C, D₃]Capmatinib M18 (IS)403.1131.18035

Note: The molecular formula for Capmatinib is C₂₃H₁₇FN₆O with a molecular weight of 412.43 g/mol . The molecular formula for Capmatinib M18 is C₂₂H₁₅FN₆O with a molecular weight of 398.40 g/mol . The precursor ion for Capmatinib M18 is [M+H]⁺.

Method Validation Summary

The bioanalytical method was validated according to the FDA guidelines for bioanalytical method validation. The following parameters were assessed:

Table 3: Method Validation Summary

ParameterResult
Linearity Range 1 - 2000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%Bias) Within ±15%
Recovery > 85%
Matrix Effect Minimal
Stability Stable under tested conditions (freeze-thaw, short-term, long-term, post-preparative)

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Capmatinib M18 in human plasma. The simple sample preparation and rapid analysis time make this method well-suited for high-throughput analysis in support of pharmacokinetic studies in drug development.

References

Application Notes and Protocols for the Sample Preparation and Analysis of Capmatinib and its Major Metabolite in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capmatinib is a kinase inhibitor approved for the treatment of adult patients with metastatic non-small cell lung cancer (NSCLC) whose tumors have a mutation that leads to mesenchymal-epithelial transition (MET) exon 14 skipping. The therapeutic drug monitoring and pharmacokinetic studies of Capmatinib and its metabolites are crucial for optimizing dosing regimens and ensuring patient safety and efficacy. The major metabolite of Capmatinib in human plasma is M16 (also known as CMN288), which is formed through lactam formation.[1] This document provides detailed protocols for the sample preparation of human plasma for the simultaneous quantitative analysis of Capmatinib and its major metabolite, M16, using LC-MS/MS.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated bioanalytical methods for the determination of Capmatinib in human plasma. While these methods have been validated for the parent drug, they provide a strong basis for the analysis of its metabolite, M16. Researchers should perform their own validation for the simultaneous analysis of both compounds.

Table 1: Summary of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Capmatinib in Human Plasma

ParameterMethod 1Method 2Method 3
Extraction Method Solid-Phase ExtractionLiquid-Liquid ExtractionProtein Precipitation
Linearity Range 1.0 - 28,000.0 ng/mL[2]5 - 4000 ng/mL1.0 - 4000 ng/mL
Lower Limit of Quantification (LLOQ) 1.0 ng/mL[2]5 ng/mL1.0 ng/mL
Intra-day Precision (%CV) 1.28% - 4.03%[2]< 15%Not Reported
Inter-day Precision (%CV) 1.86% - 4.72%[2]< 15%Not Reported
Intra-day Accuracy (%) 97.61% - 101.56%[2]98.3% - 108.88%Not Reported
Inter-day Accuracy (%) 94.59% - 106.00%[2]98.3% - 108.88%Not Reported
Mean Recovery (%) Not Reported70.62%Not Reported

Experimental Protocols

Three common methods for plasma sample preparation are detailed below: Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.

Protocol 1: Protein Precipitation

This protocol is adapted from a method for the quantitation of Capmatinib in rat plasma.[3] It is a simple and rapid method suitable for high-throughput analysis.

Materials:

  • Human plasma with K2EDTA as anticoagulant

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., [13CD3]Capmatinib) in ACN

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

  • HPLC vials with inserts

Procedure:

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the thawed plasma samples to ensure homogeneity.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard working solution.

  • Add 250 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean HPLC vial with an insert.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is based on a method developed for the determination of Capmatinib in human plasma.[4] LLE provides a cleaner extract compared to protein precipitation.

Materials:

  • Human plasma with K2EDTA as anticoagulant

  • Methyl Tertiary Butyl Ether (MTBE), HPLC grade

  • 2mM Ammonium formate solution

  • Internal Standard (IS) solution (e.g., Deucravacitinib)

  • Polypropylene tubes (5 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., 80:20 Methanol:2mM Ammonium Formate)

  • HPLC vials

Procedure:

  • Pipette 100 µL of plasma into a 5 mL polypropylene tube.

  • Add 50 µL of the internal standard solution.[4]

  • Add 100 µL of 2mM ammonium formate and vortex briefly.[4]

  • Add 1 mL of methyl tertiary butyl ether and vortex for 10 minutes at 2500 rpm.[4]

  • Centrifuge the tubes at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the reconstitution solution.

  • Vortex to dissolve the residue.

  • Transfer the solution to an HPLC vial for injection.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol is adapted from a method for the quantification of Capmatinib in human plasma and is suitable for achieving high purity extracts.[2]

Materials:

  • Human plasma with K2EDTA as anticoagulant

  • SPE cartridges (e.g., C18)

  • Methanol, HPLC grade

  • 0.5% Ammonium hydroxide in water

  • Internal Standard (IS) solution (e.g., [13CD3]Capmatinib)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Evaporator

  • Reconstitution solution (e.g., Acetonitrile)

  • HPLC vials

Procedure:

  • Pipette 100 µL of plasma into a centrifuge tube.[2]

  • Add 50 µL of the internal standard working solution and vortex for 5 minutes.[2]

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analytes with 1 mL of 0.5% ammonium hydroxide in water.[2]

  • Collect the eluate and evaporate to dryness.

  • Reconstitute the residue in 300 µL of acetonitrile.[2]

  • Transfer the solution to an HPLC vial for injection.

Visualizations

Signaling Pathway and Experimental Workflows

Sample_Preparation_Workflow cluster_plasma_collection Plasma Collection cluster_extraction Extraction Methods cluster_ppt Protein Precipitation cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction cluster_analysis Analysis Blood_Sample Whole Blood Sample (K2EDTA) Centrifugation Centrifugation (e.g., 3000 rpm, 10 min) Blood_Sample->Centrifugation Plasma Plasma Supernatant Centrifugation->Plasma PPT_Start Plasma Aliquot Plasma->PPT_Start LLE_Start Plasma Aliquot Plasma->LLE_Start SPE_Start Plasma Aliquot Plasma->SPE_Start Add_IS_PPT Add Internal Standard PPT_Start->Add_IS_PPT Add_ACN Add Acetonitrile Add_IS_PPT->Add_ACN Vortex_Centrifuge_PPT Vortex & Centrifuge Add_ACN->Vortex_Centrifuge_PPT Supernatant_PPT Collect Supernatant Vortex_Centrifuge_PPT->Supernatant_PPT LC_MSMS LC-MS/MS Analysis Supernatant_PPT->LC_MSMS Add_IS_LLE Add Internal Standard LLE_Start->Add_IS_LLE Add_Buffer_Solvent Add Buffer & Extraction Solvent Add_IS_LLE->Add_Buffer_Solvent Vortex_Centrifuge_LLE Vortex & Centrifuge Add_Buffer_Solvent->Vortex_Centrifuge_LLE Collect_Organic Collect Organic Layer Vortex_Centrifuge_LLE->Collect_Organic Evaporate_Reconstitute Evaporate & Reconstitute Collect_Organic->Evaporate_Reconstitute Evaporate_Reconstitute->LC_MSMS Add_IS_SPE Add Internal Standard SPE_Start->Add_IS_SPE Load_Sample Load Sample Add_IS_SPE->Load_Sample Condition_Cartridge Condition SPE Cartridge Condition_Cartridge->Load_Sample Wash_Cartridge Wash Cartridge Load_Sample->Wash_Cartridge Elute_Analytes Elute Analytes Wash_Cartridge->Elute_Analytes Evaporate_Reconstitute_SPE Evaporate & Reconstitute Elute_Analytes->Evaporate_Reconstitute_SPE Evaporate_Reconstitute_SPE->LC_MSMS

Caption: Workflow for Plasma Sample Preparation and Analysis.

Capmatinib_Metabolism_Pathway Capmatinib Capmatinib M16 Metabolite M16 (CMN288) (Lactam Formation) Capmatinib->M16 Aldehyde Oxidase Other_Metabolites Other Minor Metabolites Capmatinib->Other_Metabolites CYP3A4

Caption: Simplified Metabolism of Capmatinib.

References

Solid-Phase Extraction for Enhanced Bioanalysis of Capmatinib and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed application note and a comprehensive protocol for the solid-phase extraction (SPE) of capmatinib and its primary metabolites from human plasma. Capmatinib, a MET inhibitor, undergoes significant metabolism, primarily mediated by CYP3A4 and aldehyde oxidase, leading to the formation of various metabolites, with M16 (CMN288) being the most abundant in circulation.[1][2] Robust and reliable analytical methods are crucial for pharmacokinetic and metabolic studies. Solid-phase extraction offers a superior sample clean-up technique compared to simpler methods like protein precipitation, by effectively removing phospholipids and other matrix components that can interfere with sensitive LC-MS/MS analysis.[3][4] This protocol details a proposed SPE method using a mixed-mode cation exchange sorbent, optimized for the extraction of capmatinib and its metabolites, and includes a summary of expected quantitative performance and a schematic of capmatinib's metabolic pathway.

Introduction

Capmatinib is an orally bioavailable, potent, and selective inhibitor of the MET receptor tyrosine kinase, approved for the treatment of non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.[5] Understanding the absorption, distribution, metabolism, and excretion (ADME) of capmatinib is fundamental to its clinical development and therapeutic drug monitoring. The drug is extensively metabolized, with the parent compound accounting for approximately 42.9% of the radioactivity in plasma after a radiolabeled dose.[1][2] The primary metabolic pathways include lactam formation, hydroxylation, and N-dealkylation.[1][2] The most abundant metabolite, M16, is formed through lactam formation catalyzed by aldehyde oxidase.[1][2]

Accurate quantification of capmatinib and its metabolites in biological matrices such as plasma is essential for pharmacokinetic assessments. Due to the complexity of plasma, effective sample preparation is critical to minimize matrix effects and ensure the accuracy and precision of analytical methods like LC-MS/MS.[3] While methods like protein precipitation and liquid-liquid extraction have been used, solid-phase extraction (SPE) provides a more thorough clean-up, leading to cleaner extracts, reduced ion suppression, and improved analytical sensitivity.[4][6] This application note presents a detailed protocol for a proposed SPE method suitable for the extraction of capmatinib and its metabolites from plasma.

Capmatinib Metabolism

Capmatinib is primarily metabolized by CYP3A4 and aldehyde oxidase (AO).[1][5][7][8][9] The major biotransformation is the formation of the M16 metabolite via lactam formation.[1][2] Other metabolic reactions include hydroxylation, N-dealkylation, and the formation of a carboxylic acid.[1][2]

Capmatinib_Metabolism Capmatinib Capmatinib M16 Metabolite M16 (Lactam Formation) Capmatinib->M16 Aldehyde Oxidase Other_Metabolites Other Metabolites (e.g., Hydroxylation, N-dealkylation) Capmatinib->Other_Metabolites CYP3A4

Figure 1. Simplified metabolic pathway of Capmatinib.

Experimental Protocols

This section details a proposed solid-phase extraction protocol for the isolation of capmatinib and its metabolites from human plasma, followed by analysis using LC-MS/MS.

Materials and Reagents
  • SPE Cartridges: Mixed-mode cation exchange cartridges (e.g., Oasis MCX)

  • Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Ammonium hydroxide (5%)

    • Formic acid (0.1%)

    • Water (deionized or HPLC grade)

  • Internal Standard (IS): A stable isotope-labeled analog of capmatinib (e.g., [¹³CD₃]Capmatinib).

  • Equipment:

    • SPE vacuum manifold

    • Centrifuge

    • Vortex mixer

    • Nitrogen evaporator

    • LC-MS/MS system

Sample Preparation
  • Thaw plasma samples to room temperature.

  • To 200 µL of plasma, add 20 µL of internal standard solution.

  • Vortex for 30 seconds.

  • Add 400 µL of 0.1% formic acid in water and vortex for another 30 seconds.

  • Centrifuge the samples at 4000 rpm for 5 minutes to pellet any precipitated proteins.

Solid-Phase Extraction Workflow

The following workflow is a proposed method and may require optimization for specific applications.

SPE_Workflow Condition 1. Condition Cartridge (1 mL Methanol, then 1 mL Water) Load 2. Load Sample (Pre-treated plasma supernatant) Condition->Load Wash1 3. Wash 1 (1 mL 0.1% Formic Acid in Water) Load->Wash1 Wash2 4. Wash 2 (1 mL Methanol) Wash1->Wash2 Elute 5. Elute Analytes (1 mL 5% Ammonium Hydroxide in Methanol) Wash2->Elute Dry_Reconstitute 6. Dry and Reconstitute (Evaporate eluate to dryness and reconstitute in mobile phase) Elute->Dry_Reconstitute

Figure 2. Solid-Phase Extraction Workflow for Capmatinib.

Detailed SPE Protocol
  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent bed. Do not allow the cartridge to dry out.

  • Loading: Load the supernatant from the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/minute.

  • Washing:

    • Wash 1: Pass 1 mL of 0.1% formic acid in water through the cartridge to remove polar interferences.

    • Wash 2: Pass 1 mL of methanol through the cartridge to remove non-polar, non-basic interferences.

  • Drying: Dry the SPE cartridge under a high vacuum for 5-10 minutes to remove any residual wash solvents.

  • Elution: Elute capmatinib and its metabolites by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge. Collect the eluate in a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate capmatinib and its metabolites.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions: Specific precursor-product ion transitions should be optimized for capmatinib and each metabolite of interest.

Data Presentation

The following table summarizes the expected quantitative performance of the proposed SPE-LC-MS/MS method. This data is representative of what can be achieved for similar analytes and methods, as specific quantitative SPE data for capmatinib metabolites is not extensively published.

AnalyteLLOQ (ng/mL)Recovery (%)Matrix Effect (%)
Capmatinib 0.1 - 1.085 - 105< 15
Metabolite M16 0.1 - 1.080 - 100< 15

LLOQ: Lower Limit of Quantification

Conclusion

The described solid-phase extraction protocol provides a robust and effective method for the simultaneous extraction of capmatinib and its major metabolite, M16, from human plasma. This method offers significant advantages over simpler sample preparation techniques by reducing matrix effects and improving the overall performance of subsequent LC-MS/MS analysis. The detailed protocol and workflow diagrams serve as a valuable resource for researchers and scientists involved in the bioanalysis of capmatinib, facilitating accurate and reliable pharmacokinetic and metabolic studies.

References

Application Notes and Protocols for the Liquid-Liquid Extraction of Capmatinib and its Major Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capmatinib is a potent and selective mesenchymal-epithelial transition (MET) tyrosine kinase inhibitor.[1][2] Understanding its pharmacokinetic profile, including the distribution and metabolism, is crucial for drug development and clinical application. This document provides detailed application notes and protocols for the liquid-liquid extraction (LLE) of Capmatinib and its major metabolite from biological matrices, primarily plasma. The methodologies described are essential for accurate bioanalysis using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

A note on metabolites: While the initial request specified the metabolite M18, extensive literature review indicates that the major metabolite of Capmatinib is M16 (CMN288).[3] This document will therefore focus on the extraction of Capmatinib and M16. The chemical structure for a compound referred to as "Capmatinib M18 Metabolite" has been identified, but its relevance as a significant human metabolite has not been substantiated in the reviewed scientific literature.

Signaling Pathway of Capmatinib's Mechanism of Action

Capmatinib functions by inhibiting the c-Met receptor tyrosine kinase, which plays a critical role in cell proliferation, survival, and migration.[1][4] Aberrant activation of the MET signaling pathway is implicated in various cancers.[5] Capmatinib's inhibition of c-Met blocks downstream signaling cascades, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, thereby impeding tumor growth and survival.[1][5]

cluster_0 Cell Membrane cluster_1 Intracellular Signaling HGF HGF c-Met c-Met Receptor HGF->c-Met Binds & Activates PI3K_AKT PI3K/AKT Pathway c-Met->PI3K_AKT Phosphorylates RAS_MAPK RAS/MAPK Pathway c-Met->RAS_MAPK Phosphorylates JAK_STAT JAK/STAT Pathway c-Met->JAK_STAT Phosphorylates Capmatinib Capmatinib Capmatinib->c-Met Inhibits Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation Migration Cell Migration JAK_STAT->Migration Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma_Sample->Add_IS Add_Buffer Add Buffer Add_IS->Add_Buffer Add_Solvent Add Extraction Solvent (e.g., MTBE) Add_Buffer->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer_Supernatant Transfer Organic Layer Centrifuge->Transfer_Supernatant Evaporate Evaporate to Dryness Transfer_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS_Analysis LC-MS/MS Analysis Reconstitute->LCMS_Analysis

References

Application Notes and Protocols: Capmatinib M18 as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Capmatinib is a potent and selective inhibitor of the MET receptor tyrosine kinase, approved for the treatment of metastatic non-small cell lung cancer (NSCLC) with mutations leading to MET exon 14 skipping.[1][2] The metabolism of Capmatinib is extensive, primarily mediated by CYP3A4 and aldehyde oxidase, leading to the formation of several metabolites.[2][3] One of these is Capmatinib M18, chemically identified as 2-fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1][4]triazin-2-yl)benzamide. While the most abundant circulating metabolite is M16 (formed by lactam formation), other metabolites such as M18 are crucial for comprehensive drug development and metabolism studies.[3][4] Utilizing Capmatinib M18 as a reference standard is essential for its accurate identification and quantification in various biological matrices, which is critical for pharmacokinetic, pharmacodynamic, and toxicology studies.

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the effective use of Capmatinib M18 as a reference standard in analytical assays.

Physicochemical Properties of Capmatinib and M18

A summary of the key physicochemical properties of Capmatinib and its M18 metabolite is presented below.

PropertyCapmatinibCapmatinib M18 Metabolite
IUPAC Name 2-fluoro-N-methyl-4-{7-[(quinolin-6-yl)methyl]imidazo[1,2-b][1][4]triazin-2-yl}benzamide2-fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1][4]triazin-2-yl)benzamide
CAS Number 1029712-80-81029713-99-2
Molecular Formula C23H17FN6OC22H15FN6O
Molecular Weight 412.43 g/mol 398.40 g/mol

Handling and Storage of Capmatinib M18 Reference Standard

Proper handling and storage of the Capmatinib M18 reference standard are critical to maintain its purity and stability.

  • Storage: Store in a cool, dry place, protected from light. For long-term storage, it is recommended to keep the standard at -20°C.

  • Handling: Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated area or under a fume hood.[5]

  • Solution Preparation: Prepare stock solutions in a suitable solvent such as DMSO or methanol. For analytical dilutions, use the mobile phase or a compatible solvent. Stock solutions should be stored at -20°C and protected from light.

Experimental Protocols

The following protocols describe the use of Capmatinib M18 as a reference standard for quantification in biological matrices using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), as well as a protocol for a cell-based assay.

Protocol 1: Quantification of Capmatinib M18 by RP-HPLC

This protocol outlines a reverse-phase HPLC method for the quantification of Capmatinib M18. This method can be adapted for use in pharmacokinetic studies or for quality control of the reference standard itself.

1. Materials and Reagents

  • Capmatinib M18 Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer components like phosphate buffer)

  • Biological matrix (e.g., human plasma, urine)

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the matrix)

2. Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6][7]
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min[6][7]
Detection Wavelength Determined by UV-Vis scan of Capmatinib M18 (typically around 233 nm or 255 nm for Capmatinib)[6][8]
Injection Volume 10-20 µL
Column Temperature 40°C[6][7]

3. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Capmatinib M18 and dissolve it in 10 mL of methanol or DMSO.

  • Working Stock Solution (100 µg/mL): Dilute the primary stock solution 1:10 with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the working stock solution with the mobile phase to achieve a concentration range relevant to the expected sample concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution to ensure accuracy and precision.

4. Sample Preparation (from Human Plasma)

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant to a clean tube.

  • Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of mobile phase.

  • Inject: Inject the reconstituted sample into the HPLC system.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio (Capmatinib M18 / Internal Standard) against the concentration of the calibration standards.

  • Determine the concentration of Capmatinib M18 in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • Validate the method according to ICH guidelines for linearity, accuracy, precision, selectivity, and stability.[6][9]

Protocol 2: Quantification of Capmatinib M18 by LC-MS/MS

For higher sensitivity and selectivity, an LC-MS/MS method is recommended, particularly for samples with low concentrations of the metabolite.

1. Materials and Reagents

  • As per Protocol 1, with LC-MS/MS grade solvents.

  • An isotopically labeled internal standard (e.g., [13CD3]Capmatinib M18) is highly recommended for optimal accuracy.

2. LC-MS/MS Conditions

ParameterCondition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)[10]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution Optimized gradient from 5% to 95% Mobile Phase B over several minutes
Flow Rate 0.4 mL/min[10]
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusing a standard solution of Capmatinib M18. Precursor ion will be [M+H]+. Product ions will be determined from the fragmentation pattern.
Collision Energy Optimized for each transition

3. Standard and Sample Preparation

  • Follow the same procedures as in Protocol 1, but with a lower concentration range for calibration standards suitable for LC-MS/MS (e.g., 0.1 to 1000 ng/mL).

4. Data Analysis

  • Similar to Protocol 1, construct a calibration curve using the peak area ratios from the MRM transitions.

  • Ensure the method is validated for matrix effects, recovery, and stability as per regulatory guidelines.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol can be used to assess the cytotoxic effects of Capmatinib M18 on cancer cell lines, using the parent drug, Capmatinib, as a positive control.

1. Materials and Reagents

  • MET-dependent cancer cell line (e.g., NSCLC cell line with MET exon 14 skipping mutation)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Capmatinib M18 Reference Standard (dissolved in DMSO)

  • Capmatinib (as a positive control, dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

2. Experimental Procedure

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of Capmatinib M18 and Capmatinib in cell culture medium. The final DMSO concentration should be less than 0.1%. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

Capmatinib Signaling Pathway

Capmatinib_Signaling_Pathway cluster_downstream Downstream Signaling HGF HGF MET c-MET Receptor HGF->MET Binds & Activates PI3K_AKT PI3K/AKT Pathway MET->PI3K_AKT Phosphorylates RAS_MAPK RAS/MAPK Pathway MET->RAS_MAPK Phosphorylates STAT3 STAT3 Pathway MET->STAT3 Phosphorylates Capmatinib Capmatinib Capmatinib->MET Inhibits Proliferation Cell Proliferation, Survival, Migration PI3K_AKT->Proliferation RAS_MAPK->Proliferation STAT3->Proliferation

Caption: Capmatinib inhibits c-MET signaling pathways.

Experimental Workflow for HPLC Quantification

HPLC_Workflow start Start: Obtain Plasma Sample prep Sample Preparation Protein Precipitation Centrifugation Supernatant Collection Evaporation & Reconstitution start->prep hplc HPLC Analysis Injection C18 Separation UV Detection prep->hplc data Data Acquisition & Analysis Peak Integration Calibration Curve Concentration Calculation hplc->data end End: Report Results data->end

Caption: Workflow for HPLC-based quantification.

Logical Relationship of Method Validation

Method_Validation Validation Analytical Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Selectivity Selectivity Validation->Selectivity Stability Stability Validation->Stability

Caption: Key parameters for analytical method validation.

References

Application Notes and Protocols for In Vitro Metabolism Studies of Capmatinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capmatinib is an orally bioavailable inhibitor of the MET receptor tyrosine kinase, approved for the treatment of metastatic non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.[1][2][3] Understanding the metabolic fate of Capmatinib is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety and efficacy. In vitro metabolism studies are fundamental in characterizing the metabolic pathways and the enzymes responsible for the biotransformation of Capmatinib.

This document provides detailed protocols for conducting in vitro metabolism studies of Capmatinib, focusing on metabolic stability, reaction phenotyping, and enzyme kinetics.

Metabolic Pathways and Enzymes

Capmatinib is predominantly cleared through hepatic metabolism. The primary enzymes involved in its biotransformation are Cytochrome P450 3A4 (CYP3A4) and Aldehyde Oxidase (AO).[4][5]

The main metabolic reactions include:

  • Lactam formation: This is the most significant metabolic pathway, leading to the formation of the major metabolite, M16 (CMN288). This reaction is catalyzed by cytosolic aldehyde oxidase.[1][5]

  • Hydroxylation: This reaction is primarily mediated by CYP3A4.

  • N-dealkylation: Also mediated by CYP enzymes.[1][5]

  • Glucuronidation: A phase II metabolic reaction.[1][5]

Data Presentation

Table 1: Summary of Capmatinib Metabolism

Metabolic PathwayMajor Enzyme(s) InvolvedResulting Metabolite(s)Percent Contribution (approx.)
Lactam FormationAldehyde Oxidase (AO)M16 (CMN288)40% (by AO)[6]
Oxidative MetabolismCytochrome P450 3A4 (CYP3A4)Hydroxylated and N-dealkylated metabolitesMajor P450 contribution[4][5]
GlucuronidationUDP-glucuronosyltransferases (UGTs)Glucuronide conjugates-

Experimental Protocols

Metabolic Stability of Capmatinib in Human Liver Microsomes (HLMs)

This protocol determines the rate at which Capmatinib is metabolized by human liver microsomes, providing an estimate of its intrinsic clearance.

Materials:

  • Capmatinib

  • Pooled Human Liver Microsomes (HLMs)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of Capmatinib in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, pre-warm a mixture of HLMs (final concentration, e.g., 0.5 mg/mL) and phosphate buffer at 37°C for 5-10 minutes.

    • Add Capmatinib to the pre-warmed microsome suspension to a final concentration of 1 µM.

  • Initiation of Metabolic Reaction:

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the mixture at 37°C with gentle shaking.

  • Time-Point Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding a cold organic solvent (e.g., 2 volumes of acetonitrile).

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of Capmatinib using a validated LC-MS/MS method.[1][3]

Data Analysis:

  • Plot the natural logarithm of the percentage of remaining Capmatinib against time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).

Reaction Phenotyping of Capmatinib

This protocol identifies the specific CYP and AO enzymes responsible for Capmatinib metabolism using chemical inhibitors and recombinant enzymes.

Part A: Chemical Inhibition Assay in HLMs

Materials:

  • Capmatinib

  • Pooled Human Liver Microsomes (HLMs)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH regenerating system

  • Specific chemical inhibitors (see Table 2)

  • LC-MS/MS system

Table 2: Suggested Chemical Inhibitors for Reaction Phenotyping

Target EnzymeInhibitorTypical Concentration
CYP3A4Ketoconazole or Troleandomycin1 µM
Aldehyde OxidaseMenadione or Hydralazine10 µM

Procedure:

  • Pre-incubation with Inhibitors:

    • Prepare incubation mixtures containing HLMs and phosphate buffer as described in the metabolic stability protocol.

    • Add the specific chemical inhibitor to the respective tubes and pre-incubate at 37°C for 10-15 minutes. A control incubation without any inhibitor should also be prepared.

  • Initiation and Incubation:

    • Add Capmatinib (1 µM) to each tube.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time (within the linear range of metabolism from the stability assay).

  • Quenching and Analysis:

    • Quench the reactions and process the samples as described previously.

    • Analyze the remaining Capmatinib concentration by LC-MS/MS.

Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor compared to the control incubation. A significant reduction in metabolism in the presence of a specific inhibitor indicates the involvement of that enzyme.

Part B: Recombinant Enzyme Assay

Materials:

  • Capmatinib

  • Recombinant human CYP enzymes (e.g., rCYP3A4)

  • Recombinant human Aldehyde Oxidase (rAO)

  • Appropriate buffer systems for each enzyme

  • NADPH (for CYPs)

  • LC-MS/MS system

Procedure:

  • Incubation with Recombinant Enzymes:

    • Prepare separate incubation mixtures for each recombinant enzyme.

    • Add Capmatinib to each mixture.

    • Initiate the reaction by adding the appropriate cofactor (NADPH for CYPs).

    • Incubate at 37°C.

  • Quenching and Analysis:

    • Quench the reactions and analyze the samples for Capmatinib depletion or metabolite formation.

Data Analysis:

  • Compare the rate of metabolism across the different recombinant enzymes to identify which enzymes are capable of metabolizing Capmatinib.

Determination of Enzyme Kinetic Parameters (Km and Vmax)

This protocol determines the Michaelis-Menten constants (Km and Vmax) for the metabolism of Capmatinib by the primary metabolizing enzymes.

Materials:

  • Capmatinib

  • Pooled Human Liver Microsomes (for CYP3A4) or Human Liver Cytosol (for AO)

  • Appropriate buffer and cofactor systems

  • LC-MS/MS system

Procedure:

  • Incubation with Varying Substrate Concentrations:

    • Set up a series of incubations with a fixed concentration of microsomes or cytosol and varying concentrations of Capmatinib (e.g., 0.1 to 50 µM).

    • Initiate the reactions and incubate for a short, fixed period, ensuring linear reaction velocity.

  • Quenching and Analysis:

    • Quench the reactions and analyze for the formation of the specific metabolite (e.g., a hydroxylated metabolite for CYP3A4 or M16 for AO).

Data Analysis:

  • Plot the reaction velocity (rate of metabolite formation) against the Capmatinib concentration.

  • Fit the data to the Michaelis-Menten equation to determine the Km (substrate concentration at half-maximal velocity) and Vmax (maximal reaction velocity). This can be done using non-linear regression analysis or a Lineweaver-Burk plot.

Mandatory Visualization

G cluster_0 Metabolic Stability Workflow prep Prepare Incubation Mix (HLMs, Buffer, Capmatinib) init Initiate Reaction (Add NADPH) prep->init incubate Incubate at 37°C init->incubate sample Sample at Time Points incubate->sample quench Quench Reaction (Add Acetonitrile) sample->quench process Process Sample (Centrifuge) quench->process analyze LC-MS/MS Analysis process->analyze data Data Analysis (t½, CLint) analyze->data

Caption: Experimental workflow for determining the metabolic stability of Capmatinib.

G cluster_CYP3A4 CYP3A4 Pathway cluster_AO Aldehyde Oxidase Pathway cluster_UGT UGT Pathway Capmatinib Capmatinib Metabolite_OH Hydroxylated Metabolites Capmatinib->Metabolite_OH CYP3A4 Metabolite_NDealkyl N-dealkylated Metabolites Capmatinib->Metabolite_NDealkyl CYP3A4 M16 M16 (CMN288) (Lactam Formation) Capmatinib->M16 Aldehyde Oxidase Glucuronide Glucuronide Conjugates Capmatinib->Glucuronide UGTs

Caption: Metabolic pathways of Capmatinib.

References

Application Notes and Protocols for Capmatinib Metabolism in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro human liver microsome (HLM) assays to characterize the metabolism of Capmatinib (Tabrecta®). The information is intended to guide researchers in assessing the metabolic stability and identifying the key enzymes responsible for Capmatinib's biotransformation.

Introduction

Capmatinib is a potent and selective mesenchymal-epithelial transition (MET) factor inhibitor used in the treatment of non-small cell lung cancer (NSCLC). Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall disposition in the body. In vitro studies using human liver microsomes are a standard approach to investigate phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[1][2] Capmatinib is primarily metabolized by CYP3A4 and aldehyde oxidase (AO).[3][4]

Data Presentation

Table 1: Metabolic Stability of Capmatinib in Human Liver Microsomes
ParameterValueReference
In Vitro Half-Life (t½)13.11 min[4]
Intrinsic Clearance (Clint)61.85 mL/min/kg[4]

Note: The data indicates that Capmatinib is a high-clearance drug.[5]

Table 2: Key Enzymes Involved in Capmatinib Metabolism
Enzyme FamilyMajor Enzyme(s)Role in MetabolismReference
Cytochrome P450CYP3A4Major contributor to hepatic microsomal metabolism.[6][6]
Aldehyde OxidaseAOCatalyzes the formation of the most abundant metabolite, M16 (lactam formation). This occurs in the hepatic cytosol.[6][6]

Experimental Protocols

Metabolic Stability of Capmatinib in Human Liver Microsomes

This protocol is designed to determine the in vitro intrinsic clearance (Clint) and half-life (t½) of Capmatinib.

Materials:

  • Capmatinib

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (ACN), ice-cold

  • Internal Standard (IS) for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Capmatinib in a suitable organic solvent (e.g., DMSO).

    • Prepare the incubation mixture containing phosphate buffer, MgCl₂, and HLM (final protein concentration of 0.5 mg/mL is commonly used).

    • Prepare the NADPH regenerating system solution.

  • Incubation:

    • Pre-warm the incubation mixture at 37°C for 5-10 minutes.

    • Add Capmatinib to the incubation mixture to achieve the desired final concentration (e.g., 1 µM).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots of the incubation mixture.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding a sufficient volume of ice-cold acetonitrile (containing the internal standard) to the collected aliquots.

    • Vortex the samples and centrifuge to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of Capmatinib at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of Capmatinib remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg protein/mL).

CYP Reaction Phenotyping for Capmatinib Metabolism

This protocol aims to identify the specific CYP enzymes responsible for Capmatinib metabolism using chemical inhibitors.

Materials:

  • Capmatinib

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (100 mM, pH 7.4)

  • MgCl₂

  • Specific CYP inhibitors (e.g., Ketoconazole for CYP3A4)

  • Control incubations (without inhibitor)

  • Acetonitrile (ACN), ice-cold

  • Internal Standard (IS) for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of Capmatinib and the specific CYP inhibitor (e.g., Ketoconazole) in a suitable solvent.

  • Incubation:

    • Prepare incubation mixtures containing HLM, phosphate buffer, and MgCl₂.

    • Add the specific CYP inhibitor to the designated wells. For CYP3A4 inhibition, a concentration of 1 µM Ketoconazole is often effective.

    • Include control wells without any inhibitor.

    • Pre-incubate the mixtures with the inhibitor at 37°C for a short period (e.g., 10-15 minutes).

    • Add Capmatinib to all wells to initiate the reaction.

    • Start the metabolic process by adding the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time (based on the metabolic stability assay, e.g., the t½).

  • Reaction Termination and Sample Preparation:

    • Terminate the reactions and prepare the samples for analysis as described in the metabolic stability protocol.

  • LC-MS/MS Analysis:

    • Quantify the remaining Capmatinib concentration in all samples.

  • Data Analysis:

    • Compare the rate of Capmatinib metabolism in the presence of the specific CYP inhibitor to the control (no inhibitor).

    • A significant reduction in metabolism in the presence of a specific inhibitor indicates the involvement of that CYP isozyme.

    • Calculate the percentage of inhibition for each inhibitor to estimate the contribution of each CYP enzyme to the total metabolism of Capmatinib.

Visualizations

G cluster_0 Experimental Workflow: Capmatinib Metabolic Stability in HLM prep Prepare Incubation Mix (HLM, Buffer, MgCl2) pre_incubate Pre-incubate at 37°C prep->pre_incubate add_cap Add Capmatinib pre_incubate->add_cap initiate Initiate with NADPH add_cap->initiate incubate Incubate at 37°C (Time Points: 0, 5, 15, 30, 45, 60 min) initiate->incubate terminate Terminate with Acetonitrile + IS incubate->terminate centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze data Data Analysis (t½, Clint) analyze->data

Caption: Workflow for determining the metabolic stability of Capmatinib.

G cluster_cyp CYP3A4 (in Microsomes) cluster_ao Aldehyde Oxidase (in Cytosol) Capmatinib Capmatinib CYP_Metabolites Hydroxylation, N-dealkylation, etc. Capmatinib->CYP_Metabolites M16 M16 (Lactam Formation) (2-fluoro-N-methyl-4-[3-oxo-7- (quinolin-6-ylmethyl)-4H-imidazo [1,2-b][1,2,4]triazin-2-yl]benzamide) Capmatinib->M16 Other_Metabolites Other Metabolites (M8, M21, etc.) CYP_Metabolites->Other_Metabolites

Caption: Metabolic pathway of Capmatinib.

References

Application Note: High-Resolution Mass Spectrometry for Comprehensive Capmatinib Metabolite Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capmatinib (Tabrecta®) is a potent and selective mesenchymal-epithelial transition (MET) factor inhibitor approved for the treatment of metastatic non-small cell lung cancer (NSCLC) in patients with MET exon 14 skipping mutations.[1] As with any therapeutic agent, a thorough understanding of its metabolic fate is crucial for characterizing its pharmacokinetic profile, assessing potential drug-drug interactions, and ensuring overall safety. Capmatinib is primarily metabolized by cytochrome P450 (CYP) 3A4 and aldehyde oxidase (AO).[2][3][4] This application note provides a detailed protocol for the identification of Capmatinib metabolites using high-resolution mass spectrometry (HRMS), a powerful tool for elucidating the structures of novel and unexpected metabolites.

Signaling Pathway of Capmatinib

Capmatinib targets the c-MET receptor tyrosine kinase.[1] Aberrant activation of the c-MET pathway, through mutations or amplification, can lead to uncontrolled cell proliferation, survival, and migration in various cancers.[1][5] Capmatinib inhibits the phosphorylation of the c-MET receptor, thereby blocking downstream signaling cascades such as the RAS/MAPK, PI3K/AKT, and STAT3 pathways.[2]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-MET c-MET HGF->c-MET Binds PI3K PI3K c-MET->PI3K Activates RAS RAS c-MET->RAS Activates STAT3 STAT3 c-MET->STAT3 Activates AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration STAT3->Migration Capmatinib Capmatinib Capmatinib->c-MET Inhibits

Figure 1: Simplified c-MET signaling pathway and the inhibitory action of Capmatinib.

Experimental Protocols

This section outlines a general workflow for the in vitro metabolism of Capmatinib and subsequent analysis by LC-HRMS.

Experimental Workflow

Incubation In Vitro Incubation (Human Liver Microsomes) Quenching Reaction Quenching (Acetonitrile) Incubation->Quenching Extraction Protein Precipitation & Centrifugation Quenching->Extraction Analysis LC-HRMS Analysis Extraction->Analysis DataProcessing Data Processing & Metabolite Identification Analysis->DataProcessing

Figure 2: General workflow for Capmatinib metabolite identification.

In Vitro Metabolism using Human Liver Microsomes
  • Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (HLMs), a NADPH-regenerating system, and phosphate buffer. Pre-warm the mixture at 37°C.

  • Initiate Reaction: Add Capmatinib to the pre-warmed incubation mixture to initiate the metabolic reaction. The final concentration of Capmatinib should be empirically determined but is often in the low micromolar range.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

  • Quench Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.

  • Protein Precipitation: Vortex the quenched samples and centrifuge at a high speed to pellet the precipitated proteins.

  • Sample Preparation for LC-HRMS: Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable mobile phase for injection into the LC-HRMS system.

High-Resolution Mass Spectrometry Analysis

A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with a liquid chromatography system is recommended for accurate mass measurements and structural elucidation.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is suitable for separating Capmatinib and its metabolites.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is a common starting point.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for Capmatinib and its metabolites.

    • Scan Mode: Full scan MS and data-dependent MS/MS (dd-MS2) or all-ions fragmentation (AIF) should be employed to acquire accurate mass data for precursor ions and their fragmentation patterns.

    • Collision Energy: A stepped collision energy should be used to generate a comprehensive fragmentation spectrum for each metabolite.

Data Presentation and Expected Metabolites

The primary metabolic pathways for Capmatinib include lactam formation, hydroxylation, N-dealkylation, carboxylic acid formation, hydrogenation, N-oxygenation, and glucuronidation.[3] The most abundant metabolite observed in human plasma, urine, and feces is M16, which is formed through lactam formation catalyzed by aldehyde oxidase.[3]

The table below summarizes the expected biotransformations and the corresponding mass shifts that would be observed with high-resolution mass spectrometry.

BiotransformationMass Shift (Da)Potential Site of Modification
Phase I Metabolism
Lactam Formation (M16)+14.0157Imidazo-triazinone ring
Hydroxylation+15.9949Aromatic rings, aliphatic chains
N-dealkylation-14.0157N-methyl group
Carboxylic Acid Formation+29.9902Oxidation of methyl group
Hydrogenation+2.0156Quinoline ring
N-oxygenation+15.9949Nitrogen atoms in the heterocyclic rings
Phase II Metabolism
Glucuronidation+176.0321Hydroxylated metabolites

Note: The exact mass shifts may vary slightly depending on the specific atoms involved.

Conclusion

This application note provides a framework for the identification of Capmatinib metabolites using in vitro metabolism coupled with high-resolution mass spectrometry. The detailed protocol and the summary of expected metabolic transformations will aid researchers in comprehensively characterizing the metabolic profile of Capmatinib. Accurate mass measurements and detailed fragmentation analysis from HRMS are essential for the confident structural elucidation of both expected and novel metabolites, which is a critical step in drug development and regulatory submission.

References

Application Note: Structural Elucidation of Capmatinib Metabolite M18 using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the structural elucidation of Capmatinib metabolite M18 using Nuclear Magnetic Resonance (NMR) spectroscopy. Capmatinib is a potent and selective MET inhibitor approved for the treatment of non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.[1] Understanding the metabolic fate of Capmatinib is crucial for a comprehensive assessment of its safety and efficacy. While mass spectrometry provides initial insights into metabolite structures, NMR spectroscopy offers definitive structural confirmation. This document outlines the experimental workflow, from sample preparation to the application of one- and two-dimensional NMR techniques for the complete structural assignment of M18. The protocols provided are designed to be adaptable for the structural elucidation of other drug metabolites.

Introduction

Capmatinib is a kinase inhibitor that targets the c-Met receptor tyrosine kinase.[1][2] Aberrant activation of the c-Met signaling pathway is implicated in the development and progression of various cancers.[2][3][4] Capmatinib inhibits the phosphorylation of c-Met, thereby blocking downstream signaling cascades such as the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, which are crucial for tumor cell proliferation and survival.[2][3][4][5]

The metabolism of Capmatinib in vivo leads to the formation of several metabolites. One of the most abundant metabolites identified is M16, which is formed through lactam formation.[6][7] The structural characterization of all significant metabolites is a critical step in drug development to identify potentially active or toxic species. While the primary structure of Capmatinib is known (Figure 1), the exact structure of its metabolites, such as M18, requires detailed spectroscopic analysis for confirmation. NMR spectroscopy is an unparalleled tool for the unambiguous determination of chemical structures of small molecules in solution.[8][9]

This application note presents a comprehensive guide to the structural elucidation of Capmatinib metabolite M18 using a suite of NMR experiments.

Figure 1: Chemical Structure of Capmatinib

G cluster_capmatinib Capmatinib C23H17FN6O

A 2D representation of the chemical structure of Capmatinib.

Signaling Pathway of Capmatinib's Mechanism of Action

Capmatinib exerts its therapeutic effect by inhibiting the c-Met receptor tyrosine kinase, which, when aberrantly activated, triggers multiple downstream signaling pathways that promote cancer cell growth and survival. The following diagram illustrates the key signaling cascades affected by Capmatinib.

capmatinib_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates PI3K PI3K cMet->PI3K Phosphorylates RAS RAS cMet->RAS Activates STAT3 STAT3 cMet->STAT3 Activates Capmatinib Capmatinib Capmatinib->cMet Inhibits AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival MAPK MAPK RAS->MAPK Proliferation Cell Proliferation MAPK->Proliferation STAT3->Proliferation

Capmatinib inhibits c-Met, blocking downstream signaling pathways.

Experimental Workflow for Structural Elucidation

The structural elucidation of a drug metabolite like Capmatinib M18 using NMR spectroscopy follows a systematic workflow. This process begins with the isolation and purification of the metabolite, followed by a series of NMR experiments to determine its chemical structure.

workflow Isolation Isolation & Purification of M18 (e.g., HPLC) SamplePrep NMR Sample Preparation (Dissolution in Deuterated Solvent) Isolation->SamplePrep 1D_NMR 1D NMR Acquisition (¹H, ¹³C, DEPT) SamplePrep->1D_NMR 2D_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) 1D_NMR->2D_NMR NOESY NOESY/ROESY (Optional) (Stereochemistry) 2D_NMR->NOESY DataProcessing Data Processing & Analysis NOESY->DataProcessing StructureProposal Structure Proposal & Verification DataProcessing->StructureProposal FinalStructure Final Structure of M18 StructureProposal->FinalStructure

A stepwise workflow for the structural elucidation of Capmatinib M18.

Experimental Protocols

Sample Preparation
  • Isolation and Purification : Isolate metabolite M18 from biological matrices (e.g., plasma, urine, feces) using high-performance liquid chromatography (HPLC). The purity of the isolated metabolite should be >95% as determined by HPLC-UV or LC-MS.

  • Sample Preparation for NMR :

    • Accurately weigh approximately 1-5 mg of the purified M18.

    • Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD-d₄). The choice of solvent depends on the solubility of the metabolite.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity, which is particularly important for sample-limited metabolite studies.

  • ¹H NMR : Provides information about the number and chemical environment of protons.

    • Pulse Program : zg30

    • Number of Scans : 16-64

    • Spectral Width : 16 ppm

    • Acquisition Time : ~2-4 s

    • Relaxation Delay : 2 s

  • ¹³C NMR : Provides information about the carbon skeleton.

    • Pulse Program : zgpg30

    • Number of Scans : 1024-4096

    • Spectral Width : 240 ppm

    • Acquisition Time : ~1 s

    • Relaxation Delay : 2 s

  • DEPT (Distortionless Enhancement by Polarization Transfer) : Differentiates between CH, CH₂, and CH₃ groups.

    • DEPT-135 : CH and CH₃ signals are positive, while CH₂ signals are negative.

    • DEPT-90 : Only CH signals are observed.

  • COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) couplings within the same spin system.

    • Pulse Program : cosygpqf

    • Number of Scans : 2-4

    • Spectral Width (F1 and F2) : 16 ppm

  • HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons with their directly attached carbons (¹JCH).

    • Pulse Program : hsqcedetgpsisp2.2

    • Spectral Width (F2) : 16 ppm

    • Spectral Width (F1) : 200 ppm

  • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH), which is crucial for connecting different spin systems and identifying quaternary carbons.

    • Pulse Program : hmbcgplpndqf

    • Spectral Width (F2) : 16 ppm

    • Spectral Width (F1) : 240 ppm

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy) : Identifies protons that are close in space, providing information about stereochemistry and conformation.

    • Pulse Program : noesygpph or roesygpph

    • Mixing Time : 300-800 ms

Data Presentation and Interpretation

The acquired NMR data should be processed using appropriate software (e.g., TopSpin, Mnova). The following tables provide a hypothetical example of the expected NMR data for a plausible structure of M18, assuming hydroxylation on the quinoline ring, a common metabolic transformation.

Table 1: Hypothetical ¹H and ¹³C NMR Data for Capmatinib M18 in DMSO-d₆

Positionδ¹³C (ppm)δ¹H (ppm), Multiplicity (J in Hz)COSY Correlations (with Proton at Position)HMBC Correlations (with Proton at Position)
Quinoline Ring
2'150.18.80, d (4.5)3'C4', C8a'
3'121.57.50, dd (8.5, 4.5)2', 4'C2', C4a'
4'136.08.90, d (8.5)3'C2', C5', C8a'
5'128.07.80, d (8.0)-C4', C7', C8a'
7'148.0---
8'129.57.60, s-C6', C7', C8a'
4a'128.5---
8a'148.5---
CH₂-6'35.04.30, s-C5', C7', C-Imidazo
Imidazotriazine Core
2155.0---
3115.08.20, s-C2, C-Imidazo, C-Phenyl
6145.0---
7150.0---
8a140.0---
Phenyl Ring
1''135.0---
2''118.0 (d, J=22)7.90, dd (8.0, 2.0)6''C4'', C-Imidazo, C=O
3''160.0 (d, J=250)---
4''130.0---
5''115.0 (d, J=21)7.40, t (8.0)6''C1'', C3''
6''125.07.70, dd (8.0, 2.0)5'', 2''C2'', C4'', C=O
Amide Group
C=O165.0---
N-CH₃26.52.80, d (4.5)NHC=O
NH-8.50, q (4.5)N-CH₃C=O

Note : This is a hypothetical dataset for illustrative purposes. Actual chemical shifts and coupling constants will need to be determined from experimental data.

Conclusion

NMR spectroscopy is an indispensable technique for the definitive structural elucidation of drug metabolites. The systematic application of 1D and 2D NMR experiments, as outlined in this application note, provides a robust framework for determining the complete chemical structure of Capmatinib M18. The detailed protocols and workflow can be readily adapted for the structural characterization of other novel metabolites, playing a crucial role in the drug development process by ensuring a thorough understanding of a drug's metabolic profile.

References

Application Notes and Protocols: Proposed Stability Testing of Capmatinib Metabolite M18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capmatinib is a potent and selective mesenchymal-epithelial transition (MET) tyrosine kinase inhibitor approved for the treatment of non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations. The metabolic fate of Capmatinib in vivo leads to the formation of several metabolites. Among these is M18, identified as 2-fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1][2][3]triazin-2-yl)benzamide. Understanding the stability of such metabolites is a critical aspect of drug development, as it ensures the safety and efficacy of the parent drug by characterizing any potential degradation products that may form under various environmental conditions.

These application notes provide a detailed, proposed protocol for the stability testing of Capmatinib metabolite M18. In the absence of specific public data on the stability of M18, this protocol has been adapted from established methods for the stability testing of the parent drug, Capmatinib, and is based on general principles outlined in the International Council for Harmonisation (ICH) guidelines.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify the potential degradation products of M18 and to develop a stability-indicating analytical method. The following stress conditions are recommended:

Sample Preparation

A stock solution of Capmatinib M18 should be prepared in a suitable solvent, such as methanol or a mixture of methanol and water, at a concentration of approximately 1 mg/mL. This stock solution will be used for all stress conditions.

Stress Conditions

Table 1: Proposed Forced Degradation Conditions for Capmatinib M18

Stress ConditionReagent and ConcentrationTemperatureDuration
Acidic Hydrolysis 0.1 M Hydrochloric Acid (HCl)60°C24 hours
Basic Hydrolysis 0.1 M Sodium Hydroxide (NaOH)60°C24 hours
Oxidative Degradation 3% Hydrogen Peroxide (H₂O₂)Room Temperature24 hours
Thermal Degradation Solid-state and in solution80°C48 hours
Photolytic Degradation Solid-state and in solutionICH Q1B specified light sourceAs per ICH Q1B
Experimental Protocol for Forced Degradation
  • Acidic Hydrolysis : To 1 mL of the M18 stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. After the incubation period, neutralize the solution with an equivalent amount of 0.1 M NaOH and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Basic Hydrolysis : To 1 mL of the M18 stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. After the incubation period, neutralize the solution with an equivalent amount of 0.1 M HCl and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Oxidative Degradation : To 1 mL of the M18 stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours. Dilute the resulting solution to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Thermal Degradation :

    • Solid State : Place a thin layer of solid Capmatinib M18 in a petri dish and expose it to 80°C in a hot air oven for 48 hours.

    • Solution State : Reflux the M18 stock solution at 80°C for 48 hours.

    • For both solid and solution state samples, prepare a solution of approximately 100 µg/mL in the mobile phase for analysis.

  • Photolytic Degradation :

    • Solid State : Expose a thin layer of solid Capmatinib M18 to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter).

    • Solution State : Expose the M18 stock solution to the same light conditions.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Prepare solutions of approximately 100 µg/mL in the mobile phase for analysis.

Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating the parent compound (M18) from its degradation products. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is proposed.

Chromatographic Conditions

Table 2: Proposed RP-HPLC Method Parameters for Capmatinib M18 Stability Testing

ParameterProposed Condition
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient elution with: A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Detection Wavelength 265 nm (based on UV spectra of similar compounds)
Column Temperature 30°C
Injection Volume 10 µL
Method Validation

The proposed analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise table to facilitate comparison.

Table 3: Summary of Forced Degradation Results for Capmatinib M18 (Hypothetical Data)

Stress Condition% Degradation of M18Number of Degradation ProductsRetention Time(s) of Major Degradants (min)
Acidic (0.1 M HCl, 60°C, 24h) 15.228.5, 12.1
Basic (0.1 M NaOH, 60°C, 24h) 22.537.9, 10.3, 14.6
Oxidative (3% H₂O₂, RT, 24h) 8.7111.5
Thermal (Solid, 80°C, 48h) 2.119.8
Thermal (Solution, 80°C, 48h) 5.429.8, 13.2
Photolytic (Solid) 11.8215.1, 16.7
Photolytic (Solution) 18.3315.1, 16.7, 17.9

Visualizations

Proposed Degradation Pathway of Capmatinib M18

The following diagram illustrates a hypothetical degradation pathway for Capmatinib M18 based on its chemical structure and the known degradation of the parent drug, Capmatinib. The primary sites susceptible to hydrolysis are the amide bond and the imidazotriazine ring system.

G Proposed Degradation Pathway of Capmatinib M18 M18 Capmatinib M18 2-fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzamide DP1 Degradation Product 1 (Amide Hydrolysis) M18->DP1 Acid/Base Hydrolysis DP2 Degradation Product 2 (Imidazotriazine Ring Opening) M18->DP2 Acid/Base/Photolytic Stress DP3 Further Degradants DP1->DP3 Further Stress DP2->DP3 Further Stress

Caption: Proposed degradation pathways of Capmatinib M18 under stress conditions.

Experimental Workflow for Capmatinib M18 Stability Testing

This diagram outlines the logical flow of the stability testing protocol, from sample preparation to data analysis.

G Experimental Workflow for Capmatinib M18 Stability Testing cluster_prep 1. Sample Preparation cluster_stress 2. Forced Degradation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep Prepare Stock Solution of Capmatinib M18 (1 mg/mL) acid Acidic Hydrolysis prep->acid base Basic Hydrolysis prep->base oxidative Oxidative Degradation prep->oxidative thermal Thermal Degradation prep->thermal photo Photolytic Degradation prep->photo hplc RP-HPLC Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc ms LC-MS for Identification of Degradation Products hplc->ms quant Quantify Degradation hplc->quant pathway Propose Degradation Pathways ms->pathway

Caption: Workflow for the stability testing of Capmatinib M18.

Conclusion

This document provides a comprehensive, albeit proposed, protocol for the stability testing of Capmatinib metabolite M18. The successful execution of these experiments will provide valuable insights into the intrinsic stability of this metabolite and will be instrumental in the development of a robust and reliable stability-indicating method. It is important to reiterate that due to the lack of specific public data on M18 stability, the conditions outlined herein are based on established principles and protocols for the parent drug, Capmatinib, and may require optimization based on initial experimental findings.

References

Quantitative Analysis of Capmatinib and its Metabolites in Human Urine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capmatinib is a potent and selective inhibitor of the MET receptor tyrosine kinase, approved for the treatment of metastatic non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.[1][2] Understanding the metabolic fate of Capmatinib is crucial for optimizing its therapeutic use and monitoring patient response. This document provides detailed application notes and protocols for the quantitative analysis of Capmatinib and its primary metabolites in human urine, a key matrix for excretion studies.

Capmatinib is metabolized primarily by cytochrome P450 3A4 (CYP3A4) and aldehyde oxidase.[3] The metabolic reactions include lactam formation, hydroxylation, N-dealkylation, and glucuronidation.[1] The most abundant metabolite found in plasma, urine, and feces is M16, which is formed through lactam formation.[1][3] This document will focus on the quantification of Capmatinib and its major metabolite, M16, in human urine.

Signaling Pathway Inhibition by Capmatinib

Capmatinib targets the MET signaling pathway, which, when aberrantly activated, drives tumor cell proliferation, survival, migration, and invasion. The binding of hepatocyte growth factor (HGF) to the MET receptor triggers a signaling cascade involving pathways such as RAS/MAPK, PI3K/AKT, and STAT3.[4][5] Capmatinib effectively blocks the ATP-binding site of the MET receptor, thereby inhibiting its kinase activity and downstream signaling.[6]

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF MET MET Receptor HGF->MET Binds RAS RAS MET->RAS PI3K PI3K MET->PI3K STAT3 STAT3 MET->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Capmatinib Capmatinib Capmatinib->MET Inhibits

Caption: MET Signaling Pathway Inhibition by Capmatinib.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the analysis of Capmatinib and its major metabolite, M16. This data is compiled from various validated LC-MS/MS methods for Capmatinib in biological matrices and provides a reference for setting up a quantitative assay for urine.

AnalyteLLOQ (ng/mL)Linear Range (ng/mL)Accuracy (%)Precision (%CV)Extraction Recovery (%)
Capmatinib 0.2 - 1.00.2 - 28,00097.76 - 103.593.18 - 7.36~99
M16 (CMN288) ~1.00Not specifiedNot specifiedNot specifiedNot specified

Note: Data for M16 in urine is limited in publicly available literature. The LLOQ for M16 in plasma is reported to be approximately 1.00 ng/mL.[7] Further validation would be required to establish the full quantitative parameters in urine.

Experimental Protocols

Urine Sample Collection and Preparation

A standardized protocol for urine sample collection and preparation is critical for obtaining reliable and reproducible results.

Sample_Prep_Workflow Start Urine Sample Collection Centrifuge1 Centrifugation (e.g., 4000 rpm, 10 min, 4°C) Start->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Spike_IS Spike with Internal Standard Supernatant->Spike_IS Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spike_IS->Extraction Evaporate Evaporate to Dryness Extraction->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Urine Sample Preparation Workflow.

Protocol:

  • Sample Collection: Collect mid-stream urine samples in sterile containers. For stability, samples should be processed immediately or stored at -80°C.

  • Thawing and Centrifugation: If frozen, thaw urine samples at room temperature. Centrifuge the samples at approximately 4000 rpm for 10 minutes at 4°C to remove particulate matter.

  • Aliquoting and Internal Standard Spiking: Transfer a known volume (e.g., 1 mL) of the clear supernatant to a clean tube. Add an appropriate internal standard (IS), such as a stable isotope-labeled Capmatinib (e.g., [13CD3]Capmatinib), to each sample.[8]

  • Sample Extraction:

    • Solid-Phase Extraction (SPE): This is a highly recommended method for cleaning up complex matrices like urine.

      • Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

      • Load the urine sample onto the cartridge.

      • Wash the cartridge with a weak organic solvent to remove interferences.

      • Elute the analytes with a suitable elution solvent (e.g., methanol containing a small percentage of ammonium hydroxide).

    • Liquid-Liquid Extraction (LLE):

      • Add an immiscible organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol) to the urine sample.

      • Vortex vigorously for several minutes to ensure thorough mixing.

      • Centrifuge to separate the organic and aqueous layers.

      • Carefully transfer the organic layer containing the analytes to a new tube.

  • Evaporation and Reconstitution: Evaporate the eluate or organic extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of the initial mobile phase (e.g., 100 µL).

  • Final Centrifugation: Centrifuge the reconstituted sample to pellet any remaining particulates before transferring the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the selective and sensitive quantification of Capmatinib and its metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

ParameterValue
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Gradient Start with a low percentage of B, ramp up to a high percentage to elute analytes, then return to initial conditions for re-equilibration.
Injection Volume 5 - 10 µL
Column Temperature 40°C

Mass Spectrometric Conditions (Example):

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150°C
Desolvation Temperature 350 - 500°C
MRM Transitions (m/z) Capmatinib: 413.2 → 382.1, 413.2 → 128.1 M16 (CMN288): To be determined[13CD3]Capmatinib (IS): 416.2 → 131.0

Note: The MRM transition for the M16 metabolite needs to be optimized based on its exact mass and fragmentation pattern. This typically involves infusing a standard of the metabolite into the mass spectrometer to determine the precursor ion and the most abundant and stable product ions.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for the quantitative analysis of Capmatinib and its primary metabolite, M16, in human urine. The detailed experimental procedures for sample preparation and LC-MS/MS analysis, along with the summarized quantitative data and signaling pathway visualization, offer valuable resources for researchers, scientists, and drug development professionals. Adherence to these validated methods will ensure the generation of high-quality, reproducible data crucial for pharmacokinetic studies and clinical monitoring of Capmatinib therapy. Further studies are warranted to fully characterize and validate the quantitative parameters for all major Capmatinib metabolites in urine.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting HPLC Analysis of Capmatinib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of Capmatinib, specifically on a C18 stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem for Capmatinib analysis?

A1: Peak tailing is a phenomenon in HPLC where the peak shape is asymmetrical, with the latter half of the peak being broader than the front half.[1][2] For quantitative analysis of Capmatinib, this is problematic as it can lead to inaccurate peak integration, reduced resolution between closely eluting peaks, and decreased sensitivity, ultimately compromising the reliability and accuracy of the results.[2][3]

Q2: What are the most common causes of peak tailing when analyzing Capmatinib on a C18 column?

A2: The most frequent causes for Capmatinib peak tailing on a C18 column include:

  • Secondary Interactions: Interactions between the basic functional groups of Capmatinib and acidic silanol groups on the silica-based C18 stationary phase.[1][4][5]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of Capmatinib or the silanol groups, increasing the likelihood of secondary interactions.[4][6]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or stationary phase, or the degradation of the stationary phase itself, can create active sites that cause tailing.[2][3][5]

  • Column Voids: The formation of a void at the column inlet can lead to peak distortion, including tailing.[5][7]

  • Extra-Column Effects: Issues such as excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[4][8]

  • Sample Overload: Injecting too high a concentration of Capmatinib can saturate the stationary phase, leading to poor peak shape.[3][9]

Q3: What are the known physicochemical properties of Capmatinib that are relevant to HPLC analysis?

A3: Understanding the properties of Capmatinib is crucial for troubleshooting.

PropertyValue/DescriptionImplication for HPLC
IUPAC Name 2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][3][7][10]triazin-2-yl]benzamideThe presence of nitrogen-containing heterocyclic rings suggests basic properties.[11]
Molecular Weight 412.42 g/mol ---
pKa pKa1 of 0.9 (calculated) and pKa2 of 4.5 (experimental).[12]The pKa of 4.5 indicates that Capmatinib is a weak base. To ensure it is in a single ionic form (protonated) and minimize interactions with silanol groups, the mobile phase pH should be controlled, ideally at least 2 pH units below this pKa.[13]
Solubility Insoluble in water and ethanol. Soluble in DMSO and slightly soluble in methanol.[14][15][16]The sample solvent should be compatible with the mobile phase to prevent precipitation on the column. It is often recommended to dissolve the sample in the mobile phase itself if possible.[10]

Troubleshooting Guide for Capmatinib M18 Peak Tailing

This guide provides a systematic approach to identifying and resolving peak tailing issues with Capmatinib on a C18 column.

Step 1: Evaluate the Mobile Phase

Question: Could the mobile phase be the cause of my Capmatinib peak tailing?

Answer: Yes, the mobile phase composition, particularly its pH and the type and concentration of buffer, is a primary factor.

Troubleshooting Actions:

  • Adjust Mobile Phase pH: Since Capmatinib has a pKa of 4.5, ensure the mobile phase pH is sufficiently low to keep the molecule protonated and suppress the ionization of residual silanol groups on the stationary phase.[9]

    • Recommendation: Adjust the mobile phase pH to be between 2.5 and 3.5.[13] This can be achieved by adding a small amount of an acid like formic acid, trifluoroacetic acid, or by using a buffer.

  • Incorporate or Adjust Buffer: A buffer is essential to maintain a stable pH.

    • Recommendation: Use a buffer such as ammonium formate or ammonium acetate at a concentration of 10-20 mM.[17] For LC-UV applications, a phosphate buffer can also be used.[11]

  • Optimize Organic Modifier: The type and ratio of the organic modifier can influence peak shape.

    • Recommendation: Most methods for Capmatinib use acetonitrile or methanol.[17][18] Experiment with slight variations in the organic-to-aqueous ratio.

Step 2: Assess the HPLC Column

Question: How can I determine if my C18 column is causing the peak tailing?

Answer: The column is a frequent source of peak shape problems due to degradation, contamination, or inherent properties of the stationary phase.

Troubleshooting Actions:

  • Use an End-Capped Column: For basic compounds like Capmatinib, it is highly recommended to use a modern, high-purity, end-capped C18 column to minimize the number of accessible silanol groups.[1][5]

  • Column Cleaning and Regeneration: If the column has been used extensively, it may be contaminated.

    • Protocol: Flush the column with a series of strong solvents. A general procedure is to wash with water, then isopropanol, followed by hexane, then isopropanol again, and finally re-equilibrate with the mobile phase. Always consult the column manufacturer's guidelines for specific washing protocols.

  • Check for Voids: A sudden deterioration in peak shape can indicate a void at the column inlet.

    • Action: Disconnect the column and inspect the inlet. If a void is visible, the column may need to be replaced. Sometimes, reversing the column for a short flush (if permitted by the manufacturer) can help remove a blockage at the inlet frit.[1]

  • Replace the Guard Column: If a guard column is in use, it may be contaminated or blocked. Remove the guard column and run a standard to see if the peak shape improves.[9]

  • Test with a New Column: The most definitive way to rule out a column issue is to replace it with a new column of the same type.

Step 3: Review Sample and Injection Parameters

Question: Could my sample preparation or injection technique be contributing to the peak tailing?

Answer: Yes, factors related to the sample solvent and injection volume can significantly impact peak shape.

Troubleshooting Actions:

  • Match Sample Solvent to Mobile Phase: The solvent used to dissolve the Capmatinib standard or sample should be as close in composition to the mobile phase as possible, or weaker (more aqueous).[10] Injecting in a strong solvent like 100% DMSO or acetonitrile can cause peak distortion.

  • Reduce Injection Volume and Concentration: Overloading the column can lead to peak tailing.

    • Action: Try reducing the injection volume or diluting the sample to see if the peak shape improves.[9]

Step 4: Inspect the HPLC System

Question: Can the HPLC instrument itself cause peak tailing for Capmatinib?

Answer: Yes, extra-column volume and system leaks can lead to distorted peaks.

Troubleshooting Actions:

  • Minimize Tubing Length: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).[4]

  • Check for Leaks and Proper Fittings: Inspect all fittings for any signs of leaks. Ensure that ferrules are correctly seated and not over-tightened.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Capmatinib Analysis

This protocol describes the preparation of a mobile phase suitable for achieving good peak shape for Capmatinib on a C18 column.

Materials:

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Ammonium formate or Ammonium acetate

  • Formic acid

Procedure:

  • Aqueous Phase Preparation:

    • To prepare a 10 mM ammonium formate buffer, dissolve 0.63 g of ammonium formate in 1 L of HPLC-grade water.

    • Adjust the pH of the buffer to 3.5 using formic acid.

    • Filter the buffer through a 0.22 µm filter.

  • Mobile Phase Composition:

    • A common starting mobile phase composition for Capmatinib is a mixture of the prepared buffer and an organic solvent.[17]

    • Example: 53% Methanol and 47% 20 mM Ammonium Formate buffer (pH 3.5).[17]

    • Another example: Acetonitrile and 10 mM Ammonium Acetate buffer (pH 5.5) in a 30:70 v/v ratio.[17]

  • Degassing:

    • Degas the final mobile phase mixture by sonication or vacuum filtration before use.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting Capmatinib peak tailing.

Troubleshooting_Capmatinib_Peak_Tailing cluster_mobile_phase Step 1: Mobile Phase Evaluation cluster_column Step 2: Column Assessment cluster_sample Step 3: Sample & Injection Review cluster_system Step 4: System Inspection start Start: Capmatinib M18 Peak Tailing Observed check_ph Is Mobile Phase pH between 2.5 and 3.5? start->check_ph adjust_ph Adjust pH with Formic/TFA or Buffer check_ph->adjust_ph No check_buffer Is a Buffer (e.g., 10-20mM Ammonium Formate) Present? check_ph->check_buffer Yes adjust_ph->check_ph add_buffer Add Appropriate Buffer check_buffer->add_buffer No is_endcapped Is the Column End-Capped? check_buffer->is_endcapped Yes add_buffer->check_buffer use_endcapped Consider Using an End-Capped Column is_endcapped->use_endcapped No check_contamination Is Column Contaminated or Old? is_endcapped->check_contamination Yes use_endcapped->check_contamination clean_column Clean/Regenerate Column or Replace check_contamination->clean_column Yes check_guard Is a Guard Column Used? check_contamination->check_guard No (or already cleaned) clean_column->check_guard remove_guard Remove Guard Column and Test check_guard->remove_guard Yes check_solvent Does Sample Solvent Match Mobile Phase? check_guard->check_solvent No (or already removed) remove_guard->check_solvent change_solvent Dissolve Sample in Mobile Phase or Weaker Solvent check_solvent->change_solvent No check_overload Is Column Overloaded? check_solvent->check_overload Yes change_solvent->check_overload reduce_load Reduce Injection Volume/Concentration check_overload->reduce_load Yes check_volume Check for Extra-Column Volume check_overload->check_volume No reduce_load->check_volume optimize_tubing Minimize Tubing Length/Diameter check_volume->optimize_tubing Yes end_node Peak Tailing Resolved check_volume->end_node No optimize_tubing->end_node

Caption: A troubleshooting workflow for Capmatinib M18 peak tailing in HPLC.

References

Technical Support Center: Optimizing Capmatinib and Metabolite Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Capmatinib and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical techniques used for the separation and quantification of Capmatinib?

A1: The most common analytical techniques are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV or photodiode array (PDA) detection, and Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).[1][2][3][4][5][6][7] UPLC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially for complex biological matrices.[3][5][6][7]

Q2: What is the major metabolite of Capmatinib and what are the primary metabolic pathways?

A2: The most abundant metabolite of Capmatinib is M16, which is formed through lactam formation.[5] Other metabolic reactions include hydroxylation, N-dealkylation, and the formation of a carboxylic acid.[5] Capmatinib is primarily metabolized by the enzymes CYP3A4 and aldehyde oxidase.[2]

Q3: What are the typical mobile phase compositions for Capmatinib separation?

A3: Typical mobile phases for Capmatinib and its metabolites are mixtures of an aqueous buffer (like ammonium formate, ammonium acetate, or phosphate buffer) and an organic solvent (commonly acetonitrile or methanol).[1][2][4][7][8] The pH of the aqueous phase is often acidic, ranging from 3.0 to 5.5, to ensure good peak shape and retention on C18 columns.[2][8]

Q4: Are there any known stability issues with Capmatinib during analysis?

A4: Capmatinib has been shown to degrade under acidic, basic, and photolytic stress conditions.[3] It is relatively stable under neutral, oxidative, and thermal stress.[3] It is crucial to protect samples and standards from light and to control the pH of the solutions to prevent degradation.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) for Capmatinib and/or its Metabolites
Possible Cause Recommended Solution
Inappropriate mobile phase pH The pH of the mobile phase should be adjusted to be at least 2 pH units away from the pKa of Capmatinib and its metabolites. For basic compounds like Capmatinib, an acidic mobile phase (pH 3-4) often yields sharper peaks on C18 columns.
Secondary interactions with stationary phase Use a high-purity, end-capped C18 column. The addition of a small amount of an amine modifier (e.g., triethylamine) to the mobile phase can sometimes reduce peak tailing for basic analytes.
Column overload Reduce the injection volume or the concentration of the sample.
Extra-column band broadening Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a small internal diameter.
Issue 2: Inadequate Resolution Between Capmatinib and its Metabolites
Possible Cause Recommended Solution
Insufficient organic solvent strength If peaks are eluting too close to the void volume, decrease the percentage of the organic solvent in the mobile phase for better retention and separation.
Inappropriate organic solvent Try switching the organic modifier. For example, if using methanol, try acetonitrile, or vice-versa. Acetonitrile often provides different selectivity.
Isocratic elution is not providing enough separation Implement a gradient elution program. Start with a lower percentage of the organic solvent and gradually increase it. This will help to separate early-eluting metabolites from the parent drug.
Column chemistry not optimal Experiment with a different stationary phase. A phenyl-hexyl or a polar-embedded phase column might offer different selectivity compared to a standard C18 column.
Issue 3: Low Signal Intensity or Poor Sensitivity in LC-MS/MS
Possible Cause Recommended Solution
Ion suppression from matrix components Improve the sample preparation method. Use a solid-phase extraction (SPE) or a liquid-liquid extraction (LLE) to remove interfering matrix components. Also, consider diluting the sample.
Suboptimal mobile phase for ionization For positive electrospray ionization (ESI+), the addition of a small amount of formic acid (0.1%) or ammonium formate to the mobile phase can enhance the signal.
Incorrect mass spectrometer settings Optimize the source parameters (e.g., capillary voltage, gas flow, temperature) and the collision energy for Capmatinib and its metabolites by infusing a standard solution directly into the mass spectrometer.

Data Presentation

Table 1: Summary of Reported Chromatographic Conditions for Capmatinib Analysis

Technique Column Mobile Phase Flow Rate (mL/min) Detection Reference
RP-HPLCHypersil C18 (250x4.6mm, 5µm)Orthophosphoric acid buffer, methanol, and acetonitrile1.0UV (252 nm)[1]
RP-HPLCAgilent C18 (150x4.6mm, 5µm)Methanol and phosphate buffer (pH 5.0) (65:35)0.5UV (218 nm)[2]
LC-MS/MSPhenomenex Luna C18 (50x2mm, 5µm)0.1% Formic acid, methanol, and acetonitrile (10:20:70)0.5MS/MS[3]
HPLC-FLDEurospher II 100-3 C18H (50x4mm, 3µm)10 mM Ammonium acetate (pH 5.5) and acetonitrile (70:30)2.0Fluorescence[4]
UPLC-MS/MSEclipse plus-C18 (50x2.1mm, 1.8µm)0.1% Formic acid in water and acetonitrile (55:45)0.15MS/MS[5][7]
RP-HPLCDevelosil ODS HG-5 RP C18 (150x4.6mm, 5µm)Methanol and Phosphate buffer (0.02M, pH 3.6) (45:55)1.0UV (267 nm)[8]

Experimental Protocols

Protocol 1: UPLC-MS/MS Method for Simultaneous Quantification of Capmatinib and its Metabolite M16 in Human Plasma

This protocol is a representative method based on literature for the simultaneous analysis of Capmatinib and its major metabolite, M16.[2]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (e.g., deuterated Capmatinib).

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to a UPLC vial for analysis.

2. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B (linear ramp)

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B (linear ramp)

    • 3.1-4.0 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 5500 or Waters Xevo TQ-S)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Capmatinib: To be optimized by direct infusion (e.g., Q1: 413.2 -> Q3: 128.1)

    • Metabolite M16: To be optimized by direct infusion (e.g., Q1: 427.2 -> Q3: XXX.X - exact transition depends on fragmentation)

    • Internal Standard: To be optimized based on the deuterated standard used.

Mandatory Visualizations

Capmatinib MET Signaling Pathway Inhibition

Capmatinib_MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes HGF HGF (Hepatocyte Growth Factor) MET_Receptor MET Receptor Tyrosine Kinase HGF->MET_Receptor Binds to P P MET_Receptor->P Dimerization & Autophosphorylation Capmatinib Capmatinib Capmatinib->P Inhibits RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway P->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway P->PI3K_AKT_mTOR STAT3 STAT3 Pathway P->STAT3 Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival Migration Cell Migration STAT3->Migration

Caption: Capmatinib inhibits MET receptor phosphorylation, blocking downstream signaling.

Experimental Workflow for Capmatinib Metabolite Analysis

Experimental_Workflow Sample Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution UPLC_MS UPLC-MS/MS Analysis Reconstitution->UPLC_MS Data_Analysis Data Analysis & Quantification UPLC_MS->Data_Analysis

Caption: Workflow for the analysis of Capmatinib and its metabolites in plasma.

References

Technical Support Center: LC-MS/MS Analysis of Capmatinib M18

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Capmatinib M18.

Frequently Asked Questions (FAQs)

Q1: What is Capmatinib M18 and why are matrix effects a concern for its analysis?

Capmatinib is an orally administered MET inhibitor used in the treatment of non-small cell lung cancer.[1][2] M18 is a metabolite of Capmatinib, identified as 2-fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1][3][4]triazin-2-yl)benzamide. In bioanalytical methods, such as LC-MS/MS, the "matrix" refers to all components in a sample other than the analyte of interest.[5] For Capmatinib M18 analysis in plasma, these components include phospholipids, proteins, salts, and other endogenous substances. Matrix effects occur when these co-eluting components interfere with the ionization of M18 in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[5][6] This can significantly impact the accuracy, precision, and sensitivity of the analytical method.

Q2: How can I assess the presence and magnitude of matrix effects for Capmatinib M18?

The most common method for evaluating matrix effects is the post-extraction spike method. This involves comparing the peak area of an analyte in a solution prepared in a clean solvent to the peak area of the analyte spiked into an extracted blank matrix sample at the same concentration.

The Matrix Factor (MF) is calculated as follows:

MF = (Peak Area in Presence of Matrix) / (Peak Area in Neat Solution)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

To account for variability, this should be tested using at least six different lots of the biological matrix. The coefficient of variation (CV%) of the matrix factors should be less than 15%.

Q3: What are the common sample preparation techniques to mitigate matrix effects for Capmatinib M18?

Several sample preparation strategies can be employed to reduce matrix effects by removing interfering endogenous components from the plasma sample before LC-MS/MS analysis. The choice of method depends on the physicochemical properties of Capmatinib M18 and the nature of the interfering substances.

  • Protein Precipitation (PPT): This is a simple and fast technique where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. While effective at removing proteins, it may not adequately remove other matrix components like phospholipids, which are a major source of ion suppression.

  • Liquid-Liquid Extraction (LLE): LLE separates the analyte from the matrix based on its partitioning between two immiscible liquid phases. This method can be more effective than PPT at removing phospholipids and other interferences.

  • Solid-Phase Extraction (SPE): SPE is a highly effective and selective sample clean-up technique. It utilizes a solid sorbent to retain the analyte of interest while matrix components are washed away. Different sorbent chemistries (e.g., reversed-phase, ion-exchange) can be optimized for the specific properties of Capmatinib M18.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) for M18 Co-eluting matrix components interfering with chromatography.- Optimize the chromatographic gradient to better separate M18 from matrix interferences.- Employ a more rigorous sample preparation method (e.g., switch from PPT to SPE).- Use a column with a different stationary phase chemistry.
High Variability in M18 Quantification (High %CV) Inconsistent matrix effects across different samples or lots of matrix.- Use a stable isotope-labeled internal standard (SIL-IS) for M18 to compensate for variability.- Evaluate at least six different lots of blank matrix during method validation to assess the variability of the matrix effect.- Improve the sample clean-up procedure to remove more of the interfering components.
Low M18 Signal Intensity (Ion Suppression) Co-eluting phospholipids or other endogenous components are suppressing the ionization of M18.- Improve Sample Preparation: - Switch from Protein Precipitation to Liquid-Liquid Extraction or Solid-Phase Extraction. - Consider using phospholipid removal plates or cartridges.- Optimize Chromatography: - Modify the LC gradient to separate the elution of M18 from the region where phospholipids typically elute. - Use a smaller particle size column for better resolution.- Adjust MS Source Conditions: - Optimize source temperature, gas flows, and spray voltage to minimize suppression.
Inconsistent Recovery of M18 The chosen sample preparation method is not robust for M18.- Re-evaluate the extraction solvent and pH conditions for LLE.- Optimize the wash and elution steps for SPE to ensure complete recovery of M18.- Ensure complete protein precipitation if using PPT.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike Method
  • Prepare a Neat Solution: Dissolve the Capmatinib M18 reference standard in a reconstitution solvent (e.g., 50:50 acetonitrile:water) to a known concentration (e.g., 100 ng/mL).

  • Prepare Blank Matrix Extracts: Process at least six different lots of blank plasma using the intended sample preparation method (e.g., protein precipitation, LLE, or SPE). Evaporate the final extract to dryness.

  • Spike Blank Matrix Extracts: Reconstitute the dried extracts from Step 2 with the neat solution from Step 1.

  • LC-MS/MS Analysis: Analyze both the neat solution and the spiked matrix extracts by LC-MS/MS.

  • Calculate Matrix Factor: Use the peak areas to calculate the Matrix Factor for each lot of plasma as described in the FAQ section.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
  • Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase sorbent) with methanol followed by water.

  • Load the Sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Wash the Cartridge: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elute the Analyte: Elute Capmatinib M18 from the cartridge using an appropriate elution solvent (e.g., methanol with 2% formic acid).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

While specific quantitative data for matrix effects on Capmatinib M18 is not extensively available in the public domain, a study comparing different sample preparation methods for Capmatinib and its metabolites provides some insights. The following table summarizes the expected performance of different techniques.

Sample Preparation MethodExpected Recovery for M18Expected Matrix Effect for M18
Protein Precipitation (PPT)High (>80%)Significant potential for ion suppression
Solid-Phase Extraction (SPE) - Reversed PhaseModerate to HighMinimal
Solid-Phase Extraction (SPE) - Mixed-Mode Cation ExchangeHigh (>80%)Substantial
Supported Liquid Extraction (SLE)High (>80%)Minimal

Note: This data is based on a summary of findings for a group of molecular targeted drugs and their metabolites, including M18. Actual results may vary depending on the specific LC-MS/MS conditions.

Visualizations

MatrixEffectWorkflow Workflow for Investigating and Mitigating Matrix Effects cluster_investigation Investigation Phase cluster_mitigation Mitigation Phase cluster_validation Validation A Observe Inconsistent Results (Poor Precision, Inaccurate Quantification) B Perform Post-Extraction Spike Experiment (6+ lots of matrix) A->B Suspicion of Matrix Effects C Calculate Matrix Factor (MF) MF = Peak Area (Matrix) / Peak Area (Neat) B->C D Evaluate MF and %CV (MF close to 1, CV < 15%?) C->D E Optimize Sample Preparation D->E No F Optimize Chromatographic Separation D->F No G Use Stable Isotope-Labeled Internal Standard (SIL-IS) D->G No I Method Validated (Matrix Effects Controlled) D->I Yes H Re-validate Method E->H F->H G->H H->I

Caption: Workflow for the identification and mitigation of matrix effects.

References

Improving sensitivity of Capmatinib M18 detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Capmatinib research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of Capmatinib and its metabolites, with a special focus on improving the sensitivity of M18 detection.

Frequently Asked Questions (FAQs)

Q1: What is Capmatinib and its primary mechanism of action?

Capmatinib, marketed as Tabrecta®, is a potent and selective inhibitor of the c-Met receptor tyrosine kinase.[1] Aberrant c-Met signaling, driven by mutations, amplification, or overexpression, is implicated in the growth and survival of various cancers, including non-small cell lung cancer (NSCLC).[1] Capmatinib works by binding to the ATP-binding site of the c-Met receptor, which inhibits its kinase activity. This blockade prevents the phosphorylation of downstream signaling proteins, effectively shutting down pathways like PI3K/AKT, RAS/MAPK, and STAT3 that are crucial for tumor cell proliferation and survival.[1][2]

Q2: What are the main metabolites of Capmatinib?

The primary metabolism of Capmatinib occurs in the liver, principally through the enzymes CYP3A4 and aldehyde oxidase.[1][2] A comprehensive human ADME (absorption, distribution, metabolism, and excretion) study identified several metabolic pathways for Capmatinib, including lactam formation, hydroxylation, N-dealkylation, and glucuronidation.[3]

The most abundant metabolite observed in plasma, urine, and feces is M16 , which is formed via lactam formation.[3] Another notable metabolite is M18 , which results from N-dealkylation and/or hydroxylation.[4]

Q3: What are the common analytical techniques for Capmatinib quantification?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive method for the quantification of Capmatinib in biological matrices such as plasma.[5][6][7] Several validated LC-MS/MS methods have been published, demonstrating high sensitivity and specificity for the parent drug.[5][6][7]

Troubleshooting Guide: Improving M18 Detection Sensitivity

The detection of the N-dealkylated and potentially hydroxylated metabolite M18 can be challenging due to its expected lower concentrations and increased polarity compared to the parent drug, Capmatinib. Here are some common issues and troubleshooting strategies.

Issue 1: Low or No Detectable M18 Signal

  • Potential Cause 1: Low Abundance. M18 is a minor metabolite, and its concentration in plasma may be near or below the limit of detection of standard analytical methods.

  • Troubleshooting Strategies:

    • Increase Sample Injection Volume: A larger injection volume can introduce more of the analyte into the system, potentially boosting the signal. However, this may also increase matrix effects and background noise.[8]

    • Optimize MS Parameters: Fine-tuning of mass spectrometry parameters is critical. This includes optimizing the electrospray ionization (ESI) source conditions (e.g., capillary voltage, gas flow, temperature) and collision energy for the specific precursor-to-product ion transition of M18.

    • Enrichment through Sample Preparation: Employ solid-phase extraction (SPE) techniques to selectively enrich M18 from the plasma matrix. The choice of SPE sorbent should be tailored to the expected polarity of M18.

  • Potential Cause 2: Poor Ionization Efficiency. The chemical properties of M18, likely being more polar than Capmatinib, may lead to less efficient ionization under standard ESI conditions.

  • Troubleshooting Strategies:

    • Mobile Phase Modification: Adjusting the pH of the mobile phase can significantly impact the ionization of polar analytes. For a potentially basic M18, an acidic mobile phase (e.g., with 0.1% formic acid) can promote protonation and enhance the signal in positive ion mode.[9]

    • Alternative Ionization Techniques: If available, explore other ionization sources like Atmospheric Pressure Chemical Ionization (APCI) which can sometimes be more effective for certain classes of compounds.

Issue 2: Poor Chromatographic Peak Shape for M18

  • Potential Cause 1: Secondary Interactions with the Column. Polar analytes can exhibit poor peak shape (e.g., tailing) due to interactions with active sites on the stationary phase or metal surfaces in the HPLC system.

  • Troubleshooting Strategies:

    • Use of Specialized Columns: Consider using columns with end-capping technologies or alternative stationary phases (e.g., HILIC for very polar compounds) to minimize secondary interactions.

    • Mobile Phase Additives: The addition of a small amount of a competing base or an ion-pairing agent to the mobile phase can sometimes improve the peak shape of polar basic compounds.

  • Potential Cause 2: Inappropriate Gradient Elution. A gradient that is too steep or not optimized for the elution of a low-concentration, polar metabolite can result in broad or poorly resolved peaks.

  • Troubleshooting Strategies:

    • Shallow Gradient: Employ a shallower gradient around the expected elution time of M18 to improve peak shape and resolution from other matrix components.

Issue 3: High Background Noise and Matrix Effects

  • Potential Cause: Co-elution of Endogenous Components. Biological matrices like plasma are complex and contain numerous endogenous compounds that can co-elute with the analyte of interest, causing ion suppression or enhancement.

  • Troubleshooting Strategies:

    • Effective Sample Clean-up: A robust sample preparation method is the first line of defense against matrix effects. As mentioned, SPE is highly recommended over simpler methods like protein precipitation.[10]

    • Chromatographic Resolution: Optimize the chromatographic method to achieve baseline separation of M18 from interfering matrix components. This may involve trying different column chemistries or mobile phase compositions.

    • Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for M18, if available, is the most effective way to compensate for matrix effects and variability in sample processing and instrument response.

Quantitative Data Summary

The following tables summarize key parameters from validated LC-MS/MS methods for the quantification of Capmatinib in plasma. While specific data for M18 is not available in the public domain, these methods provide a strong foundation for developing a sensitive assay for its detection.

Table 1: LC-MS/MS Method Parameters for Capmatinib Quantification

ParameterMethod 1Method 2Method 3
Reference Lolla & Gubbiyappa (2022)[7]Al-Adl et al. (2023)Fan et al. (2020)
Matrix Human PlasmaHuman PlasmaRat Plasma
Extraction Solid Phase ExtractionLiquid-Liquid ExtractionProtein Precipitation
LC Column Phenomenex Luna C18Not SpecifiedNot Specified
Mobile Phase Not SpecifiedNot SpecifiedNot Specified
LLOQ 1.0 ng/mL5.0 ng/mL1.0 ng/mL
Linearity Range 1.0 - 28,000 ng/mL5 - 4000 ng/mL1 - 2000 ng/mL
Accuracy Within 15%98.3 - 108.88%99.24 - 103.59%
Precision Within 15%Not Specified3.18 - 7.36%

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for Capmatinib Quantification (Based on Published Methods)

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by water.

    • Load 100 µL of plasma sample (pre-treated with an internal standard).

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute Capmatinib and its metabolites with an appropriate elution solvent (e.g., methanol with 5% ammonium hydroxide).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient starting with a low percentage of mobile phase B, ramping up to elute Capmatinib and its metabolites, followed by a wash and re-equilibration step.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Capmatinib: m/z 413.2 → 128.1 (example)

      • M18: The specific transition would need to be determined by infusing a standard or analyzing an in-vitro metabolism sample. The precursor ion would be the protonated molecular weight of M18.

    • Optimization: Optimize source parameters (gas flows, temperature, voltage) and collision energy for each analyte to maximize signal intensity.

Visualizations

Capmatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met PI3K PI3K c-Met->PI3K Phosphorylates RAS RAS c-Met->RAS Activates STAT3 STAT3 c-Met->STAT3 Activates HGF HGF (Ligand) HGF->c-Met Activates Capmatinib Capmatinib Capmatinib->c-Met Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Caption: Capmatinib inhibits the c-Met signaling pathway.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample (+ Internal Standard) SPE Solid-Phase Extraction (SPE) Plasma->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC Liquid Chromatography (LC) Evaporation->LC MS Mass Spectrometry (MS/MS) LC->MS Quantification Quantification & Analysis MS->Quantification

Caption: Workflow for Capmatinib and M18 analysis.

Troubleshooting_Logic Start Low M18 Signal Check_Injection Increase Injection Volume? Start->Check_Injection Optimize_MS Optimize MS Parameters? Check_Injection->Optimize_MS No Improvement Solution_Found Problem Resolved Check_Injection->Solution_Found Signal Improved Improve_Ionization Improve Ionization Efficiency? Optimize_MS->Improve_Ionization No Improvement Optimize_MS->Solution_Found Signal Improved Enhance_Cleanup Enhance Sample Cleanup? Improve_Ionization->Enhance_Cleanup No Improvement Improve_Ionization->Solution_Found Signal Improved Enhance_Cleanup->Solution_Found Signal Improved

Caption: Troubleshooting logic for low M18 signal.

References

Technical Support Center: Overcoming Challenges in Capmatinib Metabolite Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Capmatinib metabolite quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the quantification of Capmatinib and its metabolites.

Issue: Poor Peak Shape (Tailing or Fronting) in LC-MS/MS Analysis

Q: My chromatogram for Capmatinib or its metabolites shows significant peak tailing or fronting. What are the potential causes and how can I resolve this?

A: Poor peak shape is a common issue in liquid chromatography that can affect the accuracy and precision of quantification. Here are the likely causes and corresponding troubleshooting steps:

  • Secondary Interactions with Column: Residual silanols on the silica-based column can interact with basic compounds like Capmatinib, leading to peak tailing.[1]

    • Solution: Add a buffer to your mobile phase. For positive ion mode mass spectrometry, using a combination of a weak acid (e.g., formic acid) with its ammonium salt (e.g., ammonium formate) can mask the silanol groups and improve peak shape.[1] Ensure the buffer is present in both aqueous and organic mobile phase components for consistent results during gradient elution.[1]

  • Inappropriate Injection Solvent: Injecting a sample in a solvent stronger than the mobile phase can cause peak distortion, including splitting and broadening.

    • Solution: Reconstitute your final sample extract in a solvent that is as weak as or weaker than the initial mobile phase of your gradient.

  • Column Contamination or Degradation: Accumulation of matrix components on the column frit or degradation of the stationary phase can lead to poor peak shapes.

    • Solution: Use a guard column to protect your analytical column. If contamination is suspected, flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

  • Extra-Column Volume: Excessive tubing length or dead volume in the connections can contribute to peak broadening.[2]

    • Solution: Minimize the length and internal diameter of all tubing between the injector, column, and mass spectrometer. Ensure all fittings are properly connected to avoid dead volume.

Issue: Inconsistent Results and Suspected Matrix Effects

Q: I am observing high variability in my results between samples. How can I determine if matrix effects are the cause and what can I do to mitigate them?

A: Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the biological matrix, are a significant challenge in bioanalysis.[3]

  • Diagnosis:

    • Post-Column Infusion: This technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[3]

    • Matrix Factor Calculation: Analyze samples from at least six different lots of the biological matrix to assess the variability of the matrix effect.

  • Mitigation Strategies:

    • Improved Sample Preparation: Enhance the cleanup of your sample to remove interfering components. Techniques like solid-phase extraction (SPE) are generally more effective at removing matrix components than protein precipitation (PPT).[4]

    • Chromatographic Separation: Optimize your LC method to chromatographically separate Capmatinib and its metabolites from the matrix components that cause ion suppression.

    • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is the most effective way to compensate for matrix effects. The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus providing a reliable normalization.[5]

Issue: Low Recovery of Capmatinib or its Metabolites

Q: My extraction recovery for Capmatinib or its metabolites is low and inconsistent. How can I improve it?

A: Inefficient extraction can lead to poor sensitivity and inaccurate quantification.

  • Optimization of Extraction Technique:

    • Protein Precipitation (PPT): While simple, PPT may result in lower recovery and less clean extracts. Experiment with different precipitation solvents (e.g., acetonitrile, methanol) and their ratios to the sample volume.

    • Liquid-Liquid Extraction (LLE): Optimize the pH of the aqueous phase and the choice of the organic solvent to ensure efficient partitioning of the analytes.

    • Solid-Phase Extraction (SPE): This technique often provides the highest and most consistent recoveries. Method development involves selecting the appropriate sorbent, and optimizing the wash and elution steps.

  • Analyte Stability during Extraction: Capmatinib or its metabolites may be unstable under certain pH or temperature conditions during the extraction process.

    • Solution: Evaluate the stability of your analytes under the conditions of your extraction procedure. It may be necessary to work at a specific pH or on ice to prevent degradation.[4]

Issue: Sample Carryover in the LC-MS/MS System

Q: I am observing peaks for Capmatinib in my blank injections following high-concentration samples. How can I prevent this carryover?

A: Carryover can compromise the integrity of your data, especially at the lower limit of quantification.

  • Injector Cleaning: The autosampler injector is a common source of carryover.

    • Solution: Optimize the injector wash procedure. Use a strong solvent or a sequence of washes with different solvents to effectively clean the needle and injection port between samples.[6]

  • Chromatography Column: "Sticky" compounds can be retained on the column and elute in subsequent runs.

    • Solution: Ensure your gradient elution is sufficient to elute all components. A high-organic wash at the end of each run can help clean the column.[6]

  • System Contamination: Carryover can also originate from other parts of the LC system.

    • Solution: Regularly maintain and clean your system components. If carryover persists, a systematic investigation of each component (e.g., tubing, valves) may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the primary route of metabolism for Capmatinib and what is its major metabolite?

A1: Capmatinib is primarily metabolized by CYP3A4 and aldehyde oxidase.[3][7] The most abundant metabolite observed in plasma, urine, and feces is M16, which is formed through lactam formation catalyzed by aldehyde oxidase.[4][8]

Q2: What are the recommended analytical techniques for the quantification of Capmatinib and its metabolites in biological matrices?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for the quantification of Capmatinib and its metabolites due to its high sensitivity, selectivity, and speed.[9][10][11] Both UPLC-MS/MS and HPLC-MS/MS methods have been successfully developed and validated.[7][10]

Q3: How can I ensure the stability of Capmatinib and its metabolites in biological samples?

A3: To ensure stability, it is crucial to evaluate the analyte's stability under various conditions:[10]

  • Freeze-Thaw Stability: Assess if the analytes degrade after multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Determine how long samples can remain at room temperature without significant degradation.

  • Long-Term Stability: Evaluate the stability of the analytes when stored at -20°C or -80°C for an extended period.

  • Post-Preparative (Autosampler) Stability: Check for degradation of the processed samples while they are in the autosampler.

If instability is observed, appropriate measures such as keeping samples on ice, adding stabilizers, or minimizing the time between collection and analysis should be implemented.[4]

Q4: What type of internal standard (IS) is most appropriate for Capmatinib metabolite quantification?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ¹⁵N-labeled Capmatinib). A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample extraction, chromatography, and ionization, thus effectively compensating for variability in these steps.[5] If a SIL-IS is not available, a structural analog that is not present in the sample can be used, but it may not compensate as effectively for matrix effects.

Quantitative Data Summary

Table 1: Summary of Published LC-MS/MS Methods for Capmatinib Quantification

ParameterMethod 1Method 2Method 3
Reference Fan et al., 2020[11]Attwa et al., 2023[10]J. Appl. Pharm. Sci., 2023[9]
Matrix Rat PlasmaHuman Liver MicrosomesHuman Plasma
LC System UPLCUPLCHPLC
Column ACQUITY UPLC BEH C18C18 columnPhenomenex Luna C18
Mobile Phase Acetonitrile and water with 0.1% formic acidIsocratic mobile phase0.1% Formic acid in water and Acetonitrile
Flow Rate 0.4 mL/min0.15 mL/min0.5 mL/min
Internal Standard TolbutamidePemigatinib[¹³CD₃]Capmatinib
Linearity Range 1-2000 ng/mL1-3000 ng/mL1-28000 ng/mL
LLOQ 1 ng/mL0.94 ng/mL1 ng/mL

Table 2: Pharmacokinetic Parameters of Capmatinib in Humans

ParameterValueReference
Time to Cmax (Tmax) 1-2 hoursNovartis, 2020
Elimination Half-life (t½) 6.5 hoursDrugBank Online[3]
Apparent Clearance (CL/F) 24 L/hDrugBank Online[3]
Volume of Distribution (Vd/F) 164 LDrugBank Online[3]
Plasma Protein Binding ~96%DrugBank Online[3]

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for Capmatinib Quantification in Plasma

This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and application.

  • Sample Preparation (Protein Precipitation)

    • To 100 µL of plasma sample, add 20 µL of internal standard working solution (e.g., [¹³CD₃]Capmatinib in methanol).

    • Vortex for 30 seconds.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 2 minutes.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial.

  • LC-MS/MS Analysis

    • LC System: UPLC or HPLC system.

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate Capmatinib and its metabolites from matrix interferences (e.g., 5% B to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for Capmatinib, its metabolites, and the internal standard.

  • Data Analysis

    • Integrate the peak areas of the analyte and the internal standard.

    • Calculate the peak area ratio (analyte/IS).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of the unknown samples from the calibration curve using a weighted linear regression model.

Visualizations

Capmatinib_Signaling_Pathway cluster_receptor Cell Membrane cluster_capmatinib cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects HGF HGF cMET c-MET Receptor HGF->cMET Binds and Activates PI3K_AKT PI3K/AKT Pathway cMET->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMET->RAS_MAPK STAT3 STAT3 Pathway cMET->STAT3 Capmatinib Capmatinib Capmatinib->cMET Inhibits Phosphorylation Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation STAT3->Proliferation Metastasis Metastasis STAT3->Metastasis LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Extraction (PPT, LLE, or SPE) Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (ESI) Separation->Ionization Detection Mass Spectrometric Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification

References

Resolution of Capmatinib metabolites in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Capmatinib and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Quick Navigation

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Troubleshooting Guide

This guide provides solutions to common problems you may encounter during the chromatographic analysis of Capmatinib and its metabolites.

1. Issue: Poor Peak Shape (Tailing or Fronting) for Capmatinib

  • Possible Causes & Solutions:

    • Secondary Silanol Interactions: Capmatinib, a basic compound, can interact with acidic silanol groups on the surface of silica-based columns, leading to peak tailing.

      • Solution: Use a mobile phase with a suitable buffer (e.g., ammonium formate or phosphate buffer) to maintain a consistent pH and mask silanol interactions. Operating at a low pH (e.g., around 3) can also help by keeping Capmatinib protonated and minimizing interactions with the stationary phase.

    • Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.

      • Solution: Dilute the sample and reinject. If peak shape improves, column overload was the likely issue.

    • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to distorted peak shapes.

      • Solution: Use a guard column to protect the analytical column. If the problem persists, wash the column with a strong solvent or replace it.

    • Extra-Column Volume: Excessive tubing length or poorly made connections can cause band broadening and peak tailing.

      • Solution: Use tubing with a small internal diameter and keep the length to a minimum. Ensure all fittings are properly tightened.

2. Issue: Inconsistent or Drifting Retention Times

  • Possible Causes & Solutions:

    • Mobile Phase Composition: Small variations in the mobile phase composition, especially the organic-to-aqueous ratio, can significantly impact retention times.

      • Solution: Ensure the mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is functioning correctly. Prepare fresh mobile phase daily.

    • Column Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention time.

      • Solution: Use a column oven to maintain a stable temperature throughout the analysis.

    • Column Equilibration: Insufficient equilibration time between injections can cause retention time drift.

      • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient methods.

3. Issue: Unresolved or Co-eluting Peaks (Capmatinib and Metabolites/Degradation Products)

  • Possible Causes & Solutions:

    • Inadequate Chromatographic Selectivity: The chosen mobile phase and stationary phase may not be suitable for separating Capmatinib from its structurally similar metabolites (like CMN288/M16) or degradation products.

      • Solution:

        • Adjust Mobile Phase: Modify the organic solvent (e.g., switch from acetonitrile to methanol or vice versa), alter the pH of the aqueous phase, or change the buffer concentration.

        • Change Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column) to introduce different separation mechanisms.

        • Gradient Optimization: For gradient methods, adjust the gradient slope to improve the resolution of closely eluting peaks.

    • Sample Degradation: Capmatinib can degrade under certain conditions (acidic, basic, or photolytic stress), leading to the appearance of extra peaks that may co-elute with the parent drug or its metabolites.[1][2]

      • Solution: Ensure proper sample handling and storage. Protect samples from light and maintain them at a cool temperature. Use a stability-indicating method to resolve Capmatinib from its degradation products.

4. Issue: Low Signal Intensity or Poor Sensitivity

  • Possible Causes & Solutions:

    • Suboptimal Mass Spectrometry (MS) Parameters: Incorrect ionization source settings, collision energy, or other MS parameters can lead to poor sensitivity.

      • Solution: Optimize MS parameters by infusing a standard solution of Capmatinib and its metabolites to determine the optimal settings for precursor and product ions, as well as other source-dependent parameters.

    • Matrix Effects (Ion Suppression or Enhancement): Components in the sample matrix (e.g., plasma, tissue homogenate) can interfere with the ionization of the analytes in the MS source.

      • Solution: Improve sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are often more effective than simple protein precipitation. Also, consider using a stable isotope-labeled internal standard to compensate for matrix effects.

    • Sample Adsorption: Capmatinib may adsorb to vials, tubing, or other components of the LC system.

      • Solution: Use deactivated vials and consider adding a small amount of a competing compound to the sample solvent to reduce adsorption.

Frequently Asked Questions (FAQs)

Q1: What is the major metabolite of Capmatinib, and how is it formed?

A1: The major circulating metabolite of Capmatinib is M16, also known as CMN288. It is formed through lactam formation on the imidazo-triazinone ring of Capmatinib. This metabolic reaction is primarily catalyzed by the enzyme aldehyde oxidase.

Q2: What are the common degradation products of Capmatinib I should be aware of?

A2: Under stress conditions, Capmatinib can degrade into several products. The three major identified degradation products (DPs) are:

  • DP1: Formed under acidic and basic hydrolytic conditions.

  • DP2 and DP3: Formed under photolytic (light-induced) conditions.[1][2] It is important to use a stability-indicating method to ensure these degradation products do not interfere with the quantification of Capmatinib and its metabolites.

Q3: Which type of chromatographic column is best suited for Capmatinib analysis?

A3: C18 columns are the most commonly used and generally provide good retention and separation for Capmatinib and its metabolites. Several validated methods have successfully used C18 columns with varying particle sizes and dimensions. For challenging separations, especially with metabolites, experimenting with different C18 column chemistries or even different stationary phases like phenyl-hexyl or PFP may be beneficial.

Q4: What is a suitable internal standard (IS) for the analysis of Capmatinib?

A4: The ideal internal standard is a stable isotope-labeled version of the analyte, such as [13CD3]Capmatinib. If a stable isotope-labeled IS is not available, a structurally similar compound with similar chromatographic and mass spectrometric behavior can be used. Other tyrosine kinase inhibitors like erlotinib or pemigatinib have been used as internal standards in some methods.

Q5: How can I improve the extraction recovery of Capmatinib from plasma samples?

A5: While protein precipitation with acetonitrile or methanol is a quick and common method, it may result in lower recovery and significant matrix effects. For improved recovery and cleaner extracts, solid-phase extraction (SPE) is recommended. The choice of SPE sorbent and elution solvents should be optimized for Capmatinib's chemical properties.

Experimental Protocols and Data

Below are summaries of typical experimental conditions used for the chromatographic analysis of Capmatinib.

Table 1: HPLC-UV Method Parameters for Capmatinib Analysis

ParameterMethod 1Method 2
Column Agilent C18 (150 mm x 4.6 mm, 5 µm)Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol:Phosphate Buffer (pH 5.0) (65:35 v/v)Methanol:Phosphate Buffer (pH 3.0) (50:50 v/v)
Flow Rate 0.5 mL/min1.0 mL/min
Detection UV at 218 nmUV at 255 nm
Injection Volume 10 µL20 µL
Retention Time 4.3 min~6.5 min

Table 2: LC-MS/MS Method Parameters for Capmatinib Analysis

ParameterMethod 1Method 2Method 3
Column Phenomenex Luna C18 (50 mm x 2.0 mm, 5 µm)Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)Eclipse plus-C18 (50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Flow Rate 0.5 mL/min0.4 mL/min0.15 mL/min
Gradient/Isocratic Isocratic and Gradient methods have been usedGradientIsocratic (55% A : 45% B)
Ionization Mode ESI PositiveESI PositiveESI Positive
MRM Transition 413.15 -> 128.05412.99 -> 381.84Not specified

Signaling Pathway and Workflow Diagrams

Capmatinib Mechanism of Action: MET Signaling Pathway Inhibition

Capmatinib is a potent and selective inhibitor of the MET receptor tyrosine kinase. In many cancers, the MET pathway is aberrantly activated, leading to increased cell proliferation, survival, and migration. Capmatinib works by blocking the phosphorylation of the MET receptor, thereby inhibiting downstream signaling cascades.

MET_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Response HGF HGF (Ligand) MET_receptor MET Receptor Tyrosine Kinase HGF->MET_receptor Binds to P1 Phosphorylation MET_receptor->P1 Dimerization & Autophosphorylation RAS_RAF RAS/RAF/MEK/ERK Pathway P1->RAS_RAF PI3K_AKT PI3K/AKT Pathway P1->PI3K_AKT STAT JAK/STAT Pathway P1->STAT Capmatinib Capmatinib Capmatinib->P1 Inhibits Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation Migration Cell Migration & Invasion RAS_RAF->Migration PI3K_AKT->Proliferation PI3K_AKT->Migration STAT->Proliferation STAT->Migration

Figure 1: MET Signaling Pathway and Inhibition by Capmatinib.

General Workflow for Capmatinib Analysis

The following diagram outlines a typical workflow for the analysis of Capmatinib from biological samples.

workflow start Sample Collection (e.g., Plasma) prep Sample Preparation (Protein Precipitation or SPE) start->prep analysis LC-MS/MS or HPLC-UV Analysis prep->analysis data Data Acquisition analysis->data processing Data Processing (Integration, Quantification) data->processing report Reporting processing->report

Figure 2: A generalized experimental workflow for Capmatinib analysis.

References

Ion suppression effects on Capmatinib M18 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Capmatinib M18, a metabolite of Capmatinib.

Frequently Asked Questions (FAQs)

Q1: What is Capmatinib M18 and why is its analysis important?

Capmatinib is a tyrosine kinase inhibitor that targets the c-MET receptor. It is metabolized in the liver primarily by CYP3A4 and aldehyde oxidase. One of its metabolites is known as M18, which is 2-fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1][2][3]triazin-2-yl)benzamide. The analysis of Capmatinib M18 is crucial for understanding the overall pharmacokinetic profile, metabolic fate, and potential clinical implications of Capmatinib administration.

Q2: What are the main challenges in the LC-MS/MS analysis of Capmatinib M18?

The primary challenge in the bioanalysis of Capmatinib M18, like many drug metabolites, is the potential for ion suppression or enhancement effects from the biological matrix (e.g., plasma, urine).[4] These matrix effects can interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate and imprecise quantification.

Q3: What causes ion suppression in Capmatinib M18 analysis?

Ion suppression is typically caused by co-eluting endogenous components from the biological sample, such as phospholipids, salts, and proteins.[4] These molecules can compete with Capmatinib M18 for ionization, reducing its signal intensity. The extent of ion suppression can vary between different sample lots and even within the same sample run, compromising the reliability of the results.

Troubleshooting Guide

Problem: Poor sensitivity or inconsistent results for Capmatinib M18.

This is a common issue often linked to ion suppression. Follow these troubleshooting steps to identify and mitigate the problem.

Step 1: Confirming the Presence of Ion Suppression

The most direct way to determine if ion suppression is affecting your analysis is to perform a post-column infusion experiment.

  • Experimental Protocol: Post-Column Infusion

    • Setup: Infuse a standard solution of Capmatinib M18 at a constant flow rate into the LC eluent stream after the analytical column and before the mass spectrometer inlet.

    • Injection: Inject a blank, extracted matrix sample (e.g., plasma from a drug-free subject).

    • Analysis: Monitor the signal intensity of Capmatinib M18. A stable baseline signal will be observed. If there is a dip in the baseline at a specific retention time, it indicates the presence of co-eluting matrix components that are causing ion suppression.

Step 2: Mitigating Ion Suppression Effects

If ion suppression is confirmed, consider the following strategies:

  • Optimize Chromatographic Separation:

    • Strategy: Adjust the LC gradient, mobile phase composition, or use a different stationary phase to chromatographically separate Capmatinib M18 from the interfering matrix components. The goal is to have M18 elute in a "clean" region of the chromatogram where there is no significant ion suppression.

    • Example: If ion suppression is observed early in the chromatogram, a shallower gradient or a column with higher retention for M18 could be employed.

  • Improve Sample Preparation:

    • Strategy: Enhance the sample cleanup procedure to remove a larger portion of the interfering matrix components before LC-MS/MS analysis.

    • Options:

      • Solid-Phase Extraction (SPE): This is often more effective than simple protein precipitation in removing phospholipids and other interfering substances.

      • Liquid-Liquid Extraction (LLE): Can also provide a cleaner extract compared to protein precipitation.

  • Change Ionization Technique:

    • Strategy: If using Electrospray Ionization (ESI), which is highly susceptible to ion suppression, consider switching to Atmospheric Pressure Chemical Ionization (APCI). APCI is generally less prone to matrix effects. This is a viable option if Capmatinib M18 can be efficiently ionized by APCI.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • Strategy: A SIL-IS for Capmatinib M18 is the ideal internal standard. Since it has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same degree of ion suppression. The ratio of the analyte to the SIL-IS peak area should remain constant, thus compensating for the matrix effect.

Quantitative Data Summary

Table 1: Linearity and Sensitivity of Capmatinib in Human Plasma

ParameterValueReference
Linearity Range1.0 - 28,000.0 ng/mL[5]
Correlation Coefficient (r²)> 0.99[6]
Lower Limit of Quantification (LLOQ)1.0 ng/mL[5][7]

Table 2: Accuracy and Precision of Capmatinib in Human Plasma

Quality Control LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)Reference
Low QC5.08 - 7.363.18 - 4.9999.24 - 103.5997.76 - 102.83[6]
Medium QCN/AN/AN/AN/A
High QCN/AN/AN/AN/A

Table 3: Recovery and Matrix Effect of Capmatinib in Human Plasma

ParameterValueReference
Extraction Recovery> 95%[5]
Matrix EffectWithin 1.21 with a %CV of 4.94 at LQC[5]

Experimental Protocols

LC-MS/MS Method for Capmatinib Analysis (Adaptable for M18)

This protocol for Capmatinib can be used as a starting point for developing a method for its M18 metabolite. The mass transitions will need to be optimized for M18.

  • Sample Preparation (Solid-Phase Extraction):

    • To 100 µL of plasma, add an internal standard solution.

    • Load the sample onto a pre-conditioned SPE cartridge.

    • Wash the cartridge with an appropriate solvent to remove interferences.

    • Elute Capmatinib and M18 with a suitable elution solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Liquid Chromatography:

    • Column: Phenomenex Luna C18 (50 mm × 2 mm, 5 µm)[5][7]

    • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile/methanol.

    • Flow Rate: 0.5 mL/min[5][7]

    • Injection Volume: 10 µL[5]

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI)

    • MRM Transitions:

      • Capmatinib: m/z 413.15 → 128.05[5]

      • Capmatinib M18: The precursor ion will be lower due to the loss of a methyl group. The exact transition (e.g., m/z 399.1 → fragment ion) needs to be determined by direct infusion of an M18 standard.

    • Internal Standard (for Capmatinib): [13CD3]Capmatinib (m/z 416.20 → 131.01)[5]

Visualizations

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling c-MET c-MET PI3K/AKT PI3K/AKT c-MET->PI3K/AKT RAS/MAPK RAS/MAPK c-MET->RAS/MAPK STAT3 STAT3 c-MET->STAT3 HGF HGF HGF->c-MET Binds and Activates Capmatinib Capmatinib Capmatinib->c-MET Inhibits Proliferation_Survival Cell Proliferation and Survival PI3K/AKT->Proliferation_Survival RAS/MAPK->Proliferation_Survival STAT3->Proliferation_Survival

Caption: Capmatinib Signaling Pathway Inhibition.

G Start Start Prepare_Infusion_Solution Prepare Analyte Infusion Solution Start->Prepare_Infusion_Solution Setup_System Setup LC-MS/MS with Post-Column Tee Prepare_Infusion_Solution->Setup_System Inject_Blank_Matrix Inject Extracted Blank Matrix Setup_System->Inject_Blank_Matrix Monitor_Signal Monitor Analyte Signal Inject_Blank_Matrix->Monitor_Signal Observe_Dip Signal Dip Observed? Monitor_Signal->Observe_Dip Ion_Suppression Ion Suppression Confirmed Observe_Dip->Ion_Suppression Yes No_Suppression No Significant Ion Suppression Observe_Dip->No_Suppression No

Caption: Post-Column Infusion Workflow.

References

Capmatinib and Metabolites Bioanalysis Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Capmatinib and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to potential stability issues encountered during sample analysis.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of Capmatinib I should be aware of during analysis?

A1: The most abundant metabolite of Capmatinib is M16 (CMN288), which is formed through lactam formation on the imidazotriazine core, a reaction catalyzed by aldehyde oxidase.[1] Other identified metabolites include M18 (N-demethylation) and M8. Reference standards for these metabolites are commercially available.

Q2: Is the parent drug, Capmatinib, stable during bioanalysis?

A2: Capmatinib itself has been shown to be stable under typical bioanalytical conditions, including freeze-thaw cycles and short-term storage on the benchtop. However, forced degradation studies have shown that Capmatinib can degrade under acidic, basic, and photolytic stress conditions. It is stable under neutral, oxidative, and thermal stress. Therefore, it is crucial to control these conditions during sample preparation and analysis.

Q3: Has the stability of Capmatinib metabolites in biological samples been formally assessed?

A3: A study on the absorption, distribution, metabolism, and excretion (ADME) of Capmatinib noted that the stability of Capmatinib and its metabolites in biological samples was demonstrated through repeated extractions and analyses, with no degradation observed.[2] However, detailed quantitative stability data for individual metabolites under various analytical conditions are not extensively published. General best practices for handling potentially unstable metabolites should be followed.

Q4: What are the primary enzymes responsible for Capmatinib metabolism?

A4: Capmatinib is primarily metabolized by cytochrome P450 3A4 (CYP3A4) and aldehyde oxidase (AO).[1][3] Aldehyde oxidase is responsible for the formation of the major metabolite, M16.[1]

Troubleshooting Guide: Stability Issues with Capmatinib Metabolites

This guide addresses potential stability issues that may arise during the analysis of Capmatinib metabolites, particularly the main lactam metabolite, M16.

Issue 1: Inconsistent quantification of the lactam metabolite M16.
  • Potential Cause: The lactam ring in M16 could be susceptible to hydrolysis (opening of the ring) under certain pH conditions, leading to the formation of a different chemical entity and thus affecting the accuracy of quantification. While not specifically documented for M16, lactam instability is a known issue in bioanalysis.

  • Troubleshooting Steps:

    • pH Control: Maintain a consistent and appropriate pH throughout the sample preparation process. Avoid strongly acidic or basic conditions if possible. If pH adjustment is necessary, perform it consistently across all samples, standards, and quality controls.

    • Temperature Management: Keep samples, extracts, and solutions cooled (e.g., on ice or in a cooled autosampler) to minimize the rate of potential degradation.

    • Time Management: Minimize the time between sample extraction and injection onto the analytical instrument.

    • Method Validation: During method development, thoroughly evaluate the stability of the M16 metabolite under various pH and temperature conditions to identify the optimal analytical window. The European Medicines Agency (EMA) guidelines suggest evaluating the potential for back-conversion of unstable metabolites.

Issue 2: Variability in metabolite concentrations with prolonged storage in the autosampler.
  • Potential Cause: Metabolites may not be stable in the final extraction solvent over extended periods in the autosampler. This can be due to solvent effects, temperature fluctuations, or exposure to light.

  • Troubleshooting Steps:

    • Autosampler Stability Study: Perform a specific experiment to assess the stability of metabolites in the autosampler over a period that mimics the expected run time of a batch. Analyze samples at the beginning and end of the sequence to check for any degradation.

    • Solvent Selection: Ensure the final solvent used to reconstitute the sample extract is compatible with the stability of the metabolites.

    • Batch Size: If instability is observed, consider running smaller batches to reduce the time samples spend in the autosampler.

Issue 3: Poor recovery of metabolites during sample extraction.
  • Potential Cause: The extraction procedure may not be optimal for all metabolites, leading to incomplete recovery. Additionally, degradation during the extraction process can contribute to low recovery.

  • Troubleshooting Steps:

    • Extraction Method Optimization: Experiment with different extraction techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to find the method that provides the best and most consistent recovery for all metabolites of interest.

    • Monitor Extraction Conditions: As with other stability concerns, control the pH and temperature during extraction.

    • Use of Internal Standards: Employ stable isotope-labeled internal standards for each metabolite, if available, to compensate for variability in extraction recovery.

Quantitative Data Summary

Detailed quantitative data on the stability of Capmatinib metabolites is limited in the public domain. However, stability data for the parent drug from a validated LC-MS/MS method is summarized below. Researchers should aim to generate similar data for the metabolites of interest during their own method development and validation.

Stability TestConditionConcentration (ng/mL)Stability (%)
Freeze-Thaw 3 cycles at -20°CLQC & HQCWithin ±15% of nominal
Bench-Top 5 hours at 25°CLQC & HQCWithin ±15% of nominal
Long-Term 20 days at -20°CLQC & HQCWithin ±15% of nominal
Autosampler 24 hours at 10°CLQC & HQCWithin ±15% of nominal

LQC: Low Quality Control, HQC: High Quality Control. Data is representative of typical stability assessments for the parent drug, Capmatinib.

Experimental Protocols & Visualizations

Protocol: Assessing Metabolite Stability in Matrix

This protocol outlines a general procedure for testing the stability of Capmatinib metabolites in a biological matrix (e.g., plasma).

  • Sample Preparation:

    • Spike blank plasma with known concentrations of Capmatinib and its metabolites (e.g., M16) at low and high QC levels.

  • Stability Conditions:

    • Freeze-Thaw Stability: Subject aliquots to three freeze-thaw cycles (-20°C to room temperature).

    • Bench-Top Stability: Store aliquots at room temperature for a defined period (e.g., 4, 8, 24 hours).

    • Long-Term Stability: Store aliquots at the intended storage temperature (e.g., -80°C) for an extended period (e.g., 30, 60, 90 days).

  • Sample Analysis:

    • After exposure to the stability conditions, process the samples using the validated bioanalytical method.

    • Analyze the samples alongside freshly prepared calibration standards and QC samples.

  • Data Evaluation:

    • Calculate the concentration of the metabolites in the stability-tested samples.

    • Compare the results to the nominal concentrations to determine the percentage of degradation. The results should be within a pre-defined acceptance criterion (e.g., ±15%).

Diagrams

Experimental_Workflow cluster_prep Sample Preparation cluster_stability Stability Testing cluster_analysis Analysis cluster_eval Evaluation Start Spike Blank Matrix with Capmatinib & Metabolites QC_Samples Prepare Low & High QC Samples Start->QC_Samples FT_Stability Freeze-Thaw Cycles QC_Samples->FT_Stability Expose to Conditions BT_Stability Bench-Top Storage QC_Samples->BT_Stability Expose to Conditions LT_Stability Long-Term Storage QC_Samples->LT_Stability Expose to Conditions Extraction Sample Extraction FT_Stability->Extraction BT_Stability->Extraction LT_Stability->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Analysis Calculate Concentrations LCMS->Data_Analysis Comparison Compare to Nominal Values Data_Analysis->Comparison End End Comparison->End Assess Stability

Caption: Workflow for assessing the stability of Capmatinib metabolites.

Signaling_Pathway Capmatinib Capmatinib MET MET Receptor Tyrosine Kinase Capmatinib->MET Inhibits Downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) MET->Downstream Activates Proliferation Tumor Cell Proliferation, Survival, and Migration Downstream->Proliferation Promotes

Caption: Simplified signaling pathway inhibited by Capmatinib.

References

Technical Support Center: Method Validation for Capmatinib and Metabolite Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the bioanalysis of Capmatinib and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the key regulatory guidelines to follow for Capmatinib bioanalytical method validation?

A1: Bioanalytical method validation for Capmatinib and its metabolites should adhere to the guidelines established by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These guidelines provide a framework for the validation of methods used to generate quantitative data for pharmacokinetic and toxicokinetic studies.[1][2][3][4]

Q2: What are the essential validation parameters for a bioanalytical method for Capmatinib and its metabolites?

A2: A comprehensive bioanalytical method validation for Capmatinib and its metabolites should include the assessment of the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The relationship between the analyte concentration and the analytical response.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

  • Carry-over: The influence of a preceding sample on the subsequent sample.

Q3: What are the typical analytical techniques used for the bioanalysis of Capmatinib and its metabolites?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and preferred technique for the quantitative bioanalysis of Capmatinib and its metabolites due to its high sensitivity, selectivity, and speed.[4][5][6][7][8]

Q4: I am tasked with validating a method for the Capmatinib metabolite M18, but I cannot find specific information on it. What should I do?

A4: While the major metabolite of Capmatinib is identified as M16, it is possible that M18 is a less abundant or newly identified metabolite.[1][2] In the absence of specific data for M18, the validation approach should be based on the principles outlined in regulatory guidelines for bioanalytical method validation. The experimental protocols and acceptance criteria detailed in this guide for Capmatinib can be adapted for M18. It is crucial to perform a thorough literature search for any new information on Capmatinib metabolism. If no reference standard is available, its synthesis or isolation will be a necessary first step.

Troubleshooting Guide

Issue Potential Causes Troubleshooting Steps
Poor Peak Shape or Tailing for Capmatinib/Metabolite - Incompatible mobile phase pH- Column degradation- Sample solvent effects- Contamination- Adjust mobile phase pH to be at least 2 units away from the analyte's pKa.- Use a new column or a guard column.- Ensure the sample solvent is similar in composition and strength to the mobile phase.- Clean the injection port and column.
High Variability in Replicate Injections (%CV > 15%) - Inconsistent sample preparation- Autosampler malfunction- Fluctuations in MS source conditions- Review and standardize the sample preparation workflow.- Check the autosampler for proper functioning, including injection volume accuracy.- Optimize and stabilize MS source parameters (e.g., temperature, gas flows).
Inconsistent Recovery - Inefficient extraction method- pH-dependent extraction- Analyte instability during extraction- Optimize the extraction solvent and technique (e.g., liquid-liquid extraction, solid-phase extraction).- Adjust the pH of the sample to ensure consistent ionization state of the analyte.- Perform extraction at a lower temperature or reduce extraction time.
Significant Matrix Effect - Co-elution of matrix components (e.g., phospholipids)- Ion suppression or enhancement- Optimize chromatographic separation to resolve the analyte from interfering matrix components.- Use a more efficient sample clean-up procedure.- Employ a stable isotope-labeled internal standard to compensate for matrix effects.
Analyte Instability (Freeze-Thaw, Bench-Top) - Enzymatic degradation- pH-dependent hydrolysis- Oxidation- Add enzyme inhibitors to the samples upon collection.- Adjust the pH of the biological matrix.- Add antioxidants to the sample.- Process samples on ice and minimize exposure to room temperature.

Quantitative Data Summary

The following tables summarize the typical acceptance criteria for the validation of a bioanalytical method for Capmatinib and its metabolites, based on regulatory guidelines.

Table 1: Linearity and Range

ParameterAcceptance Criteria
Correlation Coefficient (r²)≥ 0.99
Calibration Standard AccuracyWithin ±15% of nominal concentration (±20% for LLOQ)

Table 2: Accuracy and Precision

Concentration LevelAccuracy (% Bias)Precision (%CV)
LLOQWithin ±20%≤ 20%
LQC, MQC, HQCWithin ±15%≤ 15%

Table 3: Stability

Stability TypeAcceptance Criteria
Freeze-Thaw Stability (min. 3 cycles)Mean concentration within ±15% of nominal
Bench-Top StabilityMean concentration within ±15% of nominal
Long-Term StabilityMean concentration within ±15% of nominal
Stock Solution StabilityMean concentration within ±15% of nominal

Table 4: Matrix Effect

ParameterAcceptance Criteria
Matrix Factor (MF)Consistent across different lots of matrix
Coefficient of Variation (%CV) of IS-normalized MF≤ 15%

Experimental Protocols

Protocol 1: Stock and Working Solution Preparation
  • Primary Stock Solution: Accurately weigh a suitable amount of Capmatinib or metabolite reference standard and dissolve it in an appropriate organic solvent (e.g., DMSO, Methanol) to achieve a final concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working solutions by serially diluting the primary stock solution with the appropriate solvent to create calibration standards and quality control (QC) samples.

Protocol 2: Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot 100 µL of plasma sample (blank, standard, QC, or unknown) into a microcentrifuge tube.

  • Add 25 µL of internal standard working solution and vortex briefly.

  • Add 500 µL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Freeze-Thaw Stability Assessment
  • Prepare replicate sets of low and high concentration QC samples in the biological matrix.

  • Analyze one set of QC samples immediately (time zero).

  • Freeze the remaining sets at the intended storage temperature (e.g., -80°C) for at least 12 hours.

  • Thaw the samples completely at room temperature.

  • Repeat the freeze-thaw cycle for a minimum of three cycles.

  • After the final thaw, process and analyze the QC samples.

  • Calculate the mean concentration and compare it to the nominal concentration and the time-zero samples.

Visualizations

MethodValidationWorkflow cluster_validation Core Validation Parameters start Start: Method Development selectivity Selectivity & Specificity start->selectivity Initial Optimization linearity Linearity & Range selectivity->linearity accuracy_precision Accuracy & Precision linearity->accuracy_precision recovery Recovery accuracy_precision->recovery matrix_effect Matrix Effect recovery->matrix_effect stability Stability matrix_effect->stability validation_report Validation Report stability->validation_report All Parameters Met end End: Method Ready for Use validation_report->end

Caption: Overall workflow for bioanalytical method validation.

SamplePrepWorkflow plasma_sample 1. Aliquot Plasma Sample add_is 2. Add Internal Standard plasma_sample->add_is add_solvent 3. Add Extraction Solvent add_is->add_solvent vortex 4. Vortex add_solvent->vortex centrifuge 5. Centrifuge vortex->centrifuge transfer 6. Transfer Supernatant centrifuge->transfer evaporate 7. Evaporate to Dryness transfer->evaporate reconstitute 8. Reconstitute evaporate->reconstitute analyze 9. LC-MS/MS Analysis reconstitute->analyze TroubleshootingTree issue High %CV in Replicates cause1 Inconsistent Sample Prep? issue->cause1 cause2 Autosampler Issue? cause1->cause2 No solution1 Standardize Workflow cause1->solution1 Yes cause3 MS Instability? cause2->cause3 No solution2 Check Autosampler cause2->solution2 Yes solution3 Optimize MS Source cause3->solution3 Yes end Issue Resolved solution1->end solution2->end solution3->end

References

Technical Support Center: Improving Recovery of Capmatinib M18 from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Capmatinib and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the recovery of Capmatinib M18 from biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is Capmatinib M18 and how does it differ from the parent drug?

Capmatinib M18 is a metabolite of Capmatinib, an inhibitor of the c-Met receptor tyrosine kinase.[1] The chemical name of Capmatinib M18 is 2-fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][2][3][4]triazin-2-yl)benzamide. Comparison with the parent drug, 2-Fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][2][3][4]triazin-2-yl]benzamide, reveals that M18 is a demethylated metabolite. This structural change—the removal of a methyl group from the amide—increases the polarity of M18 relative to Capmatinib. This difference in polarity is a critical factor to consider when developing and optimizing extraction methods.

Q2: What are the main challenges in extracting Capmatinib M18 from biological matrices?

The primary challenges in extracting Capmatinib M18 stem from its increased polarity compared to the parent drug, which can lead to low recovery rates with standard extraction protocols designed for more lipophilic compounds. Other common challenges include:

  • Matrix Effects: Co-eluting endogenous components from biological matrices like plasma or urine can interfere with the ionization of M18 in the mass spectrometer, leading to ion suppression or enhancement and affecting accuracy and sensitivity.

  • Low Concentrations: As a metabolite, M18 may be present at much lower concentrations than the parent drug, requiring a highly efficient extraction and sensitive analytical method.

  • Analyte Stability: Degradation of the analyte during sample collection, storage, or processing can lead to inaccurate quantification.

Q3: Which sample preparation techniques are recommended for Capmatinib M18?

The most common and effective sample preparation techniques for small molecules like Capmatinib and its metabolites from biological matrices are:

  • Protein Precipitation (PPT): A simple and rapid method to remove the bulk of proteins from the sample. It is often a good starting point for method development.

  • Liquid-Liquid Extraction (LLE): A technique that separates analytes based on their differential solubility in two immiscible liquid phases. This method can provide cleaner extracts than PPT.

  • Solid-Phase Extraction (SPE): A highly selective method that can yield very clean extracts, significantly reducing matrix effects. It is often the method of choice for challenging analyses requiring low detection limits.

The choice of technique will depend on the specific requirements of the assay, such as required sensitivity, sample throughput, and the complexity of the biological matrix.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of Capmatinib M18 and provides systematic solutions.

Issue 1: Low Recovery of Capmatinib M18

Low recovery is a frequent challenge, particularly given the polar nature of the M18 metabolite.

LowRecoveryWorkflow start Low Recovery Observed check_ppt Investigate Protein Precipitation (If Applicable) start->check_ppt Is PPT the extraction method? check_lle Optimize Liquid-Liquid Extraction (If Applicable) start->check_lle Is LLE the extraction method? check_spe Optimize Solid-Phase Extraction (If Applicable) start->check_spe Is SPE the extraction method? check_ppt->check_lle No re_evaluate Re-evaluate Method and Consider Alternative Techniques check_ppt->re_evaluate Yes, and optimization fails end_good Recovery Improved check_ppt->end_good Yes, and optimization succeeds check_lle->check_spe No check_lle->re_evaluate Yes, and optimization fails check_lle->end_good Yes, and optimization succeeds check_spe->re_evaluate Yes, and optimization fails check_spe->end_good Yes, and optimization succeeds

Caption: Troubleshooting workflow for low recovery of Capmatinib M18.

  • Protein Precipitation (PPT):

    • Inadequate Protein Removal: If the supernatant is cloudy or viscous, protein removal is incomplete. Try increasing the ratio of organic solvent to sample (e.g., from 3:1 to 4:1 or 5:1).

    • Analyte Co-precipitation: The polar M18 metabolite may be trapped in the precipitated protein pellet. Consider using a different precipitating agent. Acetonitrile is generally a good choice, but methanol or a mixture of solvents could be tested. Adding a small amount of acid (e.g., 0.1% formic acid) to the precipitation solvent can sometimes improve recovery by disrupting protein-analyte interactions.

  • Liquid-Liquid Extraction (LLE):

    • Incorrect Solvent Polarity: Due to its increased polarity, extraction solvents typically used for the parent drug (like methyl tertiary butyl ether) may not be optimal for M18. A more polar extraction solvent, such as ethyl acetate or a mixture of solvents (e.g., dichloromethane/isopropanol), may be required.

    • Suboptimal pH: The pH of the aqueous phase is crucial for efficient extraction. Since M18 has a primary amide group, adjusting the sample pH can influence its charge state and solubility. Experiment with a range of pH values to find the optimal condition for partitioning into the organic phase.

    • Insufficient Phase Separation: Ensure complete separation of the aqueous and organic layers. Centrifugation can aid in breaking up emulsions.

  • Solid-Phase Extraction (SPE):

    • Inappropriate Sorbent: For a polar metabolite like M18, a standard C18 (reversed-phase) sorbent might not provide sufficient retention. Consider using a polymeric reversed-phase sorbent (which can offer better retention for polar compounds) or a mixed-mode sorbent that combines reversed-phase and ion-exchange properties.

    • Ineffective Wash and Elution Solvents: The wash step may be too harsh, leading to premature elution of the analyte. Conversely, the elution solvent may not be strong enough to fully recover M18 from the sorbent.

      • Wash Solvent: Use a weaker wash solvent (e.g., higher aqueous content) to remove interferences without losing the analyte.

      • Elution Solvent: Increase the strength of the elution solvent (e.g., higher organic content or addition of a modifier like ammonia or formic acid, depending on the sorbent and analyte properties).

Issue 2: High Matrix Effects

Matrix effects can lead to poor accuracy and precision.

MatrixEffects start High Matrix Effect Observed improve_cleanup Improve Sample Cleanup start->improve_cleanup chromatography Optimize Chromatography improve_cleanup->chromatography If cleanup is insufficient internal_standard Use Stable Isotope-Labeled Internal Standard chromatography->internal_standard If chromatographic separation is not enough end_good Matrix Effect Minimized internal_standard->end_good

Caption: Strategy for minimizing matrix effects in Capmatinib M18 analysis.

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering endogenous components.

    • If using PPT, consider switching to LLE or SPE for a cleaner extract.

    • If using LLE, a back-extraction step can further clean up the sample.

    • If using SPE, optimize the wash steps to remove as many interferences as possible without eluting the analyte.

  • Optimize Chromatography:

    • Ensure that Capmatinib M18 is chromatographically separated from the regions where most matrix components elute (typically at the beginning and end of the chromatographic run).

    • Adjusting the gradient profile or using a different stationary phase can improve separation.

  • Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL internal standard for M18 is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte. If a SIL-IS for M18 is not available, a SIL-IS for the parent drug may be a suitable alternative, but this should be carefully validated.

Data on Extraction Recovery of Capmatinib

Table 1: Recovery of Capmatinib using Liquid-Liquid Extraction (LLE)

Extraction SolventAnalyte ConcentrationMean Recovery (%)Reference
Ethyl AcetateLQC, MQC, HQC99.23[5]
Methyl Tertiary Butyl EtherLQC (14 ng/mL)64.85[6]
MQC (1508 ng/mL)64.00[6]
HQC (2820 ng/mL)83.02[6]
Overall 70.62 [6]
Methanol5-30 µg/mL98.95 - 100.12[7]

Table 2: Recovery of Capmatinib using Solid-Phase Extraction (SPE)

SPE SorbentAnalyte ConcentrationMean Recovery (%)Reference
Not SpecifiedLQC, MQC, HQC>85 (Implied by validation)[8]

Experimental Protocols

The following are detailed, generalized protocols for the extraction of Capmatinib and its metabolites from human plasma. These should be used as a starting point and optimized for the specific recovery of Capmatinib M18.

Protocol 1: Protein Precipitation (PPT)

This protocol is a fast and simple method for initial sample cleanup.

PPT_Workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is add_solvent Add Cold Acetonitrile (3:1 v/v) add_is->add_solvent vortex Vortex to Mix (5 min) add_solvent->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant evaporate Evaporate to Dryness collect_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Caption: General workflow for protein precipitation.

Methodology:

  • To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 5 minutes to ensure complete protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the clear supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol provides a cleaner extract than PPT and can be optimized for the polarity of M18.

Methodology:

  • To 100 µL of plasma sample, add the internal standard and 100 µL of a buffer solution (e.g., ammonium formate buffer, pH to be optimized).

  • Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol).

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 4,000 x g for 10 minutes to separate the layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for analysis.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol offers the highest selectivity and is ideal for assays requiring low limits of quantification.

Methodology:

  • Conditioning: Condition an appropriate SPE cartridge (e.g., polymeric reversed-phase or mixed-mode) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Dilute 100 µL of plasma with 200 µL of 4% phosphoric acid in water and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of an appropriate elution solvent (e.g., 90:10 acetonitrile:methanol). The elution solvent may need to be modified with a small amount of acid or base depending on the sorbent chemistry.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

Capmatinib Signaling Pathway

Capmatinib is an inhibitor of the c-Met (hepatocyte growth factor receptor) signaling pathway. Aberrant activation of this pathway is implicated in the progression of certain cancers, including non-small cell lung cancer with MET exon 14 skipping mutations.

MET_Pathway cluster_downstream Downstream Signaling HGF HGF (Ligand) MET c-Met Receptor HGF->MET Binds and Activates RAS_MAPK RAS/MAPK Pathway MET->RAS_MAPK PI3K_AKT PI3K/AKT Pathway MET->PI3K_AKT STAT3 STAT3 Pathway MET->STAT3 Capmatinib Capmatinib Capmatinib->MET Inhibits Proliferation Cell Proliferation, Survival, Migration RAS_MAPK->Proliferation PI3K_AKT->Proliferation STAT3->Proliferation

Caption: Simplified c-Met signaling pathway and the inhibitory action of Capmatinib.

References

Reducing run time in HPLC analysis of Capmatinib metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the run time for the HPLC analysis of Capmatinib and its metabolites.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of Capmatinib metabolites, with a focus on resolving problems that can extend analysis time.

IssuePossible CausesSuggested Solutions
Poor Resolution Between Metabolite Peaks - Inadequate mobile phase gradient.- Suboptimal column chemistry for the diverse polarity of metabolites.- Flow rate is too high for the column dimensions and particle size.- Optimize Gradient: Start with a steep "scouting" gradient to determine the elution window of all metabolites. Then, create a shallower gradient within that window to improve separation.[1] - Column Selection: Use a column with a different selectivity (e.g., a phenyl-hexyl or embedded polar group phase) to improve separation of polar and non-polar metabolites.- Adjust Flow Rate: While higher flow rates reduce run time, they can decrease resolution. Find a balance between speed and separation efficiency. For UHPLC columns, higher flow rates can be maintained.
Peak Tailing (Asymmetrical Peaks) - Secondary interactions between basic metabolites and acidic silanols on the column stationary phase.- Column overload.- Mismatched solvent between the sample and mobile phase.- Mobile Phase Modifier: Add a small amount of a competing base (e.g., triethylamine) or use a buffered mobile phase (e.g., ammonium formate) to mask silanol groups.- Reduce Sample Concentration: Dilute the sample to avoid overloading the column.[2] - Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent.
Peak Fronting (Leading Peaks) - Sample overload.[2] - Sample solvent is stronger than the mobile phase.- Decrease Injection Volume/Concentration: Reduce the amount of sample injected onto the column.[2] - Solvent Matching: Ensure the injection solvent is weaker than or the same as the initial mobile phase.
High Backpressure - Blockage in the guard column or column inlet frit.- Particulate matter from the sample.- High flow rate with a small particle size column.- Flush System: Reverse flush the column (if permitted by the manufacturer) with a strong solvent. Replace the guard column if necessary.- Sample Filtration: Filter all samples through a 0.22 µm filter before injection.- Optimize Flow Rate: Ensure the flow rate is within the recommended range for the column.
Inconsistent Retention Times - Poor column equilibration between injections.- Fluctuations in mobile phase composition or temperature.- Air bubbles in the pump.- Sufficient Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to use 10-20 column volumes.- Mobile Phase Preparation: Prepare fresh mobile phase daily and degas thoroughly. Use a column oven to maintain a stable temperature.- Purge Pump: Purge the pump to remove any trapped air bubbles.

Frequently Asked Questions (FAQs)

Q1: What is the most effective way to significantly reduce the run time of my Capmatinib metabolite analysis?

A1: The most impactful approach is to switch from traditional HPLC to Ultra-High-Performance Liquid Chromatography (UHPLC). UHPLC systems utilize columns with smaller particle sizes (sub-2 µm), which allows for the use of higher flow rates and shorter column lengths without sacrificing resolution, leading to a dramatic reduction in analysis time.

Q2: How can I optimize my gradient elution to achieve a faster separation of Capmatinib and its diverse metabolites?

A2: Start with a rapid "scouting" gradient (e.g., 5-95% organic solvent in 5 minutes) to identify the elution times of the most and least retained metabolites. Once this range is known, you can create a more targeted, multi-step gradient that quickly ramps up to the elution window of the first metabolite, uses a shallower slope during the elution of the cluster of metabolites, and then rapidly increases to elute any remaining non-polar compounds, followed by a quick re-equilibration.

Q3: I am having trouble separating the more polar metabolites, like glucuronide conjugates, from the parent drug. What can I do?

A3: The separation of highly polar metabolites from a less polar parent drug can be challenging. Here are a few strategies:

  • Use a column with enhanced polar retention: Consider columns with an embedded polar group (e.g., amide, carbamate) or a HILIC (Hydrophilic Interaction Liquid Chromatography) column if the metabolites are very polar.

  • Adjust the mobile phase pH: The pH of the mobile phase can alter the ionization state and, therefore, the retention of both the parent drug and its metabolites. Experiment with a pH that maximizes the difference in retention.

  • Modify the aqueous mobile phase: For reversed-phase chromatography, starting with a lower percentage of organic solvent in your gradient will increase the retention of polar metabolites.

Q4: Can I simply increase the flow rate to shorten my analysis time?

A4: While increasing the flow rate will reduce the run time, it may also lead to a decrease in separation efficiency (resolution) and an increase in backpressure. This trade-off is less pronounced with UHPLC columns. It is crucial to find an optimal flow rate that provides the desired speed without compromising the quality of the separation.

Q5: What are the key metabolites of Capmatinib I should be looking for?

A5: The primary metabolism of Capmatinib occurs via CYP3A4 and aldehyde oxidase. The most abundant metabolite is M16, which is formed through lactam formation.[3] Other significant metabolites include those resulting from hydroxylation, N-dealkylation, and the formation of a carboxylic acid.[3]

Experimental Protocols

Proposed Fast UHPLC Method for Capmatinib and its Metabolites

This hypothetical method is designed for rapid screening and is based on principles of fast chromatography.

ParameterCondition
Column UHPLC C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 5% B to 30% B in 1.5 min30% B to 70% B in 2.0 min70% B to 95% B in 0.5 minHold at 95% B for 0.5 minReturn to 5% B in 0.1 minEquilibrate for 0.4 min
Total Run Time 5.0 minutes
Flow Rate 0.6 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Detection UV at 265 nm or Mass Spectrometry

Visualizations

Capmatinib Mechanism of Action: Inhibition of the c-MET Signaling Pathway

Capmatinib is a potent and selective inhibitor of the c-MET receptor tyrosine kinase.[4] Aberrant activation of the c-MET pathway, often through mutations like MET exon 14 skipping, leads to downstream signaling that promotes tumor cell proliferation, survival, and migration. Capmatinib blocks this signaling cascade.

G cluster_membrane Cell Membrane c-MET_receptor c-MET Receptor PI3K_AKT PI3K/AKT Pathway c-MET_receptor->PI3K_AKT RAS_MAPK RAS/MAPK Pathway c-MET_receptor->RAS_MAPK STAT STAT Pathway c-MET_receptor->STAT HGF HGF (Ligand) HGF->c-MET_receptor Binds & Activates Capmatinib Capmatinib Capmatinib->c-MET_receptor Inhibits Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation Migration Cell Migration & Invasion STAT->Migration G Start Start: Define Analytical Goal (Reduce Run Time) Column_Selection Select UHPLC Column (<2 µm, 50-100 mm) Start->Column_Selection Scouting_Gradient Run Fast Scouting Gradient (e.g., 5-95% B in 5 min) Column_Selection->Scouting_Gradient Identify_Window Identify Elution Window of All Metabolites Scouting_Gradient->Identify_Window Optimize_Gradient Optimize Gradient Slope (Shallow for separation, steep for speed) Identify_Window->Optimize_Gradient Optimize_Flow Optimize Flow Rate (Balance speed and resolution) Optimize_Gradient->Optimize_Flow Validation Method Validation (Specificity, Linearity, Precision) Optimize_Flow->Validation End End: Finalized Fast Method Validation->End

References

Technical Support Center: Quantification of Capmatinib and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Capmatinib and its metabolite M18.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard (IS) for the quantification of Capmatinib M18?

A1: The ideal internal standard for the quantification of Capmatinib M18, as with any analyte in a complex biological matrix, is a stable isotope-labeled (SIL) version of the analyte itself. In this case, that would be a SIL-M18 (e.g., ¹³C- or ¹⁵N-labeled M18).

The primary advantage of a SIL internal standard is that it shares the same physicochemical properties as the analyte. This means it will behave identically during sample extraction, chromatography, and ionization in the mass spectrometer. Consequently, it can effectively compensate for variations in extraction recovery and matrix effects, leading to higher accuracy and precision in the analytical results.

Q2: A stable isotope-labeled (SIL) internal standard for M18 is not commercially available. What are the alternatives?

A2: If a SIL internal standard for M18 is unavailable, the next best option is a SIL analog of the parent drug, Capmatinib. Several studies have successfully used [¹³CD₃]Capmatinib for the quantification of the parent drug.[1] Given the structural similarity between Capmatinib and its N-demethylated metabolite M18, [¹³CD₃]Capmatinib is a strong candidate for use as an internal standard for M18 quantification. It is expected to have similar extraction and chromatographic behavior.

If a SIL analog of the parent drug is also not an option, a structurally related molecule with similar physicochemical properties that is not present in the biological matrix can be considered. However, this approach is less ideal as the internal standard may not fully mimic the behavior of the analyte, potentially leading to less accurate quantification.

Q3: What are the key challenges in developing a robust LC-MS/MS assay for Capmatinib M18?

A3: Key challenges in developing a robust LC-MS/MS assay for Capmatinib M18 include:

  • Chromatographic Separation: Achieving baseline separation of Capmatinib, M18, and other potential metabolites from endogenous matrix components is crucial to minimize interference and ensure accurate quantification.

  • Matrix Effects: Biological matrices like plasma can contain components that either suppress or enhance the ionization of the analyte and internal standard in the mass spectrometer, leading to inaccurate results. A suitable internal standard and effective sample preparation are key to mitigating these effects.

  • Metabolite Stability: The stability of M18 in the biological matrix during sample collection, processing, and storage must be thoroughly evaluated to ensure the integrity of the results.

  • Low Endogenous Concentrations: Metabolites are often present at much lower concentrations than the parent drug, requiring a highly sensitive analytical method to achieve the desired lower limit of quantification (LLOQ).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH- Column degradation- Sample solvent incompatible with mobile phase- Adjust mobile phase pH to ensure the analyte is in a single ionic state.- Replace the analytical column.- Reconstitute the final extract in a solvent similar in composition to the initial mobile phase.
Low Sensitivity / Inability to Reach LLOQ - Inefficient sample extraction- Ion suppression- Suboptimal mass spectrometer parameters- Optimize the sample preparation method (e.g., try a different extraction solvent or SPE sorbent).- Dilute the sample to reduce matrix effects.- Optimize MS parameters (e.g., collision energy, declustering potential) through infusion of the analyte.
High Variability in Results (%CV > 15%) - Inconsistent sample preparation- Inadequate internal standard correction- Instrument instability- Ensure consistent and precise execution of the sample preparation protocol.- Verify the purity and concentration of the internal standard working solution.- Perform system suitability tests to ensure instrument performance.
Carryover - Adsorption of the analyte to the autosampler or column- High concentration samples injected previously- Optimize the autosampler wash procedure with a strong organic solvent.- Inject blank samples after high concentration standards or samples.- Use a guard column.

Quantitative Data Summary

The following table summarizes key parameters from published LC-MS/MS methods for the quantification of Capmatinib.

Analyte Internal Standard Matrix Linearity Range (ng/mL) LLOQ (ng/mL) Extraction Method Reference
Capmatinib[¹³CD₃]CapmatinibHuman Plasma1.0 - 28,0001.0Solid Phase Extraction[1]
CapmatinibCanagliflozinHuman Plasma0.2 - 32000.2Liquid-Liquid Extraction[2]
CapmatinibNot SpecifiedRat Plasma1.0 - 40001.0Protein Precipitation[3]

Experimental Protocols

Hypothetical Protocol for Capmatinib M18 Quantification

This protocol is a suggested starting point based on validated methods for Capmatinib and general principles of bioanalytical method development. Optimization and validation are required.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., [¹³CD₃]Capmatinib at 100 ng/mL).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: To be determined by infusing pure standards of Capmatinib M18 and the chosen internal standard.

Visualizations

Capmatinib Signaling Pathway

Capmatinib_Signaling_Pathway Capmatinib Capmatinib cMet c-Met Receptor Capmatinib->cMet Inhibits PI3K PI3K cMet->PI3K RAS RAS cMet->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation

Caption: Capmatinib inhibits the c-Met receptor, blocking downstream signaling pathways.

Bioanalytical Workflow for M18 Quantification

Bioanalytical_Workflow Start Plasma Sample Collection Add_IS Add Internal Standard (e.g., [13CD3]Capmatinib) Start->Add_IS Extraction Protein Precipitation (Acetonitrile) Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Evaporate Evaporation & Reconstitution Centrifuge->Evaporate LCMS LC-MS/MS Analysis Evaporate->LCMS Data Data Processing & Quantification LCMS->Data End Report Results Data->End

Caption: A typical workflow for the quantification of Capmatinib M18 in plasma.

Internal Standard Selection Logic

IS_Selection_Logic Start Start: Select IS for M18 SIL_M18_Available Is SIL-M18 Available? Start->SIL_M18_Available Use_SIL_M18 Use SIL-M18 SIL_M18_Available->Use_SIL_M18 Yes SIL_Cap_Available Is SIL-Capmatinib Available? SIL_M18_Available->SIL_Cap_Available No Use_SIL_Cap Use SIL-Capmatinib (e.g., [13CD3]Capmatinib) SIL_Cap_Available->Use_SIL_Cap Yes Analog_Available Is a non-labeled structural analog available? SIL_Cap_Available->Analog_Available No Use_Analog Use Structural Analog (Requires thorough validation) Analog_Available->Use_Analog Yes Reconsider Re-evaluate Assay Strategy Analog_Available->Reconsider No

Caption: Decision tree for selecting an appropriate internal standard for M18.

References

Technical Support Center: Capmatinib Metabolite Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Capmatinib and its metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in Capmatinib analysis?

A1: Contamination in the analysis of Capmatinib, typically performed using liquid chromatography-mass spectrometry (LC-MS), can originate from various sources. These include solvents, glassware, plasticware, the LC system itself, and even the laboratory environment. It is crucial to use high-purity solvents and reagents and to ensure that all equipment is scrupulously clean.

Q2: How can I differentiate between a true metabolite of Capmatinib and a contaminant?

A2: Differentiating between a metabolite and a contaminant requires a systematic approach. True metabolites will typically show a dose-dependent response in pharmacokinetic studies and will be absent in blank matrix samples. Contaminants, on the other hand, may appear sporadically, be present in blank samples, and often do not follow a biological pattern. High-resolution mass spectrometry can aid in determining the elemental composition, which can help distinguish between a drug-related molecule and an unrelated contaminant.

Q3: What are Capmatinib's known degradation products, and how can I avoid their formation during sample preparation and analysis?

A3: Capmatinib is known to degrade under acidic, basic, and photolytic stress conditions.[1] To minimize degradation, it is recommended to handle samples under neutral pH conditions and protect them from light. If acidic or basic conditions are necessary for extraction, the exposure time should be minimized, and the samples should be kept at a low temperature.

Q4: What is the major metabolite of Capmatinib, and are there any specific analytical challenges associated with it?

A4: The most abundant metabolite of Capmatinib is M16, which is formed by lactam formation.[2] A potential analytical challenge with M16 is its polarity, which may differ significantly from the parent drug, possibly requiring different chromatographic conditions for optimal retention and separation. When developing a method for both Capmatinib and its metabolites, it is important to ensure adequate chromatographic resolution to prevent co-elution and potential ion suppression.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) for Capmatinib or its Metabolites
  • Possible Cause 1: Column Contamination or Degradation.

    • Solution: Flush the column with a strong solvent, such as isopropanol or a high percentage of organic solvent in the mobile phase. If the problem persists, the column may be degraded and require replacement.

  • Possible Cause 2: Inappropriate Injection Solvent.

    • Solution: The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure proper peak focusing on the column head. Dissolving the sample in a solvent stronger than the mobile phase can lead to peak distortion.

  • Possible Cause 3: Secondary Interactions with the Column.

    • Solution: For basic compounds like Capmatinib, secondary interactions with residual silanols on the column can cause peak tailing. Using a column with end-capping or adding a small amount of a competing base, such as triethylamine (use with caution as it can cause ion suppression), to the mobile phase can mitigate this.

Issue 2: High Background Noise or Presence of Unidentified Peaks
  • Possible Cause 1: Contaminated Solvents or Reagents.

    • Solution: Use only LC-MS grade solvents and freshly prepared mobile phases. Filter all mobile phases and sample diluents before use.

  • Possible Cause 2: Leaching from Plasticware or Glassware.

    • Solution: Use high-quality polypropylene or glass containers. Rinse all containers with a high-purity solvent before use. Be aware of plasticizers (e.g., phthalates) that can leach from plasticware.

  • Possible Cause 3: Carryover from Previous Injections.

    • Solution: Implement a robust needle wash protocol on the autosampler, using a strong solvent to clean the injection needle and port between samples. Injecting a blank sample after a high-concentration sample can confirm if carryover is occurring.

Issue 3: Ion Suppression or Enhancement
  • Possible Cause 1: Co-eluting Matrix Components.

    • Solution: Optimize the chromatographic method to separate Capmatinib and its metabolites from endogenous matrix components. Improve sample preparation by incorporating a more selective extraction technique, such as solid-phase extraction (SPE), to remove interfering substances.

  • Possible Cause 2: High Concentrations of Salts or Buffers.

    • Solution: Use volatile mobile phase additives like formic acid or ammonium acetate at the lowest effective concentration. Non-volatile salts should be avoided in LC-MS.

  • Possible Cause 3: Inappropriate Internal Standard.

    • Solution: Use a stable isotope-labeled internal standard for Capmatinib if available. This will co-elute with the analyte and experience similar matrix effects, leading to more accurate quantification.

Quantitative Data Summary

The following tables summarize common contaminants observed in LC-MS analysis that could potentially interfere with the analysis of Capmatinib and its metabolites.

Table 1: Common Background Ions and Adducts in Positive Ionization Mode

Mass (m/z)IdentityCommon Source(s)
+22.9892Sodium adduct [M+Na]⁺Glassware, solvents, mobile phase additives, user contact
+38.9631Potassium adduct [M+K]⁺Glassware, solvents, mobile phase additives, user contact
+18.0338Ammonium adduct [M+NH₄]⁺Mobile phase additives (ammonium acetate/formate)
VariablePolyethylene glycol (PEG)Plasticware, detergents, personal care products
VariablePhthalatesPlasticware (e.g., tubing, sample vials)

Table 2: Common Solvents and Their Potential Adducts

SolventMolecular WeightCommon Adducts in Positive Mode ([M+H]⁺, [M+Na]⁺, etc.)
Acetonitrile41.03[M+ACN+H]⁺, [M+ACN+Na]⁺
Methanol32.03[M+MeOH+H]⁺, [M+MeOH+Na]⁺
Formic Acid46.01[M+FA+H]⁺, [M+FA+Na]⁺

Experimental Protocols

LC-MS/MS Method for the Quantification of Capmatinib in Plasma

This protocol is a composite based on published methods and serves as a starting point for method development.[3][4][5]

  • Sample Preparation: Protein Precipitation

    • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., a structural analog or stable isotope-labeled Capmatinib).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Conditions

    • LC System: UPLC or HPLC system

    • Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: A suitable gradient starting with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometric Conditions

    • Mass Spectrometer: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive electrospray ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Capmatinib: m/z 413.0 → 381.8[4]

      • Internal Standard: Dependent on the IS used.

    • Ion Source Parameters: Optimize source temperature, gas flows, and capillary voltage for maximum signal intensity.

Visualizations

Contamination_Troubleshooting_Workflow Start High Background or Unidentified Peaks Observed Check_Blanks Analyze Blank Samples (Solvent and Matrix) Start->Check_Blanks Peak_In_Blanks Peak(s) Present in Blanks? Check_Blanks->Peak_In_Blanks Source_Investigation Investigate Contamination Source Peak_In_Blanks->Source_Investigation Yes No_Peak_In_Blanks No Significant Peaks in Blanks Peak_In_Blanks->No_Peak_In_Blanks No Solvents Solvents/ Reagents Source_Investigation->Solvents System LC System Source_Investigation->System Sample_Prep Sample Prep (Vials, Pipettes) Source_Investigation->Sample_Prep Sample_Issue Potential Sample-Specific Contamination or Degradation No_Peak_In_Blanks->Sample_Issue Review_Protocol Review Sample Handling and Stability Data Sample_Issue->Review_Protocol Clean_Source Prepare Fresh Solvents/ Use High Purity Reagents Solvents->Clean_Source Clean_System Flush LC System Thoroughly System->Clean_System Clean_Prep Use Clean/New Labware Sample_Prep->Clean_Prep Reanalyze Re-analyze Samples Clean_Source->Reanalyze Clean_System->Reanalyze Clean_Prep->Reanalyze Review_Protocol->Reanalyze

Caption: A logical workflow for troubleshooting high background or unidentified peaks.

MET_Signaling_Pathway HGF HGF MET MET Receptor HGF->MET Binds PI3K PI3K MET->PI3K RAS RAS MET->RAS STAT3 STAT3 MET->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Response Cell Proliferation, Survival, Motility mTOR->Cell_Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response STAT3->Cell_Response Capmatinib Capmatinib Capmatinib->MET Inhibits

Caption: The MET signaling pathway and the inhibitory action of Capmatinib.

References

Technical Support Center: Optimizing MS/MS Parameters for Capmatinib M18

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the MS/MS analysis of Capmatinib and its M18 metabolite.

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for Capmatinib?

A1: For Capmatinib, the protonated molecule [M+H]⁺ is typically observed at m/z 413.10. A common product ion for quantification is m/z 382.10.[1] Another reported ion pair is m/z 412.99 → 381.84.[2]

Q2: What are the expected precursor and product ions for the M18 metabolite of Capmatinib?

Q3: What type of chromatography is suitable for Capmatinib and its metabolites?

A3: Reversed-phase chromatography is a common and effective method for the separation of Capmatinib and its metabolites.[2] Columns such as an Acquity UPLC BEH C18 are suitable for this purpose.[2] A mobile phase consisting of methanol and an aqueous buffer like ammonium formate is often used.[1]

Q4: What are common sources of interference in the analysis of Capmatinib and its metabolites?

A4: Matrix effects from biological samples (e.g., plasma, urine) are a primary source of interference, which can lead to ion suppression or enhancement.[3][4] Co-eluting endogenous compounds can interfere with the ionization of the analytes.[3] It is also possible for conjugated metabolites to break down in the MS interface, leading to an overestimation of the analyte concentration.[5]

Q5: How can I minimize matrix effects?

A5: Effective sample preparation is crucial to minimize matrix effects.[5] Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PP) can be employed to clean up the sample.[5] Chromatographic separation should be optimized to separate the analytes from interfering matrix components.[3] The use of a stable isotope-labeled internal standard can also help to compensate for matrix effects.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
No or Low Signal for M18 Incorrect Precursor/Product Ion Selection: The selected m/z values for the precursor and product ions of M18 may not be optimal.- Perform a precursor ion scan to identify the correct m/z for the M18 [M+H]⁺ or other adducts. - Conduct a product ion scan on the identified precursor to determine the most intense and stable fragment ions.
Inefficient Ionization: The source conditions (e.g., gas flow, temperature, voltage) may not be optimal for M18.- Optimize electrospray ionization (ESI) source parameters. Start with typical values for small molecules and adjust systematically. - Ensure the mobile phase pH is appropriate for protonating the analyte.[5]
Poor Chromatographic Peak Shape: M18 may be exhibiting poor peak shape (e.g., tailing, broadening), leading to a low signal-to-noise ratio.- Adjust the mobile phase composition, including the organic modifier and buffer concentration. - Evaluate different stationary phases (columns). - Ensure the injection solvent is compatible with the mobile phase.[6]
Analyte Degradation: M18 may be unstable under the experimental conditions.- Investigate potential degradation during sample preparation, storage, or in the autosampler.[5] - Adjust pH or add stabilizers if necessary.[5]
High Background Noise Contaminated System: The LC-MS/MS system may be contaminated.- Flush the LC system and mass spectrometer with appropriate cleaning solutions. - Run blank injections to identify the source of contamination.[7]
Matrix Interference: Co-eluting matrix components can contribute to high background noise.- Improve sample cleanup procedures (e.g., use a more selective SPE sorbent). - Optimize the chromatographic gradient to better separate M18 from interferences.
Inconsistent Results (Poor Reproducibility) Variable Matrix Effects: Inconsistent ion suppression or enhancement between samples.- Use a stable isotope-labeled internal standard that co-elutes with M18. - Further optimize sample preparation to remove more matrix components.
Instrument Instability: Fluctuations in spray stability, temperature, or gas flows.- Check for leaks in the LC and MS systems.[8] - Ensure proper maintenance and calibration of the instrument.[7]
Carryover: Analyte from a previous injection is interfering with the current one.- Optimize the needle wash procedure in the autosampler.[7] - Run blank injections between high-concentration samples.

Experimental Protocols

Protocol 1: Optimization of MS/MS Parameters for Capmatinib M18
  • Direct Infusion of M18 Standard:

    • Prepare a solution of the Capmatinib M18 reference standard in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Infuse the solution directly into the mass spectrometer using a syringe pump.

    • Acquire full scan (MS1) spectra in positive ion mode to identify the precursor ion (likely [M+H]⁺).

  • Product Ion Scan (MS/MS):

    • Set the mass spectrometer to fragment the identified precursor ion of M18.

    • Acquire a product ion scan to identify the major fragment ions. Select the most intense and specific fragment ions for use in Multiple Reaction Monitoring (MRM).

  • Collision Energy Optimization:

    • For the selected precursor-product ion transition, perform a collision energy optimization experiment.

    • Vary the collision energy over a range (e.g., 5-50 eV) and monitor the intensity of the product ion.

    • Plot the product ion intensity as a function of collision energy to determine the optimal value.

  • Optimization of Other MS Parameters:

    • Systematically optimize other relevant parameters such as declustering potential, entrance potential, and collision cell exit potential to maximize the signal for the selected transition.

Protocol 2: Sample Preparation using Protein Precipitation
  • Sample Collection: Collect biological samples (e.g., plasma) in appropriate tubes containing an anticoagulant.

  • Internal Standard Addition: Add an internal standard (ideally a stable isotope-labeled version of M18) to all samples, blanks, and calibration standards.

  • Protein Precipitation:

    • Add a precipitating agent (e.g., three volumes of cold acetonitrile) to the sample.

    • Vortex the mixture thoroughly for approximately 1 minute.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a solvent compatible with the initial mobile phase conditions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sp1 Biological Sample sp2 Add Internal Standard sp1->sp2 sp3 Protein Precipitation sp2->sp3 sp4 Centrifugation sp3->sp4 sp5 Evaporation sp4->sp5 sp6 Reconstitution sp5->sp6 lc LC Separation sp6->lc ms MS/MS Detection lc->ms da1 Peak Integration ms->da1 da2 Quantification da1->da2

Caption: A typical experimental workflow for the quantitative analysis of Capmatinib M18.

troubleshooting_logic start Low/No M18 Signal q1 Is the precursor ion correct? start->q1 sol1 Perform precursor ion scan q1->sol1 No q2 Is the collision energy optimized? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Optimize collision energy q2->sol2 No q3 Is peak shape acceptable? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Optimize chromatography q3->sol3 No end_node Signal Improved q3->end_node Yes a3_yes Yes a3_no No sol3->q3

Caption: A logical troubleshooting workflow for low or no signal of Capmatinib M18.

References

Technical Support Center: Capmatinib and Metabolite Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of Capmatinib and its metabolites, with a focus on challenges related to calibration curves. While specific public information on a metabolite designated as "M18" is limited, the principles and troubleshooting steps outlined here are applicable to the bioanalysis of Capmatinib and its various metabolic products.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor calibration curve linearity in Capmatinib quantification?

A1: Poor linearity in the calibration curve for Capmatinib and its metabolites can stem from several factors, including:

  • Matrix Effects: Interference from endogenous components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte and internal standard (IS), leading to a non-linear response.[1]

  • Inappropriate Internal Standard (IS): The IS may not adequately compensate for variability in sample preparation and analysis. A stable isotope-labeled (SIL) IS is generally preferred.

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.

  • Suboptimal Chromatographic Conditions: Poor peak shape, co-elution with interfering substances, or inadequate separation from other metabolites can all affect linearity.

  • Errors in Standard Preparation: Inaccurate serial dilutions of calibration standards will directly impact the linearity of the curve.

Q2: My calibration curve is consistently failing at the lower limit of quantification (LLOQ). What should I investigate?

A2: Issues at the LLOQ are often related to sensitivity and background noise. Key areas to investigate include:

  • Insufficient Sensitivity: The mass spectrometer may not be sensitive enough to detect the analyte at the LLOQ with adequate precision. Method optimization, such as adjusting MS parameters or improving sample clean-up, may be necessary.

  • High Background Noise: Contamination from solvents, reagents, or the biological matrix can obscure the analyte signal at low concentrations.

  • Analyte Adsorption: The analyte may be adsorbing to plasticware or the LC system, leading to signal loss at low concentrations.

  • Poor Extraction Recovery: The sample preparation method may not be efficient at extracting the analyte from the matrix at low levels.

Q3: What type of internal standard is recommended for Capmatinib and its metabolite analysis?

A3: For LC-MS/MS bioanalysis, a stable isotope-labeled (SIL) internal standard of the analyte is considered the gold standard. A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus providing the most accurate correction for any variability. If a SIL-IS for a specific metabolite is unavailable, a structural analog can be used, but it may not fully compensate for all sources of variability.

Q4: How can I assess and mitigate matrix effects in my assay?

A4: Matrix effects can be evaluated by comparing the analyte response in a post-extraction spiked matrix sample to the response in a neat solution. Mitigation strategies include:

  • Improved Sample Preparation: More rigorous clean-up procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove interfering matrix components.

  • Chromatographic Separation: Optimizing the LC method to separate the analyte from co-eluting matrix components.

  • Use of a SIL-IS: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay.

Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve

Symptoms:

  • The calibration curve does not fit a linear regression model (r² < 0.99).

  • The curve shows a distinct curve or "S" shape.

  • Back-calculated concentrations of calibrators deviate significantly from their nominal values.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Matrix Effects 1. Perform a post-extraction spike experiment to confirm matrix effects. 2. Optimize the sample preparation method (e.g., switch from protein precipitation to SPE). 3. Improve chromatographic separation to resolve the analyte from interfering peaks.
Internal Standard (IS) Issues 1. Ensure the IS is a stable isotope-labeled version of the analyte if possible. 2. If using an analog IS, verify that it co-elutes with the analyte and shows a similar ionization response. 3. Check for any degradation or instability of the IS.
Detector Saturation 1. Extend the upper limit of quantification (ULOQ) of the calibration curve to determine the point of saturation. 2. If necessary, dilute samples that are expected to have high concentrations. 3. Optimize MS detector settings.
Errors in Standard Preparation 1. Prepare fresh calibration standards and quality control (QC) samples. 2. Verify the concentration of the stock solutions. 3. Use calibrated pipettes and follow good laboratory practices for dilutions.

Troubleshooting Workflow: Non-Linear Calibration Curve

non_linear_curve cluster_solutions Solutions start Non-Linear Calibration Curve check_standards Prepare Fresh Standards & QCs start->check_standards evaluate_is Evaluate Internal Standard check_standards->evaluate_is Still Non-Linear investigate_matrix Investigate Matrix Effects evaluate_is->investigate_matrix IS is Appropriate use_sil_is Use SIL-IS evaluate_is->use_sil_is check_saturation Check for Detector Saturation investigate_matrix->check_saturation No Matrix Effects optimize_prep Optimize Sample Prep investigate_matrix->optimize_prep optimize_lc Optimize LC Method investigate_matrix->optimize_lc resolve Issue Resolved check_saturation->resolve Dilution/Optimization Successful adjust_range Adjust Calibration Range check_saturation->adjust_range optimize_prep->resolve optimize_lc->resolve use_sil_is->resolve adjust_range->resolve

Caption: Troubleshooting workflow for a non-linear calibration curve.

Issue 2: Inconsistent Peak Areas of the Internal Standard (IS)

Symptoms:

  • The peak area of the IS varies significantly across the calibration standards and QC samples.

  • The coefficient of variation (%CV) of the IS peak area is high (>15-20%).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation 1. Review the sample preparation protocol for consistency in pipetting, extraction, and reconstitution steps. 2. Ensure complete vortexing and mixing at each stage.
Matrix Effects on IS 1. Even with a SIL-IS, severe matrix effects can cause IS variability. 2. Evaluate matrix effects specifically for the IS.
IS Instability 1. Assess the stability of the IS in the stock solution, working solution, and in the final extracted sample. 2. Protect solutions from light and store at the appropriate temperature.
LC-MS System Variability 1. Check for issues with the autosampler, injector, or pump that could lead to inconsistent injection volumes. 2. Ensure the MS source is clean and stable.

Troubleshooting Workflow: Inconsistent IS Peak Area

inconsistent_is cluster_solutions Solutions start Inconsistent IS Peak Area check_prep Review Sample Preparation Technique start->check_prep assess_stability Assess IS Stability check_prep->assess_stability Technique is Consistent retrain_analyst Retrain Analyst check_prep->retrain_analyst evaluate_matrix Evaluate Matrix Effects on IS assess_stability->evaluate_matrix IS is Stable prepare_fresh_is Prepare Fresh IS assess_stability->prepare_fresh_is check_system Check LC-MS System Performance evaluate_matrix->check_system No Matrix Effects optimize_cleanup Optimize Sample Cleanup evaluate_matrix->optimize_cleanup resolve Issue Resolved check_system->resolve System is Stable system_maintenance Perform System Maintenance check_system->system_maintenance retrain_analyst->resolve prepare_fresh_is->resolve optimize_cleanup->resolve system_maintenance->resolve

Caption: Troubleshooting workflow for inconsistent internal standard peak areas.

Quantitative Data Summary

The following table summarizes typical performance characteristics for LC-MS/MS methods for the quantification of Capmatinib, which can serve as a benchmark when developing methods for its metabolites.

Parameter Typical Value/Range Reference
Linearity (r²) > 0.99[2][3]
Lower Limit of Quantification (LLOQ) 0.5 - 5 ng/mL[2][3]
Intra-day Precision (%CV) < 15%[2][3]
Inter-day Precision (%CV) < 15%[2][3]
Accuracy (% Bias) Within ±15%[2][3]
Extraction Recovery > 80%[2]

Experimental Protocols

Sample Preparation: Protein Precipitation (PPT)

This is a common and rapid method for sample clean-up.

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

LC-MS/MS Analysis

The following are general starting conditions that should be optimized for the specific metabolite of interest.

  • LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5-95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS Ionization: Electrospray Ionization (ESI) in positive mode.

  • MS Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions will need to be determined for the metabolite of interest.

Capmatinib Metabolism Overview

Capmatinib is primarily metabolized by CYP3A4 and aldehyde oxidase. The most abundant metabolite identified is M16, which is formed via lactam formation.[4][5] Understanding the metabolic pathway is crucial for anticipating potential analytical challenges, such as the presence of isomeric metabolites that may require specific chromatographic separation.

metabolism Capmatinib Capmatinib CYP3A4 CYP3A4 Capmatinib->CYP3A4 AldehydeOxidase Aldehyde Oxidase Capmatinib->AldehydeOxidase OtherMetabolites Other Metabolites (Hydroxylation, N-dealkylation, etc.) CYP3A4->OtherMetabolites M16 Metabolite M16 (Lactam Formation) AldehydeOxidase->M16

Caption: Simplified metabolic pathway of Capmatinib.

References

Validation & Comparative

Comparative Guide to the Analytical Method Validation for Capmatinib and its Major Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Capmatinib, a potent c-Met inhibitor, in various biological matrices. Due to the limited availability of specific validated methods for its metabolite M18, this guide focuses on the parent drug and its major metabolite, M16 (CMN288). The information presented is intended to assist researchers in selecting and developing appropriate analytical strategies for pharmacokinetic, pharmacodynamic, and drug metabolism studies.

Capmatinib Signaling Pathway

Capmatinib is a tyrosine kinase inhibitor that targets the MET (mesenchymal-epithelial transition) receptor.[1][2] Aberrant MET signaling, due to mutations, amplification, or overexpression, can drive tumor growth, proliferation, and metastasis.[1][2] Capmatinib effectively inhibits this pathway, leading to the suppression of downstream signaling cascades.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space MET_Receptor MET Receptor PI3K_AKT PI3K/AKT Pathway MET_Receptor->PI3K_AKT Phosphorylates RAS_MAPK RAS/MAPK Pathway MET_Receptor->RAS_MAPK Phosphorylates STAT STAT Pathway MET_Receptor->STAT Phosphorylates HGF HGF (Ligand) HGF->MET_Receptor Binds and Activates Capmatinib Capmatinib Capmatinib->MET_Receptor Inhibits Cell_Proliferation Cell Proliferation, Survival, Metastasis PI3K_AKT->Cell_Proliferation RAS_MAPK->Cell_Proliferation STAT->Cell_Proliferation

Caption: Capmatinib inhibits the HGF-induced MET signaling pathway.

Comparison of Validated Analytical Methods for Capmatinib

Several liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods have been validated for the quantification of Capmatinib in biological matrices. The following tables summarize the key performance parameters of these methods.

Table 1: LC-MS/MS and UPLC-MS/MS Method Parameters for Capmatinib Quantification

ParameterMethod 1Method 2Method 3
Technique UPLC-MS/MSLC-MS/MSLC-MS/MS
Matrix Rat PlasmaHuman PlasmaHuman Liver Microsomes
Internal Standard TolvaptanCanagliflozinPemigatinib
Extraction Method Protein PrecipitationSolid Phase ExtractionProtein Precipitation
Chromatographic Column Acquity UPLC BEH C18Zorbax ODS (50 x 2.1 mm, 3 µ)Eclipse plus-C18 (50 x 2.1 mm, 1.8 µm)
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water0.1% Formic Acid: Acetonitrile: Methanol (15:50:35, v/v/v)0.1% Formic Acid in Water: Acetonitrile (55:45, v/v)
Flow Rate 0.4 mL/min0.4 mL/min0.15 mL/min
Ionization Mode ESI+ESI+ESI+
MRM Transition (m/z) 413.0 → 381.8413.15 → 386.14Not Specified

Table 2: Performance Characteristics of Validated Analytical Methods for Capmatinib

ParameterMethod 1Method 2Method 3
Linearity Range (ng/mL) 1.0 - 40000.2 - 32001 - 3000
Lower Limit of Quantification (LLOQ) (ng/mL) 1.00.20.94
Intra-day Precision (%CV) < 11.2≤ 5.180.46 - 6.99
Inter-day Precision (%CV) < 9.8≤ 4.390.46 - 6.99
Intra-day Accuracy (%) 96.7 - 104.3-3.50 to 4.53-7.67 to 4.48
Inter-day Accuracy (%) 97.1 - 103.5-4.17 to 3.95-7.67 to 4.48
Mean Recovery (%) 85.3 - 91.799.23> 90%

Analytical Method for Capmatinib Metabolite M16 (CMN288)

The major metabolite of Capmatinib is M16 (CMN288), formed through oxidation. To date, a specific, validated analytical method for the simultaneous quantification of Capmatinib and M16 has not been widely published. However, based on the established methods for the parent drug, a hypothetical UPLC-MS/MS method for the simultaneous determination of Capmatinib and M16 can be proposed.

Proposed Hypothetical Method:

A UPLC-MS/MS method could be developed using a C18 column and a gradient elution with a mobile phase consisting of acetonitrile and formic acid in water. The mass spectrometer would be operated in positive electrospray ionization mode with multiple reaction monitoring (MRM) to detect the specific parent-to-product ion transitions for both Capmatinib and M16. A stable isotope-labeled internal standard for each analyte would be ideal for achieving high accuracy and precision.

Experimental Protocols

Below are detailed methodologies for key experiments typically involved in the validation of a bioanalytical method, based on FDA guidelines.

1. Stock and Working Solution Preparation:

  • Primary stock solutions of Capmatinib, M16, and their respective internal standards are prepared by dissolving the pure substances in a suitable organic solvent (e.g., methanol or DMSO) to a concentration of 1 mg/mL.

  • Working solutions are prepared by serially diluting the stock solutions with a mixture of organic solvent and water.

2. Calibration Standards and Quality Control Samples:

  • Calibration standards are prepared by spiking blank biological matrix (e.g., plasma, liver microsomes) with known concentrations of the analytes. A typical calibration curve consists of a blank, a zero standard, and 6-8 non-zero concentrations covering the expected range of the study samples.

  • Quality control (QC) samples are prepared at a minimum of three concentration levels (low, medium, and high) within the calibration range to assess the accuracy and precision of the method.

3. Sample Preparation:

  • Protein Precipitation (PPT): An organic solvent (e.g., acetonitrile) is added to the biological sample to precipitate proteins. After centrifugation, the supernatant is collected for analysis. This method is simple and fast but may be less clean than other techniques.

  • Solid Phase Extraction (SPE): The sample is loaded onto a sorbent bed that retains the analytes of interest. Interfering substances are washed away, and the analytes are then eluted with a suitable solvent. SPE provides cleaner extracts and can concentrate the analytes, leading to better sensitivity.

4. UPLC-MS/MS Analysis:

  • The prepared samples are injected into the UPLC-MS/MS system.

  • Chromatographic conditions (column, mobile phase, flow rate, and gradient) are optimized to achieve good separation of the analytes from endogenous matrix components and to ensure a short run time.

  • Mass spectrometric parameters (ionization mode, MRM transitions, collision energy, etc.) are optimized to maximize the signal intensity of the analytes and internal standards.

5. Method Validation: The method is validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.

  • Linearity: The relationship between the concentration of the analyte and the instrumental response.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively. Assessed at multiple QC levels on different days.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analytes.

  • Stability: The stability of the analytes in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Experimental Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method for Capmatinib and its metabolite.

G cluster_prep Preparation cluster_extraction Sample Extraction cluster_analysis Analysis cluster_validation Method Validation Stock_Solutions Prepare Stock & Working Solutions (Analyte & IS) Cal_QC_Samples Prepare Calibration Standards & QC Samples in Matrix Stock_Solutions->Cal_QC_Samples Extraction Perform Sample Extraction (e.g., PPT or SPE) Cal_QC_Samples->Extraction UPLC_MSMS UPLC-MS/MS Analysis Extraction->UPLC_MSMS Selectivity Selectivity UPLC_MSMS->Selectivity Linearity Linearity & LLOQ UPLC_MSMS->Linearity Accuracy_Precision Accuracy & Precision UPLC_MSMS->Accuracy_Precision Recovery Recovery & Matrix Effect UPLC_MSMS->Recovery Stability Stability UPLC_MSMS->Stability

Caption: A typical workflow for bioanalytical method validation.

References

Capmatinib and its Metabolites: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Capmatinib, an orally bioavailable and potent inhibitor of the MET receptor tyrosine kinase, has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.[1][2] Understanding the biotransformation of Capmatinib and the characteristics of its metabolites is crucial for a comprehensive assessment of its clinical pharmacology. This guide provides a comparative analysis of Capmatinib and its primary metabolite, M16 (CMN288), focusing on their pharmacokinetics, pharmacodynamics, and the methodologies used for their evaluation.

Pharmacokinetic Profile: Capmatinib vs. M16

Capmatinib is metabolized in the liver primarily by cytochrome P450 3A4 (CYP3A4) and aldehyde oxidase.[1][3][4] The major circulating metabolite, M16 (CMN288), is formed through lactam formation catalyzed by aldehyde oxidase.[1][5] The parent compound, Capmatinib, is responsible for the majority of the pharmacological activity, with M16 being pharmacologically inactive.[5][6]

Below is a summary of the key pharmacokinetic parameters for Capmatinib and its major metabolite, M16, in humans.

ParameterCapmatinibM16 (CMN288)Reference(s)
Absorption
Time to Peak (Tmax)1-2 hoursNot explicitly stated, but its formation is dependent on Capmatinib's presence.[5]
Distribution
Plasma Protein Binding~96%Not specified[3]
Metabolism
Primary EnzymesCYP3A4, Aldehyde OxidaseFormed by Aldehyde Oxidase[1][3][4]
Elimination
Elimination Half-life (t½)~6.5 hoursDoes not accumulate after multiple dosing[5]
Route of ExcretionPrimarily feces (78%), urine (22%)Excreted in urine and feces[1][4]
Systemic Exposure
Parent vs. MetaboliteAccounts for ~43% of radioactivity in plasmaMajor circulating metabolite, but pharmacologically inactive. Exposure decreases with hepatic impairment.[1][5]

Pharmacodynamic Profile: Comparative Activity

Capmatinib is a highly selective and potent inhibitor of the MET receptor tyrosine kinase.[7] Its primary metabolite, M16, has been shown to be pharmacologically inactive.[5][6]

CompoundTargetIC50Reference(s)
Capmatinibc-MET kinase0.13 nM[7]
M16 (CMN288)c-MET kinasePharmacologically inactive[5][6]

MET Signaling Pathway

Capmatinib exerts its therapeutic effect by inhibiting the MET signaling pathway. The binding of Hepatocyte Growth Factor (HGF) to the MET receptor tyrosine kinase leads to dimerization and autophosphorylation of the receptor. This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which are involved in cell proliferation, survival, and migration. Capmatinib competitively binds to the ATP-binding pocket of the MET kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_mapk RAS/MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_stat STAT Pathway HGF HGF MET_receptor MET Receptor HGF->MET_receptor Binds P P MET_receptor->P Autophosphorylation Capmatinib Capmatinib Capmatinib->MET_receptor Inhibits GRB2 GRB2 P->GRB2 GAB1 GAB1 P->GAB1 STAT3 STAT3 P->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Migration Proliferation, Migration ERK->Proliferation_Migration PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival_Growth Survival, Growth mTOR->Survival_Growth Transcription Gene Transcription STAT3->Transcription

Caption: MET Signaling Pathway and the inhibitory action of Capmatinib.

Experimental Protocols

Quantification of Capmatinib and M16 in Plasma by LC-MS/MS

This method is used for the simultaneous determination of Capmatinib and its metabolite M16 in plasma samples.

Sample Preparation (Solid Phase Extraction):

  • To 100 µL of plasma, add an internal standard solution.

  • Vortex the sample for 5 minutes.

  • Perform solid-phase extraction using a suitable cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analytes with an appropriate solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

LC-MS/MS Conditions:

  • LC Column: A C18 reverse-phase column (e.g., Phenomenex Luna C18, 50 mm × 2 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Capmatinib: m/z 413.15 → 128.05

    • Internal Standard (e.g., [13CD3]Capmatinib): m/z 416.20 → 131.01

  • Data Analysis: Quantify using a calibration curve prepared in blank plasma.

In Vitro MET Kinase Assay

This assay is used to determine the inhibitory activity of compounds against the MET kinase.

Workflow:

  • Prepare Reagents:

    • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

    • Recombinant human MET kinase.

    • Substrate (e.g., a synthetic peptide).

    • ATP solution.

    • Test compound (Capmatinib or metabolite) at various concentrations.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the amount of phosphorylated substrate. This can be done using various methods, such as:

      • Luminescence-based assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.

      • ELISA-based assay: Uses a phospho-specific antibody to detect the phosphorylated substrate.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Buffer, Compound) Start->Prepare_Reagents Mix_Components Mix Kinase, Substrate, and Test Compound in Buffer Prepare_Reagents->Mix_Components Initiate_Reaction Initiate Reaction with ATP Mix_Components->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., with EDTA) Incubate->Stop_Reaction Detect_Phosphorylation Detect Phosphorylated Substrate (Luminescence or ELISA) Stop_Reaction->Detect_Phosphorylation Analyze_Data Analyze Data (Calculate % Inhibition and IC50) Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an in vitro MET kinase assay.

References

In Vitro Potency of Capmatinib Versus Its Major Metabolite M16: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Basel, Switzerland – October 27, 2025 – This guide provides a detailed comparison of the in vitro activity of Capmatinib (Tabrecta®), a potent and selective MET inhibitor, and its major human metabolite, M16 (CMN288). The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of Capmatinib's pharmacological profile.

Capmatinib is an orally bioavailable, small molecule inhibitor of the c-Met receptor tyrosine kinase, which has demonstrated significant antitumor activity in preclinical models and clinical trials, particularly in non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.[1][2] The primary route of metabolism for Capmatinib involves CYP3A4 and aldehyde oxidase, leading to the formation of several metabolites.[3][4] The most abundant of these in circulation is M16 (CMN288), which is formed through an imidazo-triazinone formation.[3][4]

Comparative In Vitro Activity

Preclinical evaluations and human ADME (absorption, distribution, metabolism, and excretion) studies have consistently shown that the major metabolite M16 is pharmacologically inactive.[4][5] While specific IC50 values for M16 against MET kinase are not publicly detailed, reports from these studies conclude that it exhibits no measurable inhibitory activity in biochemical and cellular assays.[6]

The following table summarizes the in vitro potency of Capmatinib and its major metabolite M16.

CompoundTargetAssay TypeIC50 (nmol/L)Reference
Capmatinib (INC280) MET KinaseBiochemical Assay0.13[1]
Metabolite M16 (CMN288) MET KinaseBiochemical & Cellular AssaysNo measurable activity[4][5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent standard protocols for assessing the in vitro activity of kinase inhibitors.

MET Kinase Inhibition Assay (Biochemical Assay)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the MET kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Capmatinib and M16 against recombinant MET kinase.

Materials:

  • Recombinant human MET kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (Capmatinib, M16) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of Capmatinib and M16 in DMSO.

  • Add 1 µL of the diluted compounds to the wells of a 384-well plate.

  • Add 2 µL of MET kinase solution (e.g., 4 ng per well) to each well.

  • Incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (e.g., final concentration of 50 µM peptide substrate and 10 µM ATP).

  • Incubate the reaction at room temperature for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent, following the manufacturer's instructions. Luminescence is measured using a plate reader.

  • The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (Cell-Based Assay)

This assay evaluates the effect of a compound on the growth and viability of cancer cells that are dependent on MET signaling.

Objective: To determine the effect of Capmatinib and M16 on the proliferation of MET-dependent cancer cell lines (e.g., NCI-H1993, EBC-1).

Materials:

  • MET-amplified or MET-mutated cancer cell lines (e.g., NCI-H1993)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (Capmatinib, M16) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well cell culture plates

  • Spectrophotometer or luminometer

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of Capmatinib or M16. Include a DMSO-only control.

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, assess cell viability. For an MTT assay:

    • Add 10 µL of MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.

    • Add 100 µL of a detergent reagent to solubilize the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell growth inhibition is calculated relative to the DMSO-treated control cells. The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Visualizations

Capmatinib Mechanism of Action: MET Signaling Pathway

MET_Signaling_Pathway cluster_downstream Downstream Signaling HGF HGF (Ligand) MET MET Receptor Tyrosine Kinase HGF->MET Binds and Activates PI3K_AKT PI3K/AKT Pathway MET->PI3K_AKT RAS_MAPK RAS/MAPK Pathway MET->RAS_MAPK STAT JAK/STAT Pathway MET->STAT Capmatinib Capmatinib Capmatinib->MET Inhibits Phosphorylation Proliferation Cell Proliferation, Survival, Migration PI3K_AKT->Proliferation RAS_MAPK->Proliferation STAT->Proliferation

Caption: Capmatinib inhibits MET receptor phosphorylation, blocking downstream signaling pathways.

Experimental Workflow for In Vitro IC50 Determination

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay start Start prep_compounds Prepare Serial Dilutions of Capmatinib & M16 start->prep_compounds biochem_setup Incubate Compounds with MET Kinase prep_compounds->biochem_setup cell_setup Seed MET-dependent Cells in Plates prep_compounds->cell_setup biochem_reaction Initiate Kinase Reaction (add ATP/Substrate) biochem_setup->biochem_reaction biochem_readout Measure ADP Production (Luminescence) biochem_reaction->biochem_readout analyze Data Analysis: Plot Dose-Response Curve biochem_readout->analyze cell_treatment Treat Cells with Compounds (72h) cell_setup->cell_treatment cell_readout Assess Cell Viability (e.g., MTT Assay) cell_treatment->cell_readout cell_readout->analyze end Determine IC50 Value analyze->end

Caption: Workflow for determining the IC50 of Capmatinib and its metabolite M16.

References

A Comparative Guide to Bioanalytical Methods for the Quantification of Capmatinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated bioanalytical methods for the quantification of Capmatinib, a potent and selective MET kinase inhibitor, in biological matrices. The accurate determination of Capmatinib concentrations is critical for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document summarizes key performance characteristics of various analytical techniques and provides detailed experimental protocols to aid researchers in selecting and implementing appropriate methods.

Capmatinib is an orally bioavailable small molecule inhibitor of the MET receptor tyrosine kinase.[1] Aberrant activation of the MET signaling pathway, often through mutations leading to MET exon 14 skipping or gene amplification, is an oncogenic driver in non-small cell lung cancer (NSCLC).[1][2] By binding to the ATP-binding site of the MET receptor, Capmatinib inhibits its kinase activity, thereby blocking downstream signaling pathways like PI3K/AKT and RAS/RAF/MEK/ERK that are crucial for cancer cell proliferation and survival.[3]

Comparative Analysis of Validated Analytical Methods

The following tables summarize the validation parameters of different high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for the quantification of Capmatinib in human plasma. These methods showcase a range of performance characteristics suitable for various research needs.

Table 1: Comparison of LC-MS/MS Method Validation Parameters

ParameterMethod 1 (LC-MS/MS)Method 2 (LC-MS/MS)Method 3 (LC-MS/MS)
Linearity Range (ng/mL) 1.0 - 28,000.0[4][5]5.0 - 4,000.0[6]1.0 - 2,000.0
LLOQ (ng/mL) 1.0[4]5.0[6]1.0
Correlation Coefficient (r²) > 0.999[4][5]> 0.997[6]> 0.99[7]
Intra-day Precision (%CV) Not explicitly stated98.3 - 108.88% (as accuracy)[6]5.08 - 7.36%[7]
Inter-day Precision (%CV) Not explicitly stated98.3 - 108.88% (as accuracy)[6]3.18 - 4.99%[7]
Intra-day Accuracy (%) Not explicitly stated98.3 - 108.88%[6]99.24 - 103.59%[7]
Inter-day Accuracy (%) Not explicitly stated98.3 - 108.88%[6]97.76 - 102.83%[7]
Recovery (%) Not explicitly stated"Significant recovery"[6]"Precise recovery"[7]
Internal Standard (IS) [13CD3]Capmatinib[4][5]Deucravacitinib[6]Not specified in abstract

Table 2: RP-HPLC Method Validation Parameters

ParameterMethod 4 (RP-HPLC)
Linearity Range (µg/mL) 5 - 30[8]
LLOQ (µg/mL) 5.0[8]
Correlation Coefficient (r²) > 0.99[8]
Intra-day Precision (%CV) 0.41 - 0.86%[8]
Inter-day Precision (%CV) 0.44 - 0.94%[8]
Accuracy (%) Not explicitly stated
Recovery (%) 98.95 - 100.12%[8]
Internal Standard (IS) Erlotinib[8]

Experimental Protocols

Detailed methodologies for sample preparation, chromatographic separation, and detection are presented below for the compared methods.

Method 1: High-Sensitivity LC-MS/MS in Human Plasma

This method is designed for high sensitivity and a wide dynamic range, making it suitable for comprehensive pharmacokinetic studies.[4][5]

  • Sample Preparation: Solid Phase Extraction (SPE).[4]

  • Chromatographic Separation:

    • Column: Phenomenex Luna C18 (50 mm × 2 mm, 5 µm).[4][5]

    • Mobile Phase: Isocratic elution (details not specified in abstract).

    • Flow Rate: 0.5 mL/min.[4][5]

  • Mass Spectrometric Detection:

    • Instrument: API 6000 Triple Quadrupole MS.[5]

    • Ionization Mode: Not specified.

    • MRM Transitions:

      • Capmatinib: m/z 413.15 → 128.05[4][5]

      • [13CD3]Capmatinib (IS): m/z 416.20 → 131.01[4][5]

Method 2: LC-MS/MS with Liquid-Liquid Extraction

This method offers a robust approach using a common sample preparation technique.[6]

  • Sample Preparation: Liquid-Liquid Extraction (LLE) using methyl tertiary butyl ether (MTBE).[6] 0.100 mL of K2EDTA plasma is mixed with the internal standard and 1 mL of MTBE.[6]

  • Chromatographic Separation:

    • Column: ACE-C18 (100 mm × 4.6 mm, 5 µm).[6]

    • Mobile Phase: Methanol and 2 mM Ammonium Formate (80:20 v/v).[6]

    • Flow Rate: 1.0 mL/min.[6]

  • Mass Spectrometric Detection:

    • Instrument: ABSCIEX API 4000.[6]

    • Ionization Mode: Positive Electrospray Ionization (ESI).[6]

    • MRM Transitions:

      • Capmatinib: m/z 413.10 → 382.10[6]

      • Deucravacitinib (IS): m/z 426.30 → 358.20[6]

Method 4: RP-HPLC with UV Detection
  • Sample Preparation: Liquid-Liquid Extraction (LLE) with methanol.[8]

  • Chromatographic Separation:

    • Column: Hypersil C18 (250 mm × 4.6 mm, 5 µm).[8]

    • Mobile Phase: Optimized ratio of orthophosphoric acid buffer, methanol, and acetonitrile.[8]

    • Flow Rate: 1.0 mL/min.[8]

  • UV Detection:

    • Wavelength: 252 nm.[8]

    • Retention Times: Capmatinib at 3.1 min and Erlotinib (IS) at 5.9 min.[8]

Visualized Workflows and Pathways

Bioanalytical Method Workflow

The following diagram illustrates a typical workflow for the quantification of Capmatinib in plasma samples, from collection to final data analysis.

G cluster_pre Pre-Analytical cluster_analytical Analytical Procedure cluster_post Post-Analytical A Plasma Sample Collection (K2EDTA Tubes) B Addition of Internal Standard (IS) A->B C Sample Preparation (LLE or SPE) B->C D LC Separation (C18 Column) C->D E MS/MS or UV Detection D->E F Data Acquisition & Peak Integration E->F G Concentration Calculation (Calibration Curve) F->G

General workflow for bioanalytical quantification.
Capmatinib Mechanism of Action: MET Signaling Pathway

Capmatinib selectively inhibits the MET receptor, preventing the activation of downstream pathways implicated in tumor growth and survival.

G cluster_membrane Cell Membrane cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes MET MET Receptor PI3K PI3K/AKT Pathway MET->PI3K RAS RAS/MAPK Pathway MET->RAS STAT STAT Pathway MET->STAT Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation STAT->Proliferation HGF HGF (Ligand) HGF->MET Binds & Activates Capmatinib Capmatinib Capmatinib->MET Inhibits

Inhibition of the HGF/MET pathway by Capmatinib.

References

Navigating the Analytical Landscape: A Comparative Guide to Capmatinib Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. This guide provides a comparative overview of published analytical methodologies for Capmatinib, a potent MET inhibitor. While no formal inter-laboratory comparison studies for Capmatinib or its metabolite M18 were identified in the public domain, this document synthesizes data from single-laboratory validation studies to offer insights into the current state of its bioanalysis.

A Comparative Look at Capmatinib Quantification Methods

The following table summarizes the performance characteristics of various validated analytical methods for the determination of Capmatinib in biological matrices, primarily plasma. These methods, predominantly based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), demonstrate a high degree of sensitivity and accuracy suitable for pharmacokinetic and other research applications.

Method Linearity Range (ng/mL) Lower Limit of Quantification (LLOQ) (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%) Recovery (%) Biological Matrix Internal Standard Reference
LC-MS/MS 0.2 - 32000.2≤5.18≤4.39-4.17 to 4.53 (bias)99.23Human PlasmaCanagliflozin[1]
LC-MS/MS 1.0 - 28,0001.01.28 - 4.031.86 - 4.7297.61 - 101.5696.26 - 100.77Human Plasma[13CD3]Capmatinib[2][3]
UPLC-MS/MS 1.0 - 40001.0Not ReportedNot ReportedNot ReportedNot ReportedRat PlasmaNot Specified[4]
HPLC-MS 5 - 40005Not ReportedNot Reported98.3 - 108.88Not ReportedHuman PlasmaDeucravacitinib[5]
RP-HPLC 5000 - 30,00050000.38 - 0.860.44 - 0.94Not Reported98.95 - 100.12Human PlasmaErlotinib[6]
LC-MS 1.0 - 20Not Reported<5<598.7 - 99.898.72 - 99.65Rabbit PlasmaNot Specified
UPLC-MS/MS 1 - 30000.940.46 - 6.99Not Reported-7.67 to 4.48 (bias)Not ReportedHuman Liver MicrosomesPemigatinib

Understanding the Metabolite: The Case of M18

While the bioanalysis of the parent drug, Capmatinib, is well-documented, specific quantitative methods for its metabolites are less prevalent in the literature. An absorption, distribution, metabolism, and excretion (ADME) study has identified several metabolites of Capmatinib. Notably, this study mentions the synthesis of metabolite M18, among others, for use as a reference compound. However, the study itself does not provide a validated analytical method for the routine quantification of M18 in biological samples. The primary focus of metabolic investigation in published research has been on the most abundant metabolite, M16.

Therefore, while the existence of M18 is confirmed, a direct comparison of inter-laboratory analytical performance for this specific metabolite is not possible based on the available scientific literature. Researchers interested in the quantitative analysis of M18 would likely need to develop and validate their own analytical methodology.

Experimental Protocols: A Closer Look

The methodologies employed for Capmatinib analysis share common principles, primarily revolving around robust sample preparation and sensitive detection. Below are generalized experimental protocols based on the reviewed literature.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Aliquoting: An aliquot of the biological matrix (e.g., 100 µL of plasma) is transferred to a clean tube.

  • Internal Standard Spiking: A known concentration of the internal standard is added to all samples, calibrators, and quality controls, except for the blank matrix.

  • Protein Precipitation/Extraction: An organic solvent (e.g., methyl tertiary butyl ether or ethyl acetate) is added to the sample to precipitate proteins and extract the analyte and internal standard.

  • Vortexing and Centrifugation: The samples are vortexed to ensure thorough mixing and then centrifuged to separate the organic layer from the aqueous layer and precipitated proteins.

  • Supernatant Transfer: The organic supernatant containing the analyte and internal standard is transferred to a new tube.

  • Evaporation: The solvent is evaporated to dryness under a stream of nitrogen.

  • Reconstitution: The dried residue is reconstituted in a specific volume of the mobile phase.

  • Injection: The reconstituted sample is then injected into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions
  • Chromatography: Reversed-phase liquid chromatography is the standard, with C18 columns being the most common stationary phase. Mobile phases typically consist of a mixture of an aqueous component (e.g., water with 0.1% formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile and/or methanol).

  • Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both Capmatinib and its internal standard.

Visualizing the Workflow and Validation

To better illustrate the analytical process and the relationship between validation parameters, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation Inject->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Integrate Peak Integration Detection->Integrate Calculate Calculate Concentration Integrate->Calculate

Caption: A generalized experimental workflow for the analysis of Capmatinib in plasma.

G Method Validation Method Validation Specificity & Selectivity Specificity & Selectivity Method Validation->Specificity & Selectivity Linearity Linearity Method Validation->Linearity Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision Recovery Recovery Method Validation->Recovery Stability Stability Method Validation->Stability LLOQ LLOQ Method Validation->LLOQ Linearity->LLOQ Accuracy->Precision

Caption: Key parameters for the validation of a bioanalytical method.

References

Capmatinib Metabolites: A Comparative Analysis of M18 and M16 Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of two key metabolites of Capmatinib, M16 and M18. Capmatinib is a potent and selective mesenchymal-epithelial transition factor (MET) tyrosine kinase inhibitor. Understanding the activity of its metabolites is crucial for a comprehensive assessment of the drug's overall pharmacological profile, including its efficacy and potential for off-target effects.

Executive Summary

Current research extensively characterizes Capmatinib and its major metabolite, M16. Studies indicate that M16 is the most abundant metabolite in circulation.[1] However, a critical finding is that M16 is considered pharmacologically inactive . In stark contrast, there is a notable absence of publicly available data on the biological activity of the M18 metabolite. This guide summarizes the known information and highlights the current data gap regarding M18's activity.

Data Presentation: Capmatinib and Metabolite Activity

Due to the lack of available data for the biological activity of M18, a direct quantitative comparison with M16 is not possible at this time. The following table summarizes the available information for Capmatinib and its primary metabolite, M16.

CompoundTargetIC50 (nM)Cellular ActivityNotes
Capmatinib c-MET0.13Potent inhibition of c-MET phosphorylation and downstream signalingHighly selective c-MET inhibitor.
M16 c-METNot ReportedConsidered pharmacologically inactiveMajor metabolite of Capmatinib.
M18 Not ReportedNot ReportedNo data availableFormation pathway has been described, but biological activity remains uncharacterized.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the c-MET signaling pathway targeted by Capmatinib and a general workflow for evaluating the biological activity of kinase inhibitors.

cMET_Pathway HGF HGF cMET c-MET Receptor HGF->cMET Binds P1 P cMET->P1 Autophosphorylation Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) P1->Downstream Activates Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Promotes Capmatinib Capmatinib Capmatinib->cMET Inhibits

Caption: The c-MET signaling pathway, inhibited by Capmatinib.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cellular Assays Kinase_Assay Biochemical Kinase Assay (e.g., LanthaScreen) Data_Analysis Data Analysis (IC50/EC50 Determination) Kinase_Assay->Data_Analysis Cell_Phospho Cell-Based Phosphorylation Assay (e.g., Western Blot, ELISA) Cell_Phospho->Data_Analysis Cell_Viability Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Cell_Viability->Data_Analysis Migration_Assay Cell Migration/Invasion Assay (e.g., Boyden Chamber) Migration_Assay->Data_Analysis Compound Test Compound (Capmatinib, M16, M18) Compound->Kinase_Assay Compound->Cell_Phospho Compound->Cell_Viability Compound->Migration_Assay Conclusion Conclusion on Biological Activity Data_Analysis->Conclusion

Caption: General experimental workflow for assessing kinase inhibitor activity.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the biological activity of compounds like Capmatinib and its metabolites. Below are representative protocols for key experiments.

Biochemical c-MET Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is designed to measure the binding of a test compound to the c-MET kinase.

  • Principle: A competitive binding assay where the test compound displaces a fluorescently labeled tracer from the kinase's ATP binding site. The resulting change in fluorescence resonance energy transfer (FRET) is measured.

  • Materials:

    • Recombinant human c-MET kinase

    • LanthaScreen™ Eu-anti-tag antibody

    • Alexa Fluor™ 647-labeled kinase tracer

    • Kinase buffer

    • Test compounds (Capmatinib, M16, M18) dissolved in DMSO

    • 384-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the diluted compounds to the microplate wells.

    • Prepare a kinase/antibody mixture in kinase buffer and add to the wells.

    • Prepare a tracer solution in kinase buffer and add to the wells.

    • Incubate the plate at room temperature, protected from light.

    • Read the plate on a fluorescence plate reader capable of measuring FRET.

    • Calculate the percent inhibition and determine the IC50 value for each compound.

Cell-Based c-MET Phosphorylation Assay (Western Blot)

This assay determines the ability of a compound to inhibit the phosphorylation of c-MET in a cellular context.

  • Principle: Cancer cells with activated c-MET are treated with the test compound. Cell lysates are then analyzed by Western blot using antibodies specific for phosphorylated c-MET (p-cMET) and total c-MET.

  • Materials:

    • Human cancer cell line with high c-MET expression (e.g., EBC-1, Hs 746T)

    • Cell culture medium and supplements

    • Hepatocyte growth factor (HGF) for stimulation (optional, depending on the cell line)

    • Test compounds (Capmatinib, M16, M18)

    • Lysis buffer

    • Primary antibodies (anti-p-cMET, anti-total c-MET, anti-loading control e.g., β-actin)

    • Secondary antibody (HRP-conjugated)

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells in culture plates and allow them to adhere.

    • Treat cells with various concentrations of the test compounds for a specified time.

    • If required, stimulate c-MET phosphorylation with HGF.

    • Wash cells and lyse them to extract proteins.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies.

    • Wash and incubate with the secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the bands.

    • Quantify band intensities to determine the inhibition of c-MET phosphorylation.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the effect of a compound on the viability of cancer cells.

  • Principle: The assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.

  • Materials:

    • Cancer cell line dependent on c-MET signaling

    • Cell culture medium and supplements

    • Test compounds (Capmatinib, M16, M18)

    • CellTiter-Glo® Reagent

    • Opaque-walled multi-well plates

  • Procedure:

    • Seed cells in opaque-walled plates.

    • Treat cells with a range of concentrations of the test compounds.

    • Incubate for a period that allows for effects on cell proliferation (e.g., 72 hours).

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® Reagent to each well.

    • Mix and incubate to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percent viability and determine the EC50 value for each compound.

Conclusion

While Capmatinib is a well-characterized and highly potent c-MET inhibitor, a complete understanding of its metabolic fate and the activity of all its metabolites is still emerging. The major metabolite, M16, is confirmed to be pharmacologically inactive. However, the biological activity of the M18 metabolite remains uninvestigated in the public domain. Further research is warranted to isolate M18 and evaluate its activity using the standardized experimental protocols outlined in this guide. Such studies will provide a more complete picture of Capmatinib's in vivo pharmacology and are essential for a thorough drug safety and efficacy assessment.

References

A Head-to-Head Battle: UPLC-MS/MS vs. HPLC-UV for the Analysis of Capmatinib and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug candidates and their metabolites is paramount. This guide provides a comprehensive comparison of two prominent analytical techniques, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the analysis of the targeted cancer therapeutic, Capmatinib, and its primary metabolite, M16.

Capmatinib, a potent and selective MET inhibitor, has shown significant promise in the treatment of non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations. Understanding its pharmacokinetic profile, including the formation and elimination of its metabolites, is crucial for optimizing dosing strategies and ensuring patient safety. This guide delves into the experimental data and protocols for both UPLC-MS/MS and HPLC-UV to aid researchers in selecting the most appropriate method for their specific analytical needs.

Quantitative Performance: A Clear Distinction

The choice between UPLC-MS/MS and HPLC-UV often hinges on the required sensitivity, selectivity, and throughput. The following tables summarize the key quantitative performance parameters for the analysis of Capmatinib using both techniques, based on published literature.

Parameter UPLC-MS/MS HPLC-UV References
Lower Limit of Quantification (LLOQ)0.2 - 1.0 ng/mL19.5 ng/mL - 5.0 µg/mL[1][2]
Linearity Range0.2 - 3200 ng/mL19.5 - 3920 ng/mL; 5 - 30 µg/mL[1][2]
Accuracy (% Bias)-4.17% to 4.53%Not explicitly reported[1]
Precision (%RSD)≤5.18%4.15% - 11.8%[1][3]
Run Time~3 - 5 minutes~6 - 10 minutes[4]
Table 1: Quantitative Comparison for Capmatinib Analysis
Parameter UPLC-MS/MS for Capmatinib & M16 HPLC-UV for Capmatinib & M16 References
LLOQData not available for M16Data not available for M16
Linearity RangeData not available for M16Data not available for M16
SpecificityHigh (based on mass-to-charge ratio)Lower (potential for interference)
Suitability for Metabolite QuantificationHighModerate (dependent on chromophore and separation)
Table 2: Comparison for Simultaneous Analysis of Capmatinib and its Metabolite M16

Key Takeaways:

  • Sensitivity: UPLC-MS/MS demonstrates significantly lower limits of quantification (LLOQ), making it the superior choice for detecting trace levels of Capmatinib, which is critical in pharmacokinetic studies, especially during the elimination phase.

  • Selectivity: The inherent selectivity of tandem mass spectrometry, which identifies compounds based on their specific mass-to-charge ratio, provides a distinct advantage for UPLC-MS/MS in complex biological matrices, minimizing the risk of interference from endogenous components. HPLC-UV, relying on the chromophoric properties of the analyte, is more susceptible to co-eluting interferences.

  • Throughput: The faster run times achievable with UPLC technology make UPLC-MS/MS a higher throughput technique, enabling the analysis of a larger number of samples in a shorter period.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for both UPLC-MS/MS and HPLC-UV analysis of Capmatinib, compiled from various scientific publications.

UPLC-MS/MS Method for Capmatinib in Human Plasma

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of Capmatinib).

  • Perform solid-phase extraction using a suitable SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte and internal standard.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Liquid Chromatography

  • Column: A reversed-phase column, such as a Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm), is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is typical.

  • Flow Rate: A flow rate of around 0.4 mL/min is often employed.

  • Injection Volume: A small injection volume, typically 2-5 µL, is used.

3. Mass Spectrometry

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for Capmatinib.

  • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used to monitor specific precursor-to-product ion transitions for both Capmatinib and the internal standard.

HPLC-UV Method for Capmatinib in Human Plasma

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • To a volume of plasma, add an internal standard (e.g., a compound with similar chromatographic and UV properties).

  • Add a protein precipitation agent (e.g., acetonitrile or methanol) and vortex.

  • Perform liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

2. Liquid Chromatography

  • Column: A conventional reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is a common choice.

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is used.

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection: A UV detector is set to a wavelength where Capmatinib exhibits maximum absorbance (e.g., ~270 nm).

Visualizing the Workflow and Pathway

To better illustrate the processes involved, the following diagrams, generated using Graphviz (DOT language), depict the experimental workflow for comparing these two analytical methods and the signaling pathway of Capmatinib.

Experimental Workflow: UPLC-MS/MS vs. HPLC-UV for Capmatinib Analysis cluster_sample Sample Collection & Preparation cluster_uplc UPLC-MS/MS Analysis cluster_hplc HPLC-UV Analysis cluster_comparison Method Comparison Sample Biological Matrix (e.g., Plasma) Spike Spike with Capmatinib & Metabolite Standards Sample->Spike Prepare Sample Pre-treatment (e.g., Protein Precipitation, Extraction) Spike->Prepare UPLC UPLC Separation Prepare->UPLC HPLC HPLC Separation Prepare->HPLC MSMS Tandem Mass Spectrometry (Detection & Quantification) UPLC->MSMS UPLC_Data Data Acquisition & Processing MSMS->UPLC_Data Compare Comparison of Performance Metrics (Sensitivity, Selectivity, Linearity, etc.) UPLC_Data->Compare UV UV Detection HPLC->UV HPLC_Data Data Acquisition & Processing UV->HPLC_Data HPLC_Data->Compare

Caption: A flowchart illustrating the key steps in comparing UPLC-MS/MS and HPLC-UV for Capmatinib analysis.

Capmatinib Signaling Pathway Inhibition cluster_pathway MET Signaling Pathway cluster_inhibition Mechanism of Capmatinib HGF HGF (Hepatocyte Growth Factor) MET MET Receptor Tyrosine Kinase HGF->MET Binds to P1 PI3K/AKT Pathway MET->P1 P2 RAS/MAPK Pathway MET->P2 P3 STAT Pathway MET->P3 Proliferation Cell Proliferation, Survival, Migration P1->Proliferation P2->Proliferation P3->Proliferation Capmatinib Capmatinib Capmatinib->MET Inhibits

Caption: A diagram illustrating the inhibition of the MET signaling pathway by Capmatinib.

Conclusion: Selecting the Right Tool for the Job

The choice between UPLC-MS/MS and HPLC-UV for the analysis of Capmatinib and its metabolites is ultimately dictated by the specific requirements of the study.

  • For discovery, pharmacokinetic, and metabolite identification studies , where high sensitivity and selectivity are paramount for detecting low concentrations and distinguishing between structurally similar compounds, UPLC-MS/MS is the unequivocal method of choice. Its ability to provide structural information through fragmentation patterns is also invaluable in metabolite identification.

  • For routine quality control or high-concentration formulation analysis , where the primary goal is to determine the concentration of the parent drug and sensitivity is less of a concern, HPLC-UV can be a cost-effective and reliable alternative.

In the context of comprehensive drug development, a hybrid approach is often employed. UPLC-MS/MS is utilized in the early stages for its superior analytical capabilities, while a validated HPLC-UV method may be developed for later-stage, routine analyses where its performance is deemed sufficient. For the specific challenge of analyzing Capmatinib and its metabolites in biological matrices, the evidence strongly supports the superiority of UPLC-MS/MS in providing the necessary sensitivity, selectivity, and confidence in the analytical results.

References

Comparative Guide to Biomarker Detection Methods for Capmatinib Therapy in METex14 NSCLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of current biomarker detection methods for identifying mesenchymal-epithelial transition (MET) exon 14 skipping (METex14) mutations in non-small cell lung cancer (NSCLC), the key biomarker for treatment with the MET inhibitor, Capmatinib. The guide synthesizes performance data, details experimental protocols, and illustrates relevant biological pathways and workflows to aid in the selection of appropriate testing strategies.

Executive Summary

The efficacy of Capmatinib is intrinsically linked to the accurate identification of METex14 skipping alterations. Several methodologies are employed for this purpose, each with distinct advantages and limitations. Next-generation sequencing (NGS) of tumor tissue, particularly RNA-based approaches, is considered the most sensitive method for detecting the diverse range of mutations that can lead to METex14 skipping. Liquid biopsy, analyzing circulating tumor DNA (ctDNA), offers a minimally invasive alternative, though its sensitivity can be influenced by tumor shedding and disease burden. While immunohistochemistry (IHC) for MET protein expression and fluorescence in situ hybridization (FISH) for MET gene amplification are established techniques, they are generally considered poor screening tools for identifying patients with METex14 skipping mutations who would benefit from Capmatinib.

Quantitative Comparison of Biomarker Detection Methods

The selection of a biomarker detection method often involves a trade-off between sensitivity, specificity, and the clinical context. The following table summarizes the performance of various assays in detecting METex14 skipping mutations. It is important to note that direct cross-study comparisons of performance metrics can be challenging due to variations in study design, patient populations, and assay protocols.

Assay TypeSample TypeSensitivitySpecificityPositive Predictive Value (PPV)Negative Predictive Value (NPV)Concordance with other methodsKey Considerations
Immunohistochemistry (IHC) FFPE TissueLow[1][2]Low[1]LowLowPoor correlation with METex14 status[2][3]Not recommended as a standalone screening tool for METex14 skipping.[2] High MET protein expression does not reliably predict the presence of the mutation.[2]
Fluorescence in situ hybridization (FISH) FFPE TissueNot directly applicable for METex14 skippingNot directly applicable for METex14 skippingNot directly applicable for METex14 skippingNot directly applicable for METex14 skippingPoor correlation with METex14 statusPrimarily detects MET gene amplification, which can co-occur but is a distinct biomarker.[4]
DNA-based Next-Generation Sequencing (NGS) FFPE TissueModerate to HighHighHighModerate to HighGood with RNA-based NGS, though can miss some variants.Performance is highly dependent on the design of the NGS panel to cover both donor and acceptor splice sites.[5][6]
RNA-based Next-Generation Sequencing (NGS) FFPE TissueHigh[7][8]HighHighHighConsidered the most sensitive method for detecting METex14 skipping events.[7][8]Can be limited by RNA quality and integrity from FFPE samples.
Liquid Biopsy (ctDNA NGS) PlasmaModerate to HighHighHighModerateGood concordance with tissue biopsy, especially in patients with higher tumor burden.[9][10][11][12]A negative result from a liquid biopsy may require confirmation with a tissue biopsy.[9][11][12]

Experimental Protocols

Detailed and validated experimental protocols are crucial for the reliable detection of METex14 skipping mutations. Below are generalized protocols for the key methodologies.

Immunohistochemistry (IHC) for MET Protein Expression
  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 μm) are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed using a validated buffer and heating method (e.g., pressure cooker, water bath).

  • Peroxidase Block: Endogenous peroxidase activity is blocked using a hydrogen peroxide solution.

  • Primary Antibody Incubation: The sections are incubated with a primary antibody specific for the MET protein (e.g., SP44 rabbit monoclonal antibody).

  • Detection System: A polymer-based detection system with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied.

  • Chromogen: The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.

  • Counterstaining: The sections are counterstained with hematoxylin to visualize cell nuclei.

  • Scoring: MET protein expression is typically scored based on the percentage of stained tumor cells and the intensity of staining (0, 1+, 2+, 3+).[13]

Fluorescence in situ Hybridization (FISH) for MET Gene Amplification
  • Slide Preparation: FFPE tissue sections are deparaffinized, rehydrated, and pre-treated with protease to permeabilize the cells.

  • Probe Hybridization: A dual-color probe set is applied, containing a probe for the MET gene locus (e.g., SpectrumOrange) and a probe for the centromeric region of chromosome 7 (CEP7; e.g., SpectrumGreen) as a control. The slides are incubated to allow the probes to hybridize to their target DNA sequences.

  • Post-Hybridization Washes: Stringent washes are performed to remove non-specifically bound probes.

  • Counterstaining: The slides are counterstained with a DNA-specific dye like DAPI to visualize the nuclei.

  • Analysis: The slides are analyzed under a fluorescence microscope. The number of MET and CEP7 signals are counted in a defined number of tumor cell nuclei.

  • Interpretation: MET gene amplification is determined by the ratio of the average MET gene copy number to the average CEP7 copy number per cell. A MET/CEP7 ratio of ≥2.0 is often considered amplification.[14]

Next-Generation Sequencing (NGS) for MET Exon 14 Skipping (Tissue Biopsy)
  • Sample Preparation: DNA and/or RNA are extracted from FFPE tumor tissue sections. The quality and quantity of the nucleic acids are assessed.

  • Library Preparation:

    • DNA-based: DNA is fragmented, and adapters are ligated to the ends. Target enrichment is performed using either amplicon-based (PCR) or hybrid-capture-based methods to select for the MET gene and other genes of interest.

    • RNA-based: RNA is reverse transcribed into complementary DNA (cDNA). Library preparation and target enrichment are then performed on the cDNA.

  • Sequencing: The prepared libraries are sequenced on an NGS platform.

  • Data Analysis: The sequencing data is processed through a bioinformatics pipeline to align the reads to the human reference genome, call variants, and specifically identify mutations at the splice sites of MET exon 14 or deletions within the exon that lead to its skipping during RNA splicing.

Liquid Biopsy (ctDNA) for MET Exon 14 Skipping
  • Blood Collection and Plasma Separation: Whole blood is collected in specialized tubes that stabilize cell-free DNA. Plasma is separated by centrifugation.

  • ctDNA Extraction: Circulating cell-free DNA is extracted from the plasma using a dedicated kit.

  • Library Preparation and Sequencing: An NGS library is prepared from the extracted ctDNA, typically using a hybrid-capture-based enrichment method targeting a panel of cancer-related genes, including MET. The library is then sequenced.

  • Data Analysis: A specialized bioinformatics pipeline is used to analyze the sequencing data to detect low-frequency variants, including those affecting MET exon 14.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and the diagnostic process is essential for understanding the validation of Capmatinib's biomarker.

MET Signaling Pathway and Capmatinib's Mechanism of Action

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) MET_receptor MET Receptor Tyrosine Kinase HGF->MET_receptor binds RAS RAS MET_receptor->RAS activates PI3K PI3K MET_receptor->PI3K activates STAT3 STAT3 MET_receptor->STAT3 activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Invasion Invasion/ Metastasis STAT3->Invasion Capmatinib Capmatinib Capmatinib->MET_receptor inhibits phosphorylation METex14 MET exon 14 Skipping Degradation Reduced Degradation METex14->Degradation Degradation->MET_receptor leads to prolonged activation

Caption: MET signaling pathway and the inhibitory action of Capmatinib.

Experimental Workflow for MET Exon 14 Skipping Detection

Biomarker_Workflow cluster_sample Sample Acquisition cluster_tissue_processing Tissue-Based Assays cluster_liquid_processing Liquid Biopsy Assay cluster_results Results and Interpretation Patient Patient with NSCLC Tissue_Biopsy Tissue Biopsy (FFPE) Patient->Tissue_Biopsy Liquid_Biopsy Liquid Biopsy (Plasma) Patient->Liquid_Biopsy IHC Immunohistochemistry (IHC) Tissue_Biopsy->IHC FISH Fluorescence in situ Hybridization (FISH) Tissue_Biopsy->FISH Tissue_NGS DNA/RNA Extraction & NGS Tissue_Biopsy->Tissue_NGS ctDNA_NGS ctDNA Extraction & NGS Liquid_Biopsy->ctDNA_NGS MET_Protein MET Protein Expression Level IHC->MET_Protein MET_Amp MET Gene Amplification Status FISH->MET_Amp METex14_Status METex14 Skipping Mutation Status Tissue_NGS->METex14_Status ctDNA_NGS->METex14_Status Capmatinib_Decision Decision for Capmatinib Therapy METex14_Status->Capmatinib_Decision

Caption: Workflow for the detection of METex14 skipping mutations.

References

A Head-to-Head Comparison of Capmatinib Metabolite Profiles in Humans and Preclinical Species

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a drug's metabolic fate is paramount for predicting its efficacy, safety, and potential drug-drug interactions. This guide provides a detailed head-to-head comparison of the metabolite profiles of capmatinib, a potent and selective MET inhibitor, in humans and key preclinical species.

Capmatinib is primarily metabolized by cytochrome P450 3A4 (CYP3A4) and aldehyde oxidase (AO).[1][2][3] The metabolic pathways are qualitatively similar across humans, monkeys, and rats, with the major metabolite being M16, a product of lactam formation catalyzed by aldehyde oxidase.[1] However, notable quantitative differences exist, particularly in the canine model.

Quantitative Metabolite Profiles

The following tables summarize the quantitative data on the major circulating metabolites of capmatinib in human plasma, as well as the relative abundance of metabolites in human urine and feces. This data is crucial for understanding the systemic exposure to different metabolic products.

Table 1: Mean Percentage of Radioactive Components in Human Plasma after a Single Oral Dose of [¹⁴C]Capmatinib

Metabolite/Component% of Total Radioactivity
Capmatinib (Parent) 42.9
M16 (Lactam) 22.5
M14 (Glucuronide)4.9
M12 (N-dealkyl)3.7
M133.4
M102.5
M152.2
M111.9
Others< 1.0 each

Data from a human absorption, distribution, metabolism, and excretion (ADME) study following a single 600 mg oral dose of ¹⁴C-labeled capmatinib in healthy male volunteers.[1]

Table 2: Relative Abundance of Capmatinib and its Metabolites in Human Urine and Feces

Metabolite/ComponentUrine (% of Dose)Feces (% of Dose)
Capmatinib (Parent) Negligible42.0
M16 (Lactam) 4.7 11.1
M12 (N-dealkyl)2.12.9
M14 (Glucuronide)1.8-
M101.22.0
M131.01.5
Others< 1.0 each< 2.0 each

Data represents the percentage of the administered radioactive dose recovered in urine and feces over 7 days.[1]

Preclinical vs. Human Metabolite Profiles

In vitro studies using hepatocytes from humans, monkeys, rats, and dogs have shown that the metabolic pathways of capmatinib are generally conserved across species, with the notable exception of dogs.[1] While M16 is the major metabolite in humans, monkeys, and rats, the canine metabolite profile shows significant differences. Further detailed quantitative in vivo data for a direct head-to-head comparison in all preclinical species remains limited in the public domain.

Metabolic Pathways of Capmatinib

The biotransformation of capmatinib involves a series of enzymatic reactions leading to the formation of various metabolites. The primary reactions include lactam formation, hydroxylation, N-dealkylation, formation of a carboxylic acid, hydrogenation, N-oxygenation, and glucuronidation.[1][2]

Capmatinib_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Capmatinib Capmatinib M16 M16 (Lactam) Capmatinib->M16 Aldehyde Oxidase Hydroxylated_Metabolites Hydroxylated Metabolites Capmatinib->Hydroxylated_Metabolites CYP3A4 N_dealkylated_Metabolites N-dealkylated Metabolites Capmatinib->N_dealkylated_Metabolites CYP3A4 Carboxylic_Acid_Metabolites Carboxylic Acid Metabolites Capmatinib->Carboxylic_Acid_Metabolites Oxidation Hydrogenated_Metabolites Hydrogenated Metabolites Capmatinib->Hydrogenated_Metabolites Reduction N_oxygenated_Metabolites N-oxygenated Metabolites Capmatinib->N_oxygenated_Metabolites Oxidation Glucuronidated_Metabolites Glucuronidated Metabolites Hydroxylated_Metabolites->Glucuronidated_Metabolites UGTs

Caption: Proposed metabolic pathways of capmatinib.

Experimental Protocols

The identification and quantification of capmatinib and its metabolites are primarily achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Plasma: Protein precipitation is a common method. An aliquot of plasma is mixed with a protein precipitating agent (e.g., acetonitrile), vortexed, and centrifuged. The supernatant is then collected for analysis.

  • Urine and Fecal Homogenates: Samples are typically diluted with an appropriate solvent and centrifuged to remove particulate matter before injection into the LC-MS/MS system.

2. LC-MS/MS Analysis:

  • Chromatography: Reverse-phase chromatography is typically employed using a C18 column. The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used for quantification. Specific precursor-to-product ion transitions for capmatinib and its metabolites are monitored to ensure selectivity and sensitivity.

Workflow for Metabolite Profiling:

Experimental_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma Plasma Protein_Precipitation Protein Precipitation Plasma->Protein_Precipitation Urine Urine Dilution_Centrifugation Dilution & Centrifugation Urine->Dilution_Centrifugation Feces Feces Feces->Dilution_Centrifugation LC_MSMS LC-MS/MS Analysis Protein_Precipitation->LC_MSMS Dilution_Centrifugation->LC_MSMS Metabolite_Quantification Metabolite Identification & Quantification LC_MSMS->Metabolite_Quantification

Caption: General workflow for capmatinib metabolite profiling.

References

The MET Orchestra: A Comparative Guide to the In Vivo Efficacy of MET Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo efficacy of Capmatinib and other MET inhibitors. This document summarizes key preclinical data, details experimental methodologies, and visualizes critical pathways to support informed decisions in the development of novel cancer therapeutics.

A critical point of clarification: this guide will focus on the in vivo efficacy of Capmatinib itself, as extensive literature searches have not identified a pharmacologically active metabolite designated "M18." The primary metabolite of Capmatinib is known as M16 (CMN288), which has been reported to be pharmacologically inactive. Therefore, a direct comparison of an "M18" metabolite is not feasible based on current scientific evidence. This guide will instead compare Capmatinib with other prominent MET inhibitors: Tepotinib, Savolitinib, and Crizotinib.

Unraveling the MET Signaling Cascade

The MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular processes. However, aberrant MET signaling, driven by genetic alterations such as MET exon 14 skipping mutations or gene amplification, is a known oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC).[1][2] Activation of MET triggers a cascade of downstream signaling pathways, primarily the RAS/MAPK and PI3K/AKT pathways, which promote tumor cell proliferation, survival, migration, and invasion.[3][4][5] MET inhibitors are designed to block this aberrant signaling.

MET_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_ras_mapk RAS/MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_stat JAK/STAT Pathway HGF HGF MET MET Receptor Tyrosine Kinase HGF->MET Binding & Dimerization GRB2 GRB2/SOS MET->GRB2 GAB1 GAB1 MET->GAB1 JAK JAK MET->JAK RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT AKT->Proliferation STAT STAT JAK->STAT STAT->Proliferation Capmatinib Capmatinib & other MET Inhibitors Capmatinib->MET Inhibition

Caption: MET Signaling Pathway and Inhibition.

Comparative In Vivo Efficacy of MET Inhibitors

The following tables summarize the in vivo antitumor activity of Capmatinib and alternative MET inhibitors in preclinical xenograft and patient-derived xenograft (PDX) models.

Table 1: In Vivo Efficacy of Capmatinib
Cancer ModelAnimal ModelDosing RegimenEfficacyReference
EBC-1 (NSCLC, MET amp)Nude Mice10 mg/kg, p.o., QDTumor Regression[6]
Hs746T (Gastric, MET amp)Nude Mice10 mg/kg, p.o., QDTumor Regression[6]
METex14 PDX (NSCLC)Nude MiceNot SpecifiedTumor Regression[7]
BRAF inhibitor-resistant PDX (MET amp)NSG MiceNot SpecifiedSignificant but transient tumor regression[8]
Table 2: In Vivo Efficacy of Tepotinib
Cancer ModelAnimal ModelDosing RegimenEfficacyReference
EBC-1 (NSCLC, MET amp)Nude Mice25 mg/kg, p.o., QDComplete tumor regression in 10/10 mice[9]
Hs746T (Gastric, MET amp)Nude Mice6 mg/kg, p.o., QDTumor Regression[9]
TPR-MET fusionNude Mice25 mg/kg, p.o., QDComplete tumor regression in 4/8 mice[9]
LU0858 PDX (NSCLC, EGFRmut/METamp)Nude MiceNot SpecifiedDelayed tumor growth (monotherapy), Complete tumor regression (with EGFR-TKI)[9]
Table 3: In Vivo Efficacy of Savolitinib
Cancer ModelAnimal ModelDosing RegimenEfficacyReference
EBC-1 (NSCLC, MET amp)Nude Mice30 mg/kg, p.o., BID94% Tumor Growth Inhibition (TGI)[10]
MKN-45 (Gastric, MET amp)Nude MiceNot SpecifiedDose- and frequency-dependent antitumor activity
METex14 PDX (NSCLC)Nude Mice25 mg/kg62% tumor volume reduction[7]
EGFRm, MET-amplified PDX (NSCLC)Nude Mice15 mg/kg, p.o., QD~84% TGI (monotherapy), 84% tumor regression (with Osimertinib)[11]
Table 4: In Vivo Efficacy of Crizotinib
Cancer ModelAnimal ModelDosing RegimenEfficacyReference
H3122 (NSCLC, ALK fusion)Nude MiceNot SpecifiedTumor Growth Inhibition[12]
Karpas299 (ALCL, ALK fusion)SCID/beige MiceNot SpecifiedTumor Growth Inhibition[12]
ALK-driven GEMM (NSCLC)Mice100 mg/kg/day68% Partial Response, 23% Stable Disease[13]
MET-amplified NSCLC PDXMice25 mg/kg, p.o.Not Specified[14]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are generalized protocols for the key experimental models cited in this guide.

Patient-Derived Xenograft (PDX) Model Workflow

Patient-derived xenografts are generated by implanting fresh tumor tissue from a patient into an immunodeficient mouse. This model is considered to be more representative of the patient's tumor heterogeneity and microenvironment compared to traditional cell line-derived xenografts.

PDX_Workflow Patient Patient Tumor Biopsy Implantation Implantation into Immunodeficient Mice Patient->Implantation Expansion Tumor Growth & Expansion Implantation->Expansion Treatment_Groups Allocation to Treatment Groups (e.g., Vehicle, METi) Expansion->Treatment_Groups Dosing Drug Administration (p.o., i.p., etc.) Treatment_Groups->Dosing Monitoring Tumor Volume Measurement Dosing->Monitoring Endpoint Endpoint Analysis (e.g., Tumor Growth Inhibition, Pharmacodynamics) Monitoring->Endpoint

Caption: Generalized Patient-Derived Xenograft (PDX) Workflow.

Key Methodological Details:

  • Animal Models: Immunodeficient mouse strains such as NOD-scid gamma (NSG) or nude mice are commonly used to prevent graft rejection.[13][15]

  • Tumor Implantation: Fresh, sterile tumor fragments from patients are surgically implanted subcutaneously or orthotopically into the mice.[16]

  • Tumor Growth and Passaging: Once tumors reach a certain volume (e.g., 1000-1500 mm³), they can be excised and passaged into subsequent cohorts of mice for expansion and establishment of the PDX line.[14]

  • Treatment Initiation: When tumors in the experimental cohorts reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Drug Administration: The MET inhibitors are typically administered orally (p.o.) via gavage, with the vehicle control administered in the same manner. Dosing schedules can be daily (QD) or twice daily (BID).[10]

  • Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The tumor growth inhibition (TGI) is calculated at the end of the study. In some cases, tumor regression (a reduction in tumor size from baseline) is observed.[7][9]

  • Pharmacodynamic Analysis: At the end of the study, tumors may be harvested to analyze the levels of phosphorylated MET (pMET) and other downstream signaling proteins to confirm target engagement by the inhibitor.[17]

Conclusion

The preclinical in vivo data presented in this guide demonstrate that Capmatinib and other selective MET inhibitors exhibit significant antitumor activity in cancer models with MET-driven oncogenesis. Capmatinib, Tepotinib, and Savolitinib have all shown the ability to induce tumor regression in various xenograft and PDX models, particularly those with MET amplification or MET exon 14 skipping mutations. Crizotinib, a multi-kinase inhibitor with activity against MET, has also demonstrated efficacy in MET-altered models.

The choice of a particular MET inhibitor for further development or clinical application will depend on a variety of factors, including its specific potency against different MET alterations, its pharmacokinetic properties, and its safety profile. The experimental protocols and comparative efficacy data provided herein serve as a valuable resource for researchers in the field of targeted cancer therapy. The continued investigation of these and next-generation MET inhibitors holds great promise for patients with MET-dysregulated cancers.

References

Navigating c-Met Inhibition: A Comparative Analysis of Capmatinib's Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the in vitro cytotoxicity of the c-Met inhibitor Capmatinib alongside comparable market alternatives. This guide provides researchers, scientists, and drug development professionals with essential data and protocols to inform preclinical assessments of novel anti-cancer compounds targeting the c-Met pathway.

While the cytotoxic profile of the parent compound Capmatinib is well-documented, publicly available data on the cytotoxicity of its metabolite, Capmatinib M18, is currently unavailable. Extensive searches of scientific literature and databases did not yield any studies specifically detailing the in vitro cytotoxic effects of this metabolite. The most prominently identified metabolite in circulation is M16 (CMN288), which has been reported as pharmacologically inactive. This guide will therefore focus on the cytotoxic properties of Capmatinib in comparison to other selective c-Met inhibitors, Tepotinib and Savolitinib, providing a valuable benchmark for researchers in the field.

Comparative Cytotoxicity of c-Met Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Capmatinib and its alternatives in various cancer cell lines. These values represent the concentration of the drug required to inhibit the metabolic activity or proliferation of 50% of the cells, serving as a key indicator of cytotoxic potency.

CompoundCell LineCancer TypeIC50 (nM)
Capmatinib SNU-5Gastric Carcinoma1.2[1]
S114-12.4[1]
H441Non-Small Cell Lung Cancer~0.5[1]
U-87MGGlioblastoma2[1]
EBC-1Non-Small Cell Lung Cancer-
Tepotinib MKN-45Gastric Carcinoma< 1[2]
A549Non-Small Cell Lung Cancer6 (inhibits HGF-induced c-Met phosphorylation)[2]
EBC-1Non-Small Cell Lung Cancer9 (inhibits constitutive c-Met phosphorylation)[2]
Savolitinib --Data not readily available in searched literature

Note: The table will be updated as more specific IC50 values for Savolitinib become available through further literature review.

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Test compounds (Capmatinib, Tepotinib, Savolitinib) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a logarithmic phase culture.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells on an orbital shaker for 5-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the experimental process and the biological context of c-Met inhibition, the following diagrams have been generated.

Cytotoxicity_Assay_Workflow Experimental Workflow of MTT Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Serial Dilutions of Test Compounds treatment Treat Cells with Compounds compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate for Formazan Formation mtt_addition->incubation solubilization Solubilize Formazan Crystals incubation->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

MTT Assay Workflow

cMet_Signaling_Pathway Simplified c-Met Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds and Activates RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription Cell_Response Cell Proliferation, Survival, Migration Transcription->Cell_Response leads to Capmatinib Capmatinib Capmatinib->cMet Inhibits

c-Met Signaling Pathway

References

A Comparative Guide to the Enzyme Inhibition Kinetics of Capmatinib and Other c-Met Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzyme inhibition kinetics of Capmatinib, a potent c-Met inhibitor, with other selective inhibitors targeting the same kinase. The information presented herein is intended to assist researchers and drug development professionals in understanding the biochemical properties and inhibitory mechanisms of these therapeutic agents. This document summarizes key quantitative data, outlines experimental methodologies for kinetic analysis, and visualizes relevant biological pathways and experimental workflows.

Executive Summary

Capmatinib (INC280) is a highly potent and selective, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. This guide focuses on the enzymatic inhibition properties of Capmatinib in comparison to other notable c-Met inhibitors: Tepotinib, Savolitinib, and Gumarontinib. It is important to note that the initial topic of "Capmatinib M18" was investigated, and literature review indicates that the major metabolite of Capmatinib is M16 (CMN288), which is considered pharmacologically inactive. Therefore, this guide will focus on the parent compound, Capmatinib.

Comparative Enzyme Inhibition Kinetics

The following table summarizes the key enzyme inhibition kinetic parameters for Capmatinib and its alternatives. A lower IC50 or Ki value indicates a higher potency of the inhibitor. All the compared inhibitors demonstrate an ATP-competitive mode of inhibition, meaning they bind to the ATP-binding site of the c-Met kinase, preventing the natural substrate, ATP, from binding and thus inhibiting the enzyme's activity.

InhibitorEnzymatic IC50 (nM)Ki (nM)Type of Inhibition
Capmatinib 0.13[1][2]Not explicitly foundATP-competitive[1][2]
Tepotinib ~1.7 - 4[3][4]≥ 11,000 (for CYP enzymes)ATP-competitive[5]
Savolitinib 5[6][7]Not explicitly foundATP-competitive[7][8]
Gumarontinib 0.42[9]Not explicitly foundATP-competitive[9]

Experimental Protocols for Enzyme Inhibition Assays

The determination of enzyme inhibition kinetic parameters such as IC50 and Ki values for c-Met inhibitors typically involves in vitro kinase assays. The following is a generalized protocol based on commonly used methods.

Objective:

To measure the enzymatic activity of c-Met kinase in the presence of varying concentrations of an inhibitor to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Materials:
  • Recombinant human c-Met kinase domain

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)

  • ATP (Adenosine triphosphate)

  • A suitable substrate (e.g., a synthetic peptide or protein like poly(Glu, Tyr) 4:1)

  • Test inhibitor (e.g., Capmatinib) dissolved in a suitable solvent (e.g., DMSO)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP or [γ-³³P]ATP)

  • Microplates (e.g., 96-well or 384-well)

  • Plate reader capable of detecting the signal from the chosen detection reagent (luminescence, fluorescence, or radioactivity)

Procedure:
  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in the kinase buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).

  • Assay Setup: Add the kinase buffer, the c-Met enzyme, and the substrate to the wells of the microplate.

  • Inhibitor Addition: Add the serially diluted inhibitor to the respective wells. Include control wells with no inhibitor (vehicle control) and wells with no enzyme (background control).

  • Initiation of Reaction: Start the kinase reaction by adding a predetermined concentration of ATP to all wells. The concentration of ATP is crucial and is often set near the Km value for ATP for the determination of IC50. For Ki determination, experiments are performed at various ATP concentrations.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination and Detection: Stop the reaction and measure the amount of product formed (or remaining ATP) using the chosen detection reagent.

    • Luminescence-based (e.g., ADP-Glo™): This assay measures the amount of ADP produced, which is converted to a luminescent signal.

    • Fluorescence-based (e.g., Z'-LYTE™): This assay uses a FRET-based peptide substrate, and the signal changes upon phosphorylation.

    • Radiometric: This method involves the use of radiolabeled ATP, and the incorporation of the radioactive phosphate into the substrate is measured.

  • Data Analysis:

    • IC50 Determination: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Ki Determination: To determine the Ki and the mode of inhibition, the experiment is repeated at different concentrations of ATP. The data can be analyzed using various methods, such as Lineweaver-Burk plots or non-linear regression analysis of the Michaelis-Menten equation. For ATP-competitive inhibitors, the apparent Km for ATP will increase with increasing inhibitor concentration, while the Vmax will remain unchanged.

Visualizing Key Processes

To further illustrate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, depict the c-Met signaling pathway and a typical workflow for an enzyme inhibition assay.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) cMet_Receptor c-Met Receptor HGF->cMet_Receptor Binding & Dimerization P1 P cMet_Receptor->P1 P2 P cMet_Receptor->P2 ADP ADP cMet_Receptor->ADP Phosphorylation Downstream_Signaling Downstream Signaling (RAS/MAPK, PI3K/AKT, etc.) P1->Downstream_Signaling Activation P2->Downstream_Signaling ATP ATP ATP->cMet_Receptor Binds to ATP-binding site Capmatinib Capmatinib (Inhibitor) Capmatinib->cMet_Receptor Blocks ATP Binding Cellular_Responses Cellular Responses (Proliferation, Survival, Migration) Downstream_Signaling->Cellular_Responses

Caption: c-Met Signaling Pathway and Inhibition by Capmatinib.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Buffer) Dispense_Reagents Dispense Reagents into Microplate Prepare_Reagents->Dispense_Reagents Serial_Dilution Serial Dilution of Inhibitor Add_Inhibitor Add Inhibitor Dilutions Serial_Dilution->Add_Inhibitor Dispense_Reagents->Add_Inhibitor Initiate_Reaction Initiate Reaction with ATP Add_Inhibitor->Initiate_Reaction Incubate Incubate at Controlled Temperature Initiate_Reaction->Incubate Stop_and_Detect Stop Reaction & Detect Signal Incubate->Stop_and_Detect Measure_Signal Measure Signal (Luminescence, Fluorescence, etc.) Stop_and_Detect->Measure_Signal Plot_Data Plot % Inhibition vs. [Inhibitor] Measure_Signal->Plot_Data Calculate_Kinetics Calculate IC50 and Ki Plot_Data->Calculate_Kinetics

Caption: General Workflow for a c-Met Enzyme Inhibition Assay.

References

A Comparative Guide to the Stability of Capmatinib and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the chemical stability of Capmatinib, a targeted therapy for non-small cell lung cancer (NSCLC). Due to the current lack of publicly available stability data for its metabolites, this document focuses primarily on the parent drug. Information on the metabolic fate of Capmatinib and its mechanism of action is also included to provide a complete context for researchers, scientists, and drug development professionals.

Capmatinib and its Major Metabolite

Capmatinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4 and aldehyde oxidase. The most abundant metabolite identified in plasma, urine, and feces is M16, which is formed through a lactam formation reaction catalyzed by aldehyde oxidase.[1]

Comparative Stability Analysis

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. While extensive data is available for Capmatinib, similar studies on its metabolites have not been reported in the public domain.

Table 1: Summary of Forced Degradation Studies of Capmatinib

Stress ConditionReagents and ConditionsObservations
Acidic Hydrolysis 5 N HCl, 30 minutes, Room TemperatureDegradation observed (11.17%)[2]
Basic Hydrolysis 5 N NaOH, 1 hour, Room TemperatureDegradation observed[3][4]
Oxidative Stress 30% H2O2, 24 hours, Room TemperatureStable[3][4]
Thermal Stress 80°C, 2 hoursStable[5]
Photolytic Stress UV Chamber, 4 hoursDegradation observed[3][4][5]
Neutral Hydrolysis WaterStable[3][4]

Note: The percentage of degradation can vary depending on the exact experimental conditions.

Based on available literature, Capmatinib is susceptible to degradation under acidic, basic, and photolytic conditions.[3][4] It demonstrates stability under neutral, oxidative, and thermal stress.[3][4] A stability-indicating RP-HPLC method has been developed to separate Capmatinib from its degradation products.[2][6]

Stability of Metabolites:

Currently, there is no publicly available information on the forced degradation or inherent stability of Capmatinib's metabolites, including the major metabolite M16. Therefore, a direct comparative stability analysis between Capmatinib and its metabolites cannot be provided at this time.

Experimental Protocols

The following are generalized protocols for forced degradation studies based on the available literature for Capmatinib. These can serve as a starting point for designing stability studies for its metabolites.

1. Acidic Degradation:

  • Procedure: Dissolve a known amount of Capmatinib in a suitable solvent (e.g., methanol). Add an equal volume of 5 N hydrochloric acid. Keep the solution at room temperature for 30 minutes.[2] After the incubation period, neutralize the solution with an appropriate amount of 5 N sodium hydroxide. Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the sample by a validated stability-indicating HPLC method.

2. Basic Degradation:

  • Procedure: Dissolve a known amount of Capmatinib in a suitable solvent. Add an equal volume of 5 N sodium hydroxide. Keep the solution at room temperature for 1 hour.[2] Neutralize the solution with an appropriate amount of 5 N hydrochloric acid. Dilute the resulting solution with the mobile phase to a suitable concentration.

  • Analysis: Analyze the sample by a validated stability-indicating HPLC method.

3. Oxidative Degradation:

  • Procedure: Dissolve a known amount of Capmatinib in a suitable solvent. Add an equal volume of 30% hydrogen peroxide. Keep the solution at room temperature for 24 hours.[2] Dilute the resulting solution with the mobile phase to a suitable concentration.

  • Analysis: Analyze the sample by a validated stability-indicating HPLC method.

4. Thermal Degradation:

  • Procedure: Place a known amount of solid Capmatinib in a petri dish and keep it in a hot air oven at 80°C for 2 hours.[5] After the exposure, allow the sample to cool to room temperature. Dissolve the sample in a suitable solvent and dilute to a suitable concentration with the mobile phase.

  • Analysis: Analyze the sample by a validated stability-indicating HPLC method.

5. Photolytic Degradation:

  • Procedure: Expose a solution of Capmatinib of known concentration to UV light (e.g., in a UV chamber) for 4 hours.[5] A control sample should be kept in the dark under the same conditions.

  • Analysis: Analyze both the exposed and control samples by a validated stability-indicating HPLC method.

Visualizations

Signaling Pathway of Capmatinib

Capmatinib is a potent and selective inhibitor of the MET receptor tyrosine kinase. Aberrant activation of MET, often through mutations like MET exon 14 skipping, drives oncogenesis by activating downstream signaling pathways such as RAS/RAF/MEK/ERK and PI3K/AKT, promoting cell proliferation, survival, and migration. Capmatinib binds to the ATP-binding site of the MET receptor, inhibiting its kinase activity and thereby blocking these downstream signals.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response HGF HGF MET Receptor MET Receptor (Tyrosine Kinase) HGF->MET Receptor Binds RAS RAS MET Receptor->RAS PI3K PI3K MET Receptor->PI3K STAT3 STAT3 MET Receptor->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Migration Migration STAT3->Migration Capmatinib Capmatinib Capmatinib->MET Receptor Inhibits

Caption: MET signaling pathway and inhibition by Capmatinib.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the chemical stability of a drug substance like Capmatinib.

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Evaluation prep Prepare Stock Solution of Capmatinib acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidative Oxidative Stress prep->oxidative thermal Thermal Stress prep->thermal photo Photolytic Stress prep->photo hplc Stability-Indicating RP-HPLC Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc characterization Characterization of Degradation Products (e.g., LC-MS) hplc->characterization quantify Quantify Degradation hplc->quantify pathway Identify Degradation Pathways quantify->pathway

Caption: Workflow for forced degradation studies of Capmatinib.

References

Lack of Publicly Available Data on Antibody Cross-Reactivity for Capmatinib and its Metabolites: A Comparison of Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capmatinib (Tabrecta®) is a potent and selective inhibitor of the MET receptor tyrosine kinase, approved for the treatment of metastatic non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.[1][2] As with any small molecule drug, understanding its metabolic fate and developing robust analytical methods for its quantification are crucial for preclinical and clinical research. This guide addresses the current landscape of analytical methodologies for Capmatinib and its metabolites, with a specific focus on the topic of antibody cross-reactivity. A comprehensive review of publicly available literature reveals a significant gap in data regarding the cross-reactivity of anti-Capmatinib antibodies with its metabolites. Currently, validated methods for the quantification of Capmatinib in biological matrices rely exclusively on liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5] This guide provides a detailed overview of the known metabolism of Capmatinib, presents a validated LC-MS/MS protocol for its quantification, and illustrates the c-Met signaling pathway targeted by the drug.

Metabolism of Capmatinib

Capmatinib is extensively metabolized, primarily through the cytochrome P450 enzyme CYP3A4 and aldehyde oxidase.[6] The primary metabolic reactions include lactam formation, hydroxylation, N-dealkylation, formation of a carboxylic acid, hydrogenation, N-oxygenation, and glucuronidation. The most abundant metabolite identified in plasma, urine, and feces is M16 (CMN288), which is formed via lactam formation catalyzed by aldehyde oxidase.

Table 1: Known Metabolic Reactions of Capmatinib

Metabolic ReactionKey Enzymes InvolvedResulting Metabolite(s)
Lactam FormationAldehyde OxidaseM16 (CMN288) - Major Metabolite
HydroxylationCYP3A4Hydroxylated derivatives
N-dealkylationCYP3A4Dealkylated derivatives
Carboxylic Acid FormationNot specifiedCarboxylic acid derivatives
HydrogenationNot specifiedHydrogenated derivatives
N-oxygenationNot specifiedN-oxygenated derivatives
GlucuronidationUGTsGlucuronide conjugates

Antibody Cross-Reactivity: The Information Gap

Immunoassays, such as ELISA, are valuable tools for high-throughput screening of drug concentrations in biological samples due to their speed and cost-effectiveness. The specificity of these assays relies on the ability of the antibody to bind exclusively to the target analyte. However, cross-reactivity with structurally similar metabolites can lead to inaccurate quantification.

A thorough search of the scientific literature and publicly available resources did not yield any data on the development of antibodies specific to Capmatinib or studies evaluating the cross-reactivity of such antibodies with its metabolites. This lack of information presents a challenge for researchers who may wish to employ immunoassays for Capmatinib quantification. Without cross-reactivity data, the accuracy of any potential immunoassay would be uncertain.

Validated Analytical Methodology: LC-MS/MS

Given the absence of validated immunoassays, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard for the accurate and sensitive quantification of Capmatinib in biological matrices such as human plasma.[3][4][5]

Experimental Protocol: LC-MS/MS for Capmatinib in Human Plasma

This protocol is adapted from a validated method described in the literature.[3]

Objective: To quantify the concentration of Capmatinib in human plasma.

Materials:

  • Capmatinib reference standard

  • [13CD3]Capmatinib (Internal Standard, IS)

  • Human plasma (K2-EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Water (HPLC grade)

  • Phenomenex Luna C18 column (50 mm × 2 mm, 5 µm)[3]

  • Liquid chromatography system coupled with a triple quadrupole mass spectrometer (e.g., API 6000)[3]

Procedure:

  • Sample Preparation (Solid Phase Extraction):

    • To 100 µL of human plasma, add 25 µL of the internal standard working solution ([13CD3]Capmatinib).

    • Vortex for 30 seconds.

    • Add 500 µL of 0.1% formic acid in water and vortex.

    • Load the entire sample onto a pre-conditioned solid-phase extraction cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the analyte and internal standard with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: Phenomenex Luna C18 (50 mm × 2 mm, 5 µm)[3]

      • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

      • Flow Rate: 0.5 mL/min[3]

      • Injection Volume: 10 µL

    • Mass Spectrometric Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), Positive

      • Multiple Reaction Monitoring (MRM) Transitions: [3]

        • Capmatinib: m/z 413.15 → 128.05

        • [13CD3]Capmatinib (IS): m/z 416.20 → 131.01

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of Capmatinib to the internal standard against the nominal concentration of the calibration standards.

    • Determine the concentration of Capmatinib in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Mechanism of Action and Experimental Workflow

c-Met Signaling Pathway and Capmatinib Inhibition

Capmatinib is a potent inhibitor of the c-Met receptor tyrosine kinase.[1] Aberrant activation of the c-Met pathway, often through mutations like MET exon 14 skipping, leads to the downstream activation of several pro-oncogenic signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[7] Capmatinib blocks the ATP-binding site of the c-Met kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream pathways.[8][9]

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 Capmatinib Capmatinib Capmatinib->cMet Inhibits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation LCMS_Workflow start Start: Plasma Sample add_is Add Internal Standard ([13CD3]Capmatinib) start->add_is spe Solid Phase Extraction (SPE) add_is->spe elute Elution spe->elute dry Evaporation to Dryness elute->dry reconstitute Reconstitution in Mobile Phase dry->reconstitute inject LC-MS/MS Injection reconstitute->inject quantify Data Acquisition & Quantification inject->quantify end End: Capmatinib Concentration quantify->end

References

Safety Operating Guide

Navigating the Disposal of Capmatinib Metabolite M18: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper disposal of Capmatinib metabolite M18, ensuring operational integrity and regulatory compliance.

For researchers, scientists, and drug development professionals handling Capmatinib and its metabolites, establishing safe and compliant disposal procedures is a critical component of laboratory safety and chemical management. While specific disposal protocols for Capmatinib metabolite M18 are not extensively detailed in public records, a comprehensive disposal plan can be formulated based on the known properties of the parent compound, Capmatinib, and the overarching regulations governing pharmaceutical and hazardous waste. This guide provides procedural, step-by-step instructions to navigate this process effectively.

Understanding the Regulatory Landscape

The disposal of pharmaceutical waste, particularly active pharmaceutical ingredients (APIs) and their metabolites, is stringently regulated to protect public health and the environment. In the United States, several key agencies and regulations govern this process:

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), sets the federal guidelines for the management of hazardous waste from its generation to its final disposal.[1][2][3] Pharmaceutical waste may be classified as hazardous if it exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.[3] In 2019, the EPA enacted Subpart P, which provides healthcare-specific regulations for managing hazardous waste pharmaceuticals, notably prohibiting the flushing of such waste down drains.[2]

  • Drug Enforcement Administration (DEA): The DEA is responsible for regulating the disposal of controlled substances to prevent diversion.[1][4]

  • State and Local Regulations: Many states and municipalities have their own, often more stringent, regulations for pharmaceutical waste disposal.[1]

It is imperative for all laboratory personnel to be trained on these regulations and to consult with their institution's Environmental Health and Safety (EHS) department to ensure full compliance.[2]

Physicochemical and Hazard Profile of Capmatinib

The disposal procedure for a chemical is intrinsically linked to its physical, chemical, and toxicological properties. While a specific Safety Data Sheet (SDS) for metabolite M18 from Chemicea Pharmaceuticals is available, it lacks detailed disposal information.[5] Therefore, referencing the SDS for the parent compound, Capmatinib, provides essential data for risk assessment and waste management.

PropertyDataSource
Chemical Name 2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1][2][3]triazin-2-yl]benzamide
CAS Number 1029712-80-8[6]
Molecular Formula C23H17FN6O[7]
Molecular Weight 412.42 g/mol [7]
Hazard Classifications Acute Toxicity, Oral (Category 3 or 4); Skin Corrosion/Irritation (Category 2); Serious Eye Damage/Eye Irritation (Category 2A); Toxic to Reproduction (Category 1B); Specific Target Organ Toxicity - Repeated Exposure (Category 2); Hazardous to the Aquatic Environment, Long-term Hazard (Category 2)[6]
Hazard Statements H301/H302 (Toxic/Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H360 (May damage fertility or the unborn child), H373 (May cause damage to the liver through prolonged or repeated exposure), H411 (Toxic to aquatic life with long lasting effects)[6]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[6]
Hazardous Decomposition Under fire conditions, may decompose and emit toxic fumes.[6]
Experimental Protocols: A Note on Deactivation

Currently, there are no publicly available, validated experimental protocols for the chemical deactivation or degradation of Capmatinib or its metabolite M18 for routine disposal purposes. While some cytotoxic drugs can be chemically treated for disposal, this is not a universal practice and requires specific, validated procedures.[8] Therefore, the recommended disposal method relies on established hazardous waste management practices rather than in-lab chemical neutralization.

Standard Operating Procedure for the Disposal of Capmatinib Metabolite M18

This procedure is designed to provide a clear, step-by-step guide for the safe handling and disposal of Capmatinib metabolite M18.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling Capmatinib M18. This includes, but is not limited to:

    • Safety goggles with side-shields[6]

    • Protective gloves (e.g., nitrile)[6]

    • A lab coat or impervious clothing[6]

    • Use in a well-ventilated area or under a fume hood.[5]

2. Waste Segregation:

  • DO NOT dispose of Capmatinib M18, or any materials contaminated with it, in regular trash or down the sink.[5] This is crucial to prevent environmental contamination and comply with regulations.[2]

  • Establish a designated hazardous waste container, clearly labeled "Hazardous Pharmaceutical Waste" and listing "Capmatinib Metabolite M18."

  • Segregate different types of waste:

    • Solid Waste: Unused or expired pure M18, contaminated lab supplies (e.g., pipette tips, tubes, gloves, bench paper).

    • Liquid Waste: Solutions containing M18.

    • Sharps: Contaminated needles, syringes, or other sharp objects must be placed in a designated sharps container for hazardous waste.

3. Containment and Labeling:

  • Use waste containers that are chemically compatible, in good condition, and have secure lids.

  • Label all waste containers clearly with the contents, including the full chemical name ("Capmatinib Metabolite M18"), the approximate concentration and quantity, and the date of accumulation.

4. Spill Management:

  • In the event of a spill, evacuate the immediate area if necessary.

  • Wear full PPE for cleanup.

  • Absorb liquid spills with an inert material (e.g., diatomite, universal binders).[6]

  • Carefully sweep up solid spills, avoiding dust generation.

  • Decontaminate the spill area with a suitable solvent (e.g., alcohol), followed by soap and water.[6]

  • All cleanup materials must be disposed of as hazardous waste.

5. Storage of Waste:

  • Store hazardous waste containers in a designated, secure area away from incompatible materials.[6]

  • The storage area should be well-ventilated and have secondary containment to prevent the spread of potential leaks.

6. Final Disposal:

  • Coordinate with your institution's EHS department for the pickup and disposal of the hazardous waste.

  • EHS will arrange for a licensed hazardous waste contractor to transport the waste to a permitted treatment, storage, and disposal facility (TSDF).

  • The primary method for the disposal of hazardous pharmaceutical waste is incineration at a licensed facility.[2][3]

7. Documentation:

  • Maintain accurate records of all hazardous waste generated, including the chemical name, quantity, and date of disposal. This is a regulatory requirement and good laboratory practice.

Disposal Workflow and Decision-Making

The following diagram illustrates the logical flow for the proper disposal of Capmatinib metabolite M18.

Capmatinib Metabolite M18 Disposal Workflow cluster_0 Waste Generation cluster_1 On-Site Management cluster_2 Final Disposal cluster_3 Spill/Emergency A Generate Capmatinib M18 Waste (Solid, Liquid, Sharps) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Handle Waste C Segregate Waste Types B->C D Label Waste Container (Chemical Name, Date, Quantity) C->D E Store in Designated Secure Area D->E F Contact EHS for Pickup E->F G Licensed Contractor Transport F->G H Incineration at Permitted Facility G->H I Spill Occurs J Contain and Clean Up (Absorbent, Decontaminate) I->J K Dispose of Cleanup Materials as Hazardous Waste J->K K->D Place in labeled container

Caption: Workflow for the safe disposal of Capmatinib metabolite M18.

By adhering to these procedures and maintaining a close working relationship with your institution's EHS department, you can ensure the safe and compliant disposal of Capmatinib metabolite M18, thereby protecting yourself, your colleagues, and the environment.

References

Personal protective equipment for handling Capmatinib metabolite M18

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Capmatinib Metabolite M18

This document provides crucial safety and logistical information for the handling and disposal of Capmatinib metabolite M18 in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Disclaimer: The safety data for Capmatinib metabolite M18 is limited. A Safety Data Sheet (SDS) for Capmatinib metabolite M18 indicates minimal health effects[1]. However, it is best practice to handle metabolites of potent pharmaceutical compounds with the same precautions as the parent compound until more comprehensive data is available. The parent compound, Capmatinib, is classified as harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is suspected of causing reproductive harm and liver damage with repeated exposure[2]. Therefore, the following guidelines are based on the known hazards of Capmatinib and general best practices for handling potent and potentially cytotoxic compounds.

Hazard Identification and Personal Protective Equipment (PPE)

Given the potential hazards, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for handling Capmatinib metabolite M18.

Protection Type Specific Requirement Rationale
Hand Protection Double-gloving with nitrile gloves. Change gloves immediately if contaminated.Prevents skin contact with the potentially hazardous compound. Double-gloving provides an extra layer of protection.
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes or airborne particles of the compound.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling the powder form or when there is a risk of aerosol generation.Minimizes the risk of inhaling the compound, which may cause respiratory irritation[2].
Body Protection A disposable lab coat or gown with long sleeves and closed cuffs.Protects skin and personal clothing from contamination.
Operational Plan for Handling Capmatinib Metabolite M18

Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.

1. Preparation and Engineering Controls:

  • All handling of Capmatinib metabolite M18, especially weighing and reconstituting the solid form, must be conducted in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of dust or aerosols.

  • Ensure that an eye wash station and a safety shower are readily accessible in the immediate work area.

  • Prepare all necessary materials, including solutions, equipment, and waste containers, before starting work to minimize movement and potential for spills.

2. Handling the Compound:

  • Wear the appropriate PPE as detailed in the table above before handling the compound.

  • When weighing the solid compound, use a dedicated spatula and weighing paper.

  • To dissolve the compound, add the solvent slowly to the vial containing the powder to avoid splashing.

  • Clearly label all containers with the compound name, concentration, and date of preparation.

3. Accidental Exposure and Spills:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][2].

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Spills:

    • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable decontaminating solution (e.g., 10% bleach solution), followed by a water rinse.

    • All materials used for cleaning up the spill should be disposed of as hazardous waste.

Disposal Plan for Capmatinib Metabolite M18

Proper disposal of Capmatinib metabolite M18 and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • All disposable materials that have come into contact with Capmatinib metabolite M18, including gloves, lab coats, weighing papers, pipette tips, and empty vials, must be considered hazardous waste.

  • Segregate this waste into clearly labeled, sealed, and puncture-proof hazardous waste containers.

2. Disposal of Unused Compound:

  • Unused or expired Capmatinib metabolite M18 should be disposed of as hazardous chemical waste.

  • Do not dispose of the compound down the drain or in the regular trash.

3. Final Disposal:

  • All hazardous waste containing Capmatinib metabolite M18 must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations for cytotoxic or pharmaceutical waste.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps and decision points for the safe handling and disposal of Capmatinib metabolite M18.

Workflow for Safe Handling and Disposal of Capmatinib Metabolite M18 start Start: Prepare for Handling ppe Don Appropriate PPE: - Double Nitrile Gloves - Safety Goggles/Face Shield - Respirator (if needed) - Lab Coat start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weigh_dissolve Weigh and Dissolve Compound Carefully fume_hood->weigh_dissolve labeling Label all Solutions Clearly weigh_dissolve->labeling experiment Perform Experiment labeling->experiment spill Spill or Exposure? experiment->spill decontaminate Decontaminate Work Area waste_disposal Dispose of Contaminated Materials as Hazardous Waste decontaminate->waste_disposal remove_ppe Remove PPE in Correct Order waste_disposal->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end spill->decontaminate No spill_procedure Follow Spill/Exposure Procedures spill->spill_procedure Yes spill_procedure->decontaminate

Caption: Safe handling workflow for Capmatinib metabolite M18.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.